Peptide YY
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H294N54O58/c1-17-99(12)154(243-182(297)143-36-25-73-246(143)187(302)115(196)80-104-37-47-110(252)48-38-104)184(299)227-125(28-18-19-67-195)188(303)247-74-26-34-141(247)180(295)224-122(59-64-149(263)264)158(273)217-102(15)186(301)245-72-24-33-140(245)179(294)213-90-147(260)218-120(58-63-148(261)262)163(278)238-136(88-152(269)270)168(283)216-101(14)157(272)241-139(92-250)189(304)248-75-27-35-142(248)181(296)225-124(61-66-151(267)268)165(280)223-123(60-65-150(265)266)166(281)228-127(77-95(4)5)170(285)236-134(86-145(198)258)175(290)221-116(29-20-68-209-191(200)201)160(275)232-131(82-106-41-51-112(254)52-42-106)173(288)233-130(81-105-39-49-111(253)50-40-105)167(282)215-100(13)156(271)240-138(91-249)178(293)231-126(76-94(2)3)169(284)220-117(30-21-69-210-192(202)203)161(276)235-133(85-109-89-208-93-214-109)174(289)234-132(83-107-43-53-113(255)54-44-107)172(287)229-128(78-96(6)7)171(286)237-135(87-146(199)259)176(291)230-129(79-97(8)9)177(292)242-153(98(10)11)183(298)244-155(103(16)251)185(300)226-119(32-23-71-212-194(206)207)159(274)222-121(57-62-144(197)257)164(279)219-118(31-22-70-211-193(204)205)162(277)239-137(190(305)306)84-108-45-55-114(256)56-46-108/h37-56,89,93-103,115-143,153-155,249-256H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,257)(H2,198,258)(H2,199,259)(H,208,214)(H,213,294)(H,215,282)(H,216,283)(H,217,273)(H,218,260)(H,219,279)(H,220,284)(H,221,290)(H,222,274)(H,223,280)(H,224,295)(H,225,296)(H,226,300)(H,227,299)(H,228,281)(H,229,287)(H,230,291)(H,231,293)(H,232,275)(H,233,288)(H,234,289)(H,235,276)(H,236,285)(H,237,286)(H,238,278)(H,239,277)(H,240,271)(H,241,272)(H,242,292)(H,243,297)(H,244,298)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)(H4,206,207,212)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJGXNSABQPEKM-SBUIBGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C194H294N54O58 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4311 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106388-42-5 | |
| Record name | Peptide YY | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106388425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Characterization of Peptide YY: A Technical Guide
An in-depth exploration of the history, isolation, and foundational experimental analysis of the gut hormone Peptide YY (PYY), tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the pivotal moments and methodologies that led to the discovery and characterization of this compound (PYY), a key regulator of appetite and metabolism. From its initial isolation to the elucidation of its primary structure and signaling pathways, this document serves as a detailed resource, incorporating experimental protocols, quantitative data, and visual representations of the underlying biological processes.
A Historical Perspective: The Unveiling of a Gut Hormone
The story of this compound (PYY) begins in the early 1980s, a period of significant advancements in peptide chemistry and endocrinology. The discovery of PYY is credited to the pioneering work of Kazuhiko Tatemoto and Viktor Mutt, who at the time were developing novel chemical methods to identify new biologically active peptides. Their innovative approach, which focused on a common structural feature of many neuropeptides—the C-terminal amide—led to the isolation of this previously unknown polypeptide.
In 1980, Tatemoto and Mutt first reported the isolation of two novel candidate hormones from porcine upper intestinal tissue, one of which they named this compound.[1] The name was derived from the single-letter amino acid code for Tyrosine (Y), as the peptide possessed a tyrosine residue at both its N-terminus and C-terminus.[2] Two years later, in 1982, they published the complete amino acid sequence of porcine PYY, a 36-amino acid peptide, and demonstrated its potent inhibitory effects on pancreatic secretion.[2][3] This seminal work established PYY as a new candidate gut hormone and laid the foundation for decades of research into its physiological roles.
Subsequent research led to the isolation and sequencing of human PYY in 1988, revealing a high degree of conservation between the porcine and human forms, with only two amino acid substitutions.[4] Further investigations uncovered that PYY exists in two major circulating forms: PYY(1-36) and the truncated form PYY(3-36). The conversion of PYY(1-36) to PYY(3-36) is mediated by the enzyme dipeptidyl peptidase-IV (DPP-IV). This cleavage was found to be critical for the peptide's biological activity, particularly its effects on appetite regulation.
The Foundational Experiments: Methodologies in Detail
The discovery and early characterization of PYY were reliant on a suite of sophisticated biochemical techniques. The following sections provide a detailed overview of the key experimental protocols employed during this period.
A Novel Chemical Assay for C-Terminal Amide Detection
The initial discovery of PYY was made possible by a novel chemical detection method developed by Tatemoto and Mutt, which specifically targeted the C-terminal tyrosine amide structure. This method provided a chemical signature to guide the purification process, bypassing the need for a bioassay in the initial stages.
Experimental Protocol: C-Terminal Amide Detection (Tatemoto & Mutt Method)
-
Tissue Extraction: Porcine upper intestinal tissue is homogenized in boiling water and then acidified with acetic acid. The homogenate is then centrifuged to remove insoluble material.
-
Enzymatic Digestion: The crude extract is subjected to enzymatic digestion with a non-specific protease (e.g., papain) to break down larger proteins and peptides, releasing smaller fragments including the C-terminal amino acid amide of PYY.
-
Dansylation: The resulting peptide fragments are reacted with dansyl chloride. This reagent labels the free amino groups of all amino acids and peptides, including the N-terminus of the released C-terminal tyrosine amide.
-
Thin-Layer Chromatography (TLC): The dansylated products are separated using two-dimensional thin-layer chromatography on polyamide plates.
-
Identification: The position of the dansylated C-terminal tyrosine amide is identified by comparing it to the migration of a synthetic dansyl-tyrosine amide standard. The presence of this specific spot indicated the presence of a peptide with a C-terminal tyrosine amide in the original extract.
Radioimmunoassay (RIA) for PYY Quantification
Following the isolation and sequencing of PYY, the development of a sensitive and specific radioimmunoassay (RIA) was crucial for quantifying its concentration in biological fluids and tissues. This technique allowed researchers to study the physiological regulation of PYY release.
Experimental Protocol: Competitive Binding Radioimmunoassay for this compound
-
Antibody Production: Specific polyclonal antibodies against synthetic PYY are raised in rabbits.
-
Radiolabeling of PYY: Pure synthetic PYY is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a "hot" tracer.
-
Competitive Binding: A known amount of the ¹²⁵I-labeled PYY is mixed with a limited amount of the anti-PYY antibody. To this mixture, either a known amount of unlabeled ("cold") PYY (for the standard curve) or the unknown sample (e.g., plasma extract) is added. The unlabeled PYY in the standard or sample competes with the radiolabeled PYY for binding to the antibody.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free PYY: The antibody-bound PYY is separated from the free, unbound PYY. This is often achieved by adding a secondary antibody that precipitates the primary antibody-PYY complex, followed by centrifugation.
-
Quantification: The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound ¹²⁵I-PYY against the concentration of unlabeled PYY standards. The concentration of PYY in the unknown samples is then determined by interpolating their bound radioactivity values on the standard curve.[1][3][4][5]
Peptide Sequencing by Edman Degradation
The determination of the precise amino acid sequence of PYY was accomplished using Edman degradation, the gold-standard method for peptide sequencing at the time. This technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide.
Experimental Protocol: Automated Edman Degradation of this compound
-
Coupling: The purified PYY peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
-
Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Repetitive Cycles: The remaining, shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.[2][6][7][8][9]
Quantitative Data: A Summary of Key Findings
The application of the aforementioned experimental techniques yielded crucial quantitative data that helped to define the biochemical and physiological properties of PYY.
Amino Acid Sequence
The primary structure of porcine and human PYY was determined through Edman degradation.
| Position | Porcine PYY | Human PYY |
| 1 | Tyr | Tyr |
| 2 | Pro | Pro |
| 3 | Ala | Ile |
| 4 | Lys | Lys |
| 5 | Pro | Pro |
| 6 | Glu | Glu |
| 7 | Ala | Ala |
| 8 | Pro | Pro |
| 9 | Gly | Gly |
| 10 | Glu | Glu |
| 11 | Asp | Asp |
| 12 | Ala | Ala |
| 13 | Ser | Ser |
| 14 | Pro | Pro |
| 15 | Glu | Glu |
| 16 | Glu | Glu |
| 17 | Leu | Leu |
| 18 | Ser | Asn |
| 19 | Arg | Arg |
| 20 | Tyr | Tyr |
| 21 | Tyr | Tyr |
| 22 | Ala | Ala |
| 23 | Ser | Ser |
| 24 | Leu | Leu |
| 25 | Arg | Arg |
| 26 | His | His |
| 27 | Tyr | Tyr |
| 28 | Leu | Leu |
| 29 | Asn | Asn |
| 30 | Leu | Leu |
| 31 | Val | Val |
| 32 | Thr | Thr |
| 33 | Arg | Arg |
| 34 | Gln | Gln |
| 35 | Arg | Arg |
| 36 | Tyr-NH₂ | Tyr-NH₂ |
Table 1: Amino Acid Sequence of Porcine and Human this compound. Differences are highlighted in bold.[2][4]
Tissue Distribution
Radioimmunoassay was used to determine the concentration of PYY in various regions of the gastrointestinal tract.
| Tissue | PYY Concentration (pmol/g wet weight) |
| Porcine | |
| Antrum | 3.4 ± 0.3 |
| Duodenum | 1.1 ± 1.5 |
| Ileum | 100 ± 13 |
| Descending Colon | 270 ± 45 |
| Human | |
| Duodenum | Co-localized with GLP-1 |
| Ileum | High Concentration |
| Colon | High Concentration |
Table 2: Distribution of this compound in Porcine and Human Gastrointestinal Tracts.
Receptor Binding Affinity
The binding affinities of PYY and its fragments to the different Y receptor subtypes were determined through competitive radioligand binding assays.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| PYY(1-36) | 0.07 | 0.40 | ~13 | 3.2 |
| PYY(3-36) | >10,000 | 2 | ~2500 | ~1300 |
Table 3: Binding Affinities (Ki) of PYY(1-36) and PYY(3-36) for Human Y Receptor Subtypes.[1][5]
Signaling Pathways: The Molecular Mechanisms of PYY Action
This compound exerts its biological effects by binding to and activating a family of G-protein coupled receptors (GPCRs) known as the Y receptors. The primary signaling pathway for PYY, particularly through the Y2 receptor which is crucial for its anorexigenic effects, involves the inhibition of adenylyl cyclase.
PYY(3-36) signaling through the Y2 receptor.
Upon binding of PYY(3-36) to the Y2 receptor, the associated heterotrimeric G-protein of the Gi/o family is activated. The Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.
Workflow for the discovery and characterization of PYY.
Conclusion
The discovery of this compound stands as a testament to the power of innovative chemical methods in biological research. The meticulous work of Tatemoto and Mutt not only introduced a new and important gut hormone but also paved the way for a deeper understanding of the intricate communication between the gut and the brain in the regulation of energy homeostasis. The experimental protocols detailed in this guide, from the initial C-terminal amide assay to the development of specific radioimmunoassays and the precise determination of its amino acid sequence, represent the foundational pillars upon which our current knowledge of PYY is built. For researchers and drug development professionals, understanding this history and the technical underpinnings of PYY's discovery provides a valuable context for ongoing and future investigations into its therapeutic potential.
References
- 1. revvity.com [revvity.com]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
The Physiological Role of Peptide YY in Appetite Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physiological mechanisms by which Peptide YY (PYY) regulates appetite and energy homeostasis. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols.
Introduction: PYY as a Key Satiety Signal
This compound (PYY) is a 36-amino acid peptide hormone that plays a crucial role in the gut-brain axis for regulating food intake.[1][2] It is released postprandially from endocrine L-cells located predominantly in the distal gastrointestinal tract, such as the ileum and colon.[1][2] PYY is released in proportion to the caloric content of a meal and acts as a powerful satiety signal, reducing appetite and food intake.[3][4] Two main forms exist in circulation: PYY(1-36) and PYY(3-36). The latter is the major active form, processed from the full-length peptide, and is central to the anorectic effects of the hormone.[5] Understanding the physiological role of PYY is critical for developing novel therapeutics for obesity and metabolic disorders.
Mechanism of Action and Signaling
Release and Activation
Following food ingestion, PYY is secreted from intestinal L-cells into the bloodstream.[1] Circulating levels of PYY begin to rise within 15 minutes of a meal, peak around 1-2 hours, and can remain elevated for several hours.[5][6] The initial release is thought to be mediated by neural reflexes, as it occurs before nutrients reach the distal gut where L-cells are most abundant.[5][7] The full-length form, PYY(1-36), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyrosine-Proline residues to form the more stable and potent PYY(3-36).[5] This truncated peptide is the primary agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R), which mediates its effects on appetite.[3][4][6]
Central Hypothalamic Pathway
The primary site of action for PYY(3-36)'s anorectic effect is the arcuate nucleus (ARC) of the hypothalamus, a key brain region for energy homeostasis regulation that is accessible to peripheral hormones.[3][4] PYY(3-36) crosses the blood-brain barrier and binds to Y2 receptors, which function as inhibitory presynaptic autoreceptors on the orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[3][8]
-
Binding: PYY(3-36) binds to the Y2R on the presynaptic terminal of an NPY/AgRP neuron.
-
G-Protein Activation: The Gαi subunit is activated, leading to the inhibition of adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular cyclic AMP (cAMP) levels.
-
Inhibition of Neurotransmitter Release: This cascade ultimately inhibits the release of NPY and AgRP.
-
Disinhibition of POMC Neurons: NPY/AgRP neurons tonically inhibit the adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons. By inhibiting the NPY/AgRP neurons, PYY(3-36) effectively disinhibits POMC neurons, leading to an increase in their activity and the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety.[1][3][4]
References
- 1. Effects of different intermittent this compound (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refra… [ouci.dntb.gov.ua]
An In-depth Technical Guide to Peptide YY (PYY) Receptor Subtypes and Their Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Peptide YY (PYY) receptor subtypes, their classification, tissue distribution, and associated signaling pathways. The information is intended to support research and development efforts in metabolic diseases, oncology, and gastrointestinal disorders.
Introduction to this compound and its Receptors
This compound (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to feeding.[1][2] It belongs to the Neuropeptide Y (NPY) family, which also includes NPY and Pancreatic Polypeptide (PP). PYY plays a crucial role in regulating appetite, energy homeostasis, and gut motility.[2][3]
The physiological effects of PYY are mediated through a family of G-protein coupled receptors (GPCRs), specifically the NPY receptors.[4] There are four functionally relevant subtypes in humans: Y1, Y2, Y4, and Y5.[5] PYY exists in two main forms: PYY(1-36) and PYY(3-36), the latter being a truncated form generated by the enzyme dipeptidyl peptidase-IV (DPP-IV).[6] These two forms exhibit differential affinities for the Y receptor subtypes, which dictates their specific biological actions.[7][8]
PYY Receptor Subtypes: Classification and Ligand Affinity
The classification of PYY receptors is based on their pharmacological profiles, particularly their binding affinities for PYY, NPY, and PP.
-
Y1 Receptor: Binds PYY(1-36) and NPY with high affinity.[7][9] It is also activated by PP, but with lower potency.[10]
-
Y2 Receptor: Shows high affinity for both PYY(1-36) and the truncated form, PYY(3-36), as well as NPY.[6][7][11]
-
Y4 Receptor: Exhibits a strong preference for Pancreatic Polypeptide (PP).[5][7] PYY and NPY can activate this receptor, but with significantly lower potency.[5]
-
Y5 Receptor: Binds PYY(1-36), NPY, and to a lesser extent, PP.[5][7][12]
The differential binding affinities of PYY isoforms are critical for their distinct physiological roles. For instance, the anorexigenic effects of peripherally administered PYY are primarily mediated by PYY(3-36) acting on Y2 receptors in the hypothalamus.[11]
Table 1: Ligand Binding Affinities (Ki in nM) for Human PYY Receptor Subtypes
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| PYY(1-36) | ~0.5 | ~0.3 | ~5.5 | ~0.9 |
| PYY(3-36) | >1000 | ~0.4 | >1000 | ~1.2 |
| NPY | ~0.4 | ~0.2 | ~412 | ~0.6 |
| Pancreatic Polypeptide (PP) | ~50 | >1000 | ~0.024 | ~15 |
Note: These values are approximate and can vary depending on the assay conditions and cell system used. Data compiled from multiple sources.[1][5]
Tissue Distribution of PYY Receptor Subtypes
The expression of PYY receptor subtypes is widespread but distinct, which underlies the diverse physiological functions of PYY. The distribution has been characterized using techniques such as in situ hybridization, immunohistochemistry, and RT-PCR.[3][6][13]
Table 2: Tissue Distribution of PYY Receptor Subtypes (mRNA and Protein)
| Receptor Subtype | Central Nervous System | Gastrointestinal Tract | Pancreas | Adipose Tissue | Cardiovascular System | Other Tissues |
| Y1 | Hypothalamus, hippocampus, neocortex, thalamus[10] | Colon (non-epithelial tissue)[13], enteric neurons[6], endothelial cells[6] | Centroacinar and intralobular duct cells, endothelial cells[3][4] | Present[10] | Blood vessels[10] | Kidney, adrenal gland, heart, placenta[10], skeletal muscle[14] |
| Y2 | Arcuate nucleus of the hypothalamus[11], dorsal root ganglion[15] | Small and large intestine (epithelial and non-epithelial)[13], myenteric and submucosal neurons[16] | Present | - | - | - |
| Y4 | Brain[10] | Gastrointestinal tract (predominantly)[5][10] | Pancreatic islets[16] | - | - | Prostate[10] |
| Y5 | Hypothalamus, hippocampus[5][10][12] | Small intestine (epithelial crypts), colon (non-epithelial)[13] | - | Adipose tissue | - | Testis, spleen[2] |
Signaling Pathways of PYY Receptors
PYY receptors are members of the rhodopsin-like GPCR family and primarily couple to inhibitory G-proteins (Gi/o).[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.[1][11][17]
In addition to the canonical Gi/o pathway, PYY receptors can also couple to other G-proteins, leading to the activation of alternative signaling cascades:
-
Gq Pathway: Some studies have shown that Y1, Y2, and Y4 receptors can couple to Gq proteins, activating Phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Activation of Y1 and Y5 receptors has been linked to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and growth.[7][18][19]
-
Ion Channel Modulation: PYY receptor activation can also lead to the modulation of ion channel activity, such as the inhibition of Ca2+ channels and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels.[9]
PYY Receptor Signaling Pathways
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of PYY receptors in a given tissue or cell line.[20][21][22]
Materials:
-
Tissue homogenate or cell membrane preparation expressing PYY receptors
-
Radiolabeled ligand (e.g., ¹²⁵I-PYY)
-
Unlabeled PYY (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radiolabeled ligand at various concentrations (for saturation assays) or a fixed concentration with increasing concentrations of unlabeled competitor (for competition assays), and binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
Radioligand Binding Assay Workflow
In Situ Hybridization
This technique is used to localize PYY receptor mRNA within tissue sections.[23][24]
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Digoxigenin (DIG)-labeled antisense and sense RNA probes for the target receptor
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for AP
-
Microscope
Procedure:
-
Tissue Preparation: Prepare and mount tissue sections on slides.
-
Pre-hybridization: Treat sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled probe in hybridization buffer and incubate overnight at a specific temperature.
-
Washing: Wash the sections under stringent conditions to remove unbound probe.
-
Immunodetection: Incubate with an anti-DIG-AP antibody.
-
Color Development: Add the NBT/BCIP substrate to visualize the location of the bound probe.
-
Microscopy: Analyze the slides under a microscope to determine the cellular localization of the mRNA.
Immunohistochemistry (IHC)
IHC is employed to detect the presence and location of PYY receptor proteins in tissue sections.[3][6][25]
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Primary antibody specific to the PYY receptor subtype
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore
-
Chromogenic substrate (for HRP) or fluorescence microscope
-
Blocking solution
-
Antigen retrieval solution (for paraffin (B1166041) sections)
Procedure:
-
Tissue Preparation and Antigen Retrieval: Prepare tissue sections and perform antigen retrieval if necessary.
-
Blocking: Incubate sections in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Apply the primary antibody and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Apply the enzyme- or fluorophore-conjugated secondary antibody.
-
Detection: For HRP-conjugated antibodies, add the chromogenic substrate to produce a colored precipitate. For fluorescently labeled antibodies, visualize under a fluorescence microscope.
-
Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount for microscopic analysis.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the expression levels of PYY receptor mRNA in different tissues.[13][26]
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers specific for the target receptor and a reference gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using the cDNA, specific primers, and qPCR master mix.
-
Data Analysis: Quantify the relative expression of the target gene by normalizing to the expression of a reference gene using the ΔΔCt method.
Conclusion
The PYY receptor system, with its distinct subtypes, diverse tissue distribution, and complex signaling mechanisms, represents a critical area of study for understanding and treating a range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the key characteristics of PYY receptors and the methodologies used to investigate them. Further research into the nuanced roles of each receptor subtype will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 3. Immunocytochemical localization of the NPY/PYY Y1 receptor in the developing pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunocytochemical localization of the NPY/PYY Y1 receptor in enteric neurons, endothelial cells, and endocrine-like cells of the rat intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. scispace.com [scispace.com]
- 13. Identification and distribution of mRNA encoding the Y1, Y2, Y4, and Y5 receptors for peptides of the PP-fold family in the rat intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (PYY) Is Expressed in Human Skeletal Muscle Tissue and Expanding Human Muscle Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y, this compound and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Localization of ocular P2Y2 receptor gene expression by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression of this compound and mRNA for the NPY/PYY receptor of the Y1 subtype in dorsal root ganglia during rat embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nsjbio.com [nsjbio.com]
- 26. Lack of this compound signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Factors Regulating Peptide YY Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to feeding. It plays a crucial role in appetite regulation, glucose homeostasis, and gastrointestinal motility, making it a significant target for the development of therapeutics for obesity and type 2 diabetes. The secretion of PYY is a complex process, intricately regulated by a variety of endogenous factors including luminal nutrients, neural signals, and hormonal inputs. This technical guide provides an in-depth overview of the primary endogenous regulators of PYY secretion, presenting quantitative data from key studies, detailed experimental protocols for its measurement, and visualizations of the core signaling pathways involved.
Introduction to this compound (PYY)
PYY is synthesized as a precursor peptide and is released primarily from L-cells located in the ileum and colon.[1] Following a meal, PYY is secreted into the circulation where it exists in two main forms: PYY(1-36) and PYY(3-36).[2] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly cleaves PYY(1-36) to the more abundant and biologically active form, PYY(3-36).[2] PYY(3-36) exerts its anorectic effects primarily through the neuropeptide Y2 receptor (Y2R), which is expressed in various regions of the brain, including the hypothalamus and brainstem, as well as on vagal afferent neurons.[2][3] The release of PYY is biphasic; an initial, rapid release within 15-30 minutes of food intake is thought to be mediated by neural and hormonal signals, while a more sustained release, lasting for several hours, is primarily driven by the direct interaction of nutrients with L-cells in the distal gut.[2]
Nutrient-Mediated Regulation of PYY Secretion
The composition of ingested macronutrients is a primary determinant of the magnitude and duration of postprandial PYY secretion. Fats and proteins are generally considered to be more potent stimulators of PYY release than carbohydrates.[4]
Fatty Acids
Dietary fats, particularly long-chain fatty acids (LCFAs), are potent stimuli for PYY secretion.[5] LCFAs activate G-protein coupled receptors (GPCRs) on the surface of L-cells, notably GPR40 (FFAR1) and GPR120 (FFAR4), which leads to an increase in intracellular calcium and subsequent PYY release. Short-chain fatty acids (SCFAs), products of microbial fermentation of dietary fiber in the colon, also stimulate PYY secretion, primarily through GPR43 (FFAR2) and GPR41 (FFAR3).[6]
Proteins and Amino Acids
High-protein meals have been consistently shown to elicit a robust and sustained PYY response, contributing to their well-documented satiating effect.[7][8] The mechanisms underlying protein-induced PYY secretion are multifaceted and involve both direct and indirect pathways. Amino acids, the breakdown products of proteins, can directly stimulate L-cells via the calcium-sensing receptor (CaSR) and other amino acid transporters and receptors.[9]
Carbohydrates
While carbohydrates do stimulate PYY secretion, the response is generally less pronounced compared to fats and proteins.[1][4] Glucose and other monosaccharides are sensed by L-cells through sodium-glucose cotransporter 1 (SGLT1) and sweet taste receptors (T1R2/T1R3), leading to membrane depolarization and PYY release.
Bile Acids
Bile acids, released into the duodenum to aid in fat digestion, are reabsorbed in the terminal ileum where they can directly stimulate PYY secretion from L-cells. This is primarily mediated by the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) located on the basolateral membrane of L-cells.[10][11]
Quantitative Data on Nutrient-Stimulated PYY Secretion
The following tables summarize quantitative data from human and in vitro studies on the effects of various nutrients on PYY secretion.
| Table 1: Human Studies on Macronutrient Effects on PYY Secretion | ||||
| Study Population | Meal Composition | Key Findings | Quantitative PYY Response | Citation |
| Obese Females | Iso-energetic meals: High-Carbohydrate (HC), High-Fat (HF), High-Protein (HP) | HF meal induced a significantly higher PYY(3-36) increase at 15 and 30 min compared to HP. HP meal showed a significantly higher increase than HF at 120 min. | Peak PYY(3-36) (pg/mL): HC ~60, HF ~80, HP ~75. AUC was highest for HF in the first hour, and for HP in the second and third hours. | [12] |
| Obese Subjects | 1-week weight-maintenance diets: Low-Carbohydrate, High-Fat (LCHF) vs. Low-Fat, High-Carbohydrate (LFHC) | LCHF diet resulted in a 1.5-fold greater postprandial PYY AUC compared to the LFHC diet. | Mean postprandial AUC for PYY was 55% higher after the LCHF diet. | [1] |
| Prepubertal Children (Normal Weight & Obese) | High-Carbohydrate, High-Protein, and High-Fat meals | In obese children, the high-protein meal elicited the greatest PYY response. | PYY concentrations increased steadily after the high-protein meal, while they peaked at 30 min after the high-carbohydrate meal. | [8][13] |
| Lean and Obese Men | High-Fat (HF), High-Protein (HP), and High-Carbohydrate (HC) meals | In lean men, PYY response was greater after HP and tended to be greater after HC compared to HF. In obese men, PYY was greater following HP compared with HC. | In lean men, peak PYY was ~120 pg/mL for HP, ~110 pg/mL for HC, and ~90 pg/mL for HF. | [14] |
| Normal Weight Men | Low carbohydrate meals with varied protein and fat: High-Protein Low-Fat (HPLF), Low-Protein High-Fat (LPHF), Medium-Protein Medium-Fat (MPMF) | PYY(3-36) release was significantly higher following HPLF and LPHF meals compared to the MPMF meal. | AUC for PYY(3-36) was significantly higher for the HPLF meal compared to the MPMF meal. | [7] |
| Normal Healthy Subjects | 500-kcal drink of carbohydrate, protein, or fat with gastric or small intestinal release | Distal small intestinal delivery of fat markedly enhanced PYY release compared to gastric release of fat or either release site for carbohydrate or protein. | Data presented as AUC, with distal fat release showing the highest value. | [15] |
| Table 2: In Vitro and Animal Studies on Nutrient-Stimulated PYY Secretion | |||
| Model System | Stimulus | Key Findings | Quantitative PYY Response |
| STC-1 Cells | Short- and long-chain fatty acids | Linoleic acid and conjugated linoleic acid (CLA 9,11) were potent PYY secretagogues. Valeric acid induced time- and concentration-dependent PYY secretion. | Specific fold-changes and concentrations for maximal stimulation are detailed in the study. |
| STC-1 Cells | Fatty acids (C4:0, C12:0, C14:0, C16:0, C18:0) | C4:0, C12:0, C16:0, and C18:0 increased PYY levels after 30 min of incubation compared to control. | Time-dependent increases in PYY concentration in the supernatant were observed. |
| Isolated Perfused Rat Colon | Short-chain fatty acids (acetate, propionate, butyrate) | Vascular administration of acetate (B1210297) and butyrate (B1204436) (1 mM) significantly increased PYY secretion. | Mean PYY output increased to ~25-29 fmol/min from a baseline of ~5 fmol/min. |
| Isolated Perfused Rat/Mouse Colon | Bile acids | Bile acids enhanced PYY secretion by an average of 2.9-fold. | The response was dependent on the basolateral TGR5 receptor. |
Neural Regulation of PYY Secretion
The nervous system, particularly the vagus nerve, plays a critical role in the rapid, early-phase release of PYY following a meal.
Vagal Nerve Stimulation
The vagus nerve provides a crucial link between the gut and the brain. Vagal afferent pathways can be stimulated by nutrients in the proximal gut, leading to a rapid, neurally-mediated release of PYY from L-cells in the distal gut.[3] This mechanism allows for PYY secretion to occur long before the ingested nutrients physically reach the ileum and colon. PYY(3-36) can, in turn, act on Y2 receptors on vagal afferent terminals, creating a feedback loop that contributes to satiety signaling.[16]
Hormonal Regulation of PYY Secretion
Several other gut hormones, released in response to feeding, can influence PYY secretion, creating a complex interplay of endocrine signals that regulate digestion and appetite.
Cholecystokinin (CCK)
CCK is released from I-cells in the duodenum and jejunum in response to fat and protein. It is thought to be an important mediator of the early-phase PYY release through a neuro-hormonal pathway.[17] CCK can act on vagal afferents, which in turn signal the release of PYY from distal L-cells.
Gastrin
The role of gastrin in PYY secretion is complex. Some studies suggest that gastrin may have an inhibitory effect on PYY release.
Glucagon-Like Peptide-1 (GLP-1)
PYY is co-localized and co-secreted with GLP-1 from L-cells. Therefore, many of the factors that stimulate GLP-1 secretion also stimulate PYY release.
Signaling Pathways for PYY Secretion
The secretion of PYY from L-cells is initiated by the activation of various receptors on the cell surface, leading to downstream signaling cascades that culminate in the exocytosis of PYY-containing granules.
G-Protein Coupled Receptors (GPCRs)
GPCRs are central to nutrient sensing in L-cells. The key GPCRs involved in PYY secretion include:
-
GPR40 (FFAR1) and GPR120 (FFAR4): Activated by long-chain fatty acids.
-
GPR41 (FFAR3) and GPR43 (FFAR2): Activated by short-chain fatty acids.
-
Calcium-Sensing Receptor (CaSR): Activated by amino acids.
-
GPBAR1 (TGR5): Activated by bile acids.
-
Sweet Taste Receptors (T1R2/T1R3): Activated by glucose and artificial sweeteners.
Activation of these receptors, which are often coupled to Gαq/11 or Gαs, leads to an increase in intracellular second messengers.
Intracellular Signaling Cascades
The primary intracellular signaling pathways leading to PYY secretion are:
-
Gαq/11 Pathway: Activation of Gαq/11-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
Gαs Pathway: Activation of Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA) and Exchange protein activated by cAMP (Epac).
Both an increase in intracellular calcium and cAMP are potent triggers for the exocytosis of PYY-containing granules.
Diagrams of Signaling Pathways
Caption: Nutrient-sensing pathways in an L-cell leading to PYY secretion.
Caption: Neuro-hormonal regulation of PYY secretion.
Experimental Protocols
In Vitro PYY Secretion Assay using STC-1 Cells
The murine intestinal enteroendocrine cell line STC-1 is commonly used to study the secretion of PYY and other gut hormones in response to various stimuli.
6.1.1 Cell Culture
-
Cell Line: STC-1 (ATCC CRL-3254).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells are passaged every 3-4 days.
6.1.2 Secretion Assay
-
Seed STC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours to reach ~80-90% confluency.
-
On the day of the experiment, gently wash the cells twice with a basal secretion buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA)).
-
Pre-incubate the cells in basal buffer for 1-2 hours at 37°C to establish a baseline secretion rate.
-
Remove the pre-incubation buffer and add the test compounds diluted in the basal buffer. Typical stimuli concentrations are:
-
Fatty acids (e.g., linoleic acid, oleic acid): 100-500 µM.
-
Amino acids (e.g., L-phenylalanine, L-tryptophan): 1-10 mM.
-
Glucose: 5-25 mM.
-
Bile acids (e.g., taurocholic acid): 50-200 µM.
-
Positive control (e.g., Forskolin (10 µM) + IBMX (100 µM) or KCl (50 mM)).
-
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Collect the supernatant, centrifuge to remove any cell debris, and store at -80°C until analysis.
-
Lyse the cells in the wells with a lysis buffer (e.g., RIPA buffer) to measure total cellular PYY content.
PYY Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits are a common method for quantifying PYY in plasma and cell culture supernatants.
6.2.1 General Protocol
-
Samples and standards are added to a microplate pre-coated with a capture antibody specific for PYY.
-
A biotinylated detection antibody is then added, which binds to a different epitope on the PYY molecule.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP catalyzes a color change.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of PYY in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PYY.
In Vivo Measurement of PYY in Rodent Models
6.3.1 Oral Gavage and Blood Collection
-
Fast rodents overnight (e.g., 16 hours) with free access to water.
-
Administer the test substance (e.g., a high-fat or high-protein meal) via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage. Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect blood into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA) to prevent PYY degradation.
-
Centrifuge the blood to separate the plasma and store at -80°C until PYY analysis by ELISA or RIA.
Conclusion
The secretion of PYY is a finely tuned process regulated by a complex interplay of nutrient, neural, and hormonal signals. Understanding these endogenous regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting the PYY system for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this endeavor. Future research should continue to unravel the intricate signaling networks within L-cells and the broader physiological context of PYY secretion to fully exploit its therapeutic potential.
References
- 1. Effect of macronutrient composition on postprandial this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal infusion of a liquid diet alters CCK and NPY concentrations in specific brain areas of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting circulating levels of this compound in humans: a comprehensive review | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 5. Examining acute and chronic effects of short- and long-chain fatty acids on this compound (PYY) gene expression, cellular storage and secretion in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Postprandial ghrelin and PYY responses of male subjects on low carbohydrate meals to varied balancing proportions of proteins and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of meals high in carbohydrate, protein, and fat on ghrelin and this compound secretion in prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bile acids are important direct and indirect regulators of the secretion of appetite- and metabolism-regulating hormones from the gut and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Variation of postprandial PYY 3-36 response following ingestion of differing macronutrient meals in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effect of Macronutrient Type and Gastrointestinal Release Site on PYY Response in Normal Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Signalling pathways involved in the detection of peptones by murine small intestinal enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Peptide YY (PYY): A Comprehensive Technical Guide on its Role in Energy Homeostasis and Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide YY (PYY), a 36-amino acid hormone of the pancreatic polypeptide family, is a critical regulator of energy homeostasis and metabolism.[1][2] Secreted from enteroendocrine L-cells in the distal gut in response to nutrient intake, PYY plays a pivotal role in signaling satiety to the central nervous system, thereby reducing food intake.[3][4] Its active form, PYY(3-36), primarily mediates its anorectic effects through the neuropeptide Y2 receptor (Y2R) in the hypothalamus.[1][5] Beyond appetite suppression, PYY influences energy expenditure, glucose homeostasis, and gastrointestinal motility.[5][6] Its potent effects on reducing caloric intake without inducing resistance in obese populations have positioned the PYY system as a high-priority target for the development of novel therapeutics against obesity and type 2 diabetes.[5][7] This document provides an in-depth examination of PYY's physiological roles, signaling mechanisms, quantitative effects, and the experimental protocols used for its study.
PYY Isoforms and Primary Function
PYY is synthesized as a 36-amino acid peptide, PYY(1-36). Following its release, it is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and more active form, PYY(3-36) .[1] While PYY(1-36) can bind to multiple Y receptor subtypes (Y1, Y2, Y5), PYY(3-36) is a selective agonist for the Y2 receptor , which is responsible for its potent appetite-suppressing effects.[1][2][8]
PYY levels are low in a fasted state and rise within 15 minutes of food ingestion, peaking 1-2 hours post-meal, with the magnitude of the peak being proportional to the caloric content of the meal.[1][5] This profile establishes PYY as a key physiological satiety signal, communicating nutritional status from the gut to the brain.[1]
The Role of PYY in Energy Homeostasis
Appetite Regulation via the Gut-Brain Axis
The primary mechanism for PYY-mediated appetite suppression involves a direct action on the arcuate nucleus (ARC) of the hypothalamus, a critical control center for energy balance.[5][9]
-
Y2R Activation: Circulating PYY(3-36) crosses the blood-brain barrier and binds to presynaptic Y2 receptors, which are densely expressed on the orexigenic (appetite-stimulating) Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC.[9][10][11]
-
Inhibition of Orexigenic Signals: Activation of these inhibitory Y2 autoreceptors suppresses the synthesis and release of NPY and AgRP, two of the most potent known stimulants of food intake.[9][10][12]
-
Modulation of Anorexigenic Neurons: The effect of PYY(3-36) on the adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons is more complex. While some evidence suggests a stimulatory effect, other electrophysiological studies have shown that PYY(3-36) also inhibits POMC neurons.[9][10] However, the consensus is that the powerful anorectic action of PYY(3-36) is mediated predominantly by its inhibition of the NPY/AgRP neuronal population.[10]
Energy Expenditure
In addition to reducing energy intake, PYY also contributes to the other side of the energy balance equation.
-
Increased Thermogenesis: Peripheral infusion of PYY(3-36) has been shown to increase energy expenditure in humans.[5] Transgenic mice that over-express PYY exhibit a higher basal temperature, indicative of increased thermogenesis.[5]
-
Fat Oxidation: Chronic administration of PYY(3-36) in rodents alters substrate partitioning, favoring fat oxidation over carbohydrate utilization.[5]
-
Correlation: Circulating postprandial PYY levels are positively associated with the thermic effect of food and overall postprandial energy expenditure.[5]
The Role of PYY in Metabolism
Glucose Homeostasis
PYY plays a multifaceted, though indirect, role in regulating glucose homeostasis.[6]
-
Improved Insulin (B600854) Sensitivity: PYY enhances insulin sensitivity.[6][13] In diet-induced obese (DIO) mice, chronic PYY(3-36) administration improves fasting glucose levels, glucose tolerance, and insulin sensitivity.[13]
-
Modulation of Insulin Secretion: PYY can inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[[“]][15] This action is thought to be mediated by Y1 receptors on β-cells and involves the suppression of the cyclic AMP (cAMP) signaling cascade.[[“]][16] This insulinostatic effect may be a protective mechanism, reducing the secretory demand on β-cells, which is particularly relevant in the context of type 2 diabetes.[13][16]
-
Gastrointestinal Effects: PYY slows gastric emptying and gastrointestinal motility.[3][11] This action delays nutrient absorption, thereby blunting postprandial glycemic excursions.[13]
Data on PYY's Effects
The quantitative effects of PYY have been documented in numerous preclinical and clinical studies.
Table 1: Quantitative Effects of PYY(3-36) Infusion on Food Intake in Humans
| Study Finding | Subject Population | PYY(3-36) Infusion Protocol | % Reduction in Caloric Intake | Citation(s) |
|---|---|---|---|---|
| Sustained Appetite Suppression | Lean | Dose to mimic postprandial levels | 33% over 24 hours | [1][17] |
| Potent Meal-Time Effect | Lean | 0.8 pmol/kg/min for 90 min | 36% at buffet meal | [9][17] |
| Efficacy in Obesity | Lean & Obese | Unspecified dose based on body surface area | 31% (Lean), 30% (Obese) at buffet meal | [7][18] |
| Nausea at Higher Doses | Lean & Overweight | 0.8 pmol/kg/min for 90 min | 19% at buffet meal (study noted significant nausea) | [9][17] |
| Synergistic Effect with GLP-1 | Lean | 0.4 pmol/kg/min (with 0.4 pmol/kg/min GLP-1) | 27% at buffet meal (additive effect) |[9][17] |
Table 2: Comparison of Circulating PYY Levels
| Comparison | Finding | Implication | Citation(s) |
|---|---|---|---|
| Fasting Levels (Obese vs. Lean) | Obese subjects have significantly lower fasting PYY levels (10.2 ± 0.7 pmol/L) compared to lean subjects (16.9 ± 0.8 pmol/L). | Lower basal PYY may contribute to a weaker satiety signal, predisposing individuals to obesity. | [7] |
| Postprandial Response | Obese individuals exhibit an attenuated postprandial PYY release. | Reduced PYY response to a meal is associated with impaired satiety. | [5] |
| Correlation with BMI | Fasting PYY levels are negatively correlated with Body Mass Index (BMI) (r = -0.84). | As adiposity increases, the satiety signal from PYY diminishes. |[7] |
Key Experimental Protocols
Investigating the physiological effects of PYY requires precise and controlled experimental designs.
Human Intravenous Infusion Study
This protocol is a standard method for assessing the effects of PYY on appetite and metabolism in humans.
-
Design: A randomized, double-blind, placebo-controlled, crossover study is the gold standard.[7][19] Each participant serves as their own control, receiving both PYY and a saline placebo on separate occasions.
-
Participants: Subjects are recruited based on specific BMI criteria (e.g., lean: 18.5-24.9 kg/m ²; obese: >30 kg/m ²).[19] Exclusion criteria typically include metabolic diseases (other than obesity), smoking, and use of medications that could affect appetite or metabolism.[19]
-
Methodology:
-
Fasting: Participants arrive at the clinical research facility in the morning after a 10-12 hour overnight fast.
-
Cannulation: Intravenous cannulas are placed in each forearm, one for infusion and one for blood sampling.
-
Baseline: Baseline measurements of appetite (using Visual Analogue Scales - VAS) and blood samples are collected.[19]
-
Infusion: A continuous intravenous infusion of PYY(3-36) (e.g., 0.8 pmol/kg/min) or saline is administered for a predetermined period (e.g., 90-120 minutes).[9][17]
-
Data Collection During Infusion:
-
Blood Sampling: Blood is drawn at regular intervals to measure hormone levels (PYY, insulin, ghrelin) and metabolites (glucose). Samples for PYY analysis must be collected in tubes containing protease inhibitors (e.g., aprotinin) and EDTA, placed immediately on ice, and centrifuged at 4°C to prevent peptide degradation.[20]
-
Appetite Ratings: VAS questionnaires assessing hunger, fullness, satiety, and prospective food consumption are completed every 15-30 minutes.[19]
-
Energy Expenditure: A ventilated hood indirect calorimeter can be used to measure energy expenditure and respiratory quotient.[19]
-
-
Ad Libitum Meal: Two hours after the start of the infusion, participants are presented with an ad libitum buffet-style meal. They are instructed to eat until they feel comfortably full.
-
Outcome Measurement: The primary outcome is energy intake, calculated by weighing all food items before and after consumption.[9]
-
Rodent Acute Food Intake Study
This protocol is used to evaluate the anorectic potential of PYY or its analogs in animal models.
-
Animals: Male Wistar rats or C57BL/6J mice are commonly used. For obesity studies, animals are often fed a high-fat diet for several weeks to induce a diet-induced obesity (DIO) phenotype.[21]
-
Acclimatization: Animals are housed individually to allow for accurate food intake measurement and are handled and given sham (saline) injections for several days prior to the experiment to acclimate them to the procedure.[21]
-
Methodology:
-
Fasting: Food is removed in the late afternoon, and animals are fasted for approximately 18-19 hours with free access to water.[21]
-
Administration: The following morning, animals are randomized by body weight into groups and receive a single intraperitoneal (IP) injection of the test compound (e.g., PYY(3-36) at doses ranging from 10-300 nmol/kg) or vehicle (saline).[21]
-
Measurement: Immediately after injection, a pre-weighed amount of food is returned to the cage. Food intake is then measured by weighing the remaining food at multiple time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).
-
PYY in Drug Development
The potent anorectic effects of PYY, and the fact that obese individuals retain sensitivity to its action, make the PYY system a promising therapeutic target.[5][7][[“]]
-
Challenges: The primary challenges for therapeutic development are the short biological half-life of native PYY(3-36) (approx. 10 minutes) due to rapid enzymatic degradation and renal clearance, and the occurrence of nausea at supraphysiological doses.[9][23][24]
-
Therapeutic Strategies:
-
Long-Acting Analogs: Efforts have focused on developing enzymatically stable, long-acting PYY analogs with modified structures to resist degradation and prolong their half-life, allowing for less frequent dosing.[16][23][25]
-
Combination Therapies: Co-administration of PYY analogs with other gut hormone agonists, particularly GLP-1 receptor agonists (e.g., semaglutide (B3030467), liraglutide), is a leading strategy.[23][24] These hormones are co-secreted from L-cells and have been shown to have additive or synergistic effects on appetite suppression and weight loss.[9][24] This approach may allow for greater efficacy at lower, better-tolerated doses of each agent.[9]
-
Receptor-Specific Agonists: Development of agonists with high selectivity for specific Y receptors (e.g., Y2 for obesity, Y1 for potential β-cell preservation in diabetes) is an area of active research.[16][[“]]
-
Conclusion
This compound is a fundamental component of the complex physiological system that governs energy balance. Its role as a meal-terminated satiety signal, originating from the gut and acting on the hypothalamus, is well-established. Furthermore, its influence on energy expenditure and glucose metabolism underscores its broader importance in metabolic health. While challenges related to its native pharmacokinetics and side-effect profile exist, ongoing research into long-acting analogs and combination therapies holds significant promise for harnessing the therapeutic potential of the PYY system to combat the dual epidemics of obesity and type 2 diabetes.
References
- 1. The gut hormone this compound regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 5. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in regulating glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y, this compound and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 16. Established and emerging roles this compound (PYY) and exploitation in obesity-diabetes [asoi.info]
- 17. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 18. The Control of Food Intake in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. consensus.app [consensus.app]
- 23. researchgate.net [researchgate.net]
- 24. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Original Article [sciencehub.novonordisk.com]
Peptide YY (PYY): A Comprehensive Technical Guide on its Role in Glucose Homeostasis and Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (PYY), a 36-amino acid peptide hormone, is emerging as a critical regulator of glucose homeostasis and insulin (B600854) secretion, extending beyond its well-established role in appetite suppression. Released from intestinal L-cells and pancreatic alpha-cells, PYY exerts multifaceted effects on metabolic control through its two main circulating forms, PYY(1-36) and PYY(3-36). This technical guide provides an in-depth analysis of PYY's mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways. The evidence presented herein underscores the potential of targeting the PYY system for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
Introduction
This compound (PYY) is a member of the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP)[1][2]. It is primarily secreted by enteroendocrine L-cells of the distal gastrointestinal tract in response to nutrient ingestion, particularly fats and proteins[2][3][4]. PYY is also expressed in the pancreatic islets of various species, including humans, where it is co-localized with glucagon (B607659) in alpha-cells[1][5][6][7]. The hormone exists in two major bioactive forms: PYY(1-36) and PYY(3-36), the latter being the predominant circulating form resulting from the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-4 (DPP-4)[3][6][8]. These two isoforms exhibit different receptor affinities and, consequently, distinct physiological actions, particularly in the regulation of glucose metabolism and insulin secretion[8][9]. This guide will explore the intricate involvement of PYY in these processes, providing a foundational resource for researchers and drug development professionals.
PYY's Dichotomous Role in Insulin Secretion
PYY's influence on insulin secretion is complex, with studies demonstrating both inhibitory and potentially beneficial long-term effects on pancreatic β-cell function. The acute effects are largely inhibitory, mediated by specific Y receptor subtypes within the pancreatic islets.
Acute Inhibition of Insulin Secretion
A substantial body of evidence from in vivo and in vitro studies indicates that PYY can directly inhibit glucose-stimulated insulin secretion (GSIS)[1][5][9][[“]]. This inhibitory action is primarily attributed to PYY(1-36) acting on Y1 receptors, which are expressed on pancreatic β-cells[1][9][11]. The activation of these Gi/o-protein coupled receptors leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key signaling molecule for insulin exocytosis[1][9][[“]]. In contrast, PYY(3-36), a selective Y2 receptor agonist, has been shown to have little to no direct effect on insulin secretion from isolated islets[9][12].
Long-term Effects and β-Cell Preservation
Paradoxically, while acute PYY signaling is insulinostatic, chronic activation of the PYY system may confer protective effects on β-cells. Studies have suggested that prolonged activation of Y1 receptors can lead to the preservation of β-cell mass and function[11]. Furthermore, elevated PYY levels following bariatric surgery are associated with restored insulin and glucagon secretion in individuals with type 2 diabetes, suggesting a role for PYY in the long-term improvement of islet function[3][13]. Chronic exposure of diabetic rat and human islets to PYY in vitro has been shown to restore impaired GSIS.
PYY and Glucose Homeostasis: Beyond Insulin Secretion
PYY contributes to the regulation of overall glucose homeostasis through various mechanisms that extend beyond its direct effects on the pancreas. These include enhancing insulin sensitivity, slowing gastric emptying, and influencing glucagon secretion.
Enhancement of Insulin Sensitivity
Several preclinical studies suggest that PYY can improve insulin sensitivity. Chronic administration of PYY(3-36) in diet-induced obese (DIO) rodent models has been shown to improve glucose tolerance and insulin sensitivity, as measured by glucose and insulin tolerance tests[3][14]. These improvements appear to be, at least in part, independent of weight loss[3][15]. The proposed mechanisms for this enhanced insulin sensitivity involve both central and peripheral pathways, including actions on Y1 and Y4 receptors in tissues like the liver and adipose tissue[3].
Regulation of Gastric Emptying and Glucagon Secretion
PYY is known to delay gastric emptying, which slows the rate of nutrient absorption and consequently attenuates postprandial glucose excursions[3][13][14]. This effect contributes to improved glycemic control. Additionally, PYY has been shown to inhibit stimulated glucagon secretion[5][9]. For instance, in mice, PYY inhibited carbachol-induced glucagon release[5]. By suppressing the secretion of glucagon, a counter-regulatory hormone to insulin, PYY further contributes to lowering blood glucose levels.
Quantitative Data on PYY's Metabolic Effects
The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of PYY on glucose homeostasis and related parameters.
| Table 1: Effects of PYY Administration in Rodent Models | ||||||
| Study Focus | Animal Model | PYY Form | Dose & Duration | Key Findings | Parameter Change | Reference |
| Body Weight and Glycemic Control | Diet-Induced Obese (DIO) Rats | PYY(3-36) | 250 and 1,000 µg/kg/day for 28 days (s.c.) | Reduced body weight and improved glycemic control. | Body weight reduced by ~10% at the highest dose. | [14][16] |
| Insulin Sensitivity | High-Fat Diet-Fed Mice | PYY(3-36) | Intravenous infusion during hyperinsulinemic-euglycemic clamp | Significantly increased glucose disposal under hyperinsulinemic conditions. | Glucose disposal increased from 76.1 to 103.8 µmol/min/kg. | [17] |
| Insulin and Glucagon Secretion | Mice | PYY(1-36) | 4.25 nmol/kg (i.v.) | Inhibited carbachol-stimulated insulin and glucagon secretion. | Insulin secretion inhibited by 26%; glucagon secretion inhibited by 47%. | [5] |
| Table 2: Observations in PYY Knockout and Overexpression Mouse Models | ||||
| Genetic Modification | Key Phenotype | Fasting Insulin | Glucose Tolerance | Reference |
| PYY Knockout (Pyy-/-) | Increased adiposity and hyperinsulinemia. | Significantly elevated. | Impaired, particularly on a high-fat diet. | [1][18] |
| Pancreatic Islet-Specific PYY Overexpression | Improved glucose tolerance and increased serum insulin. | Elevated. | Significantly improved. | [1][7] |
Signaling Pathways of PYY
PYY exerts its cellular effects by binding to a family of G-protein coupled receptors (GPCRs) known as Y receptors. The primary receptors involved in its metabolic actions are the Y1 and Y2 receptors.
Y1 Receptor Signaling in Pancreatic β-Cells
In pancreatic β-cells, PYY(1-36) preferentially binds to the Y1 receptor, which is coupled to an inhibitory G-protein (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent suppression of glucose-stimulated insulin secretion.
PYY and GLP-1 Secretion from L-Cells
The gut microbiota can influence PYY and GLP-1 secretion. Short-chain fatty acids (SCFAs), produced by bacterial fermentation of dietary fibers, can bind to G-protein coupled receptors like FFAR2 and FFAR3 on L-cells, stimulating the co-secretion of PYY and GLP-1[19].
Detailed Experimental Protocols
This section outlines methodologies for key experiments used to investigate the role of PYY in glucose homeostasis and insulin secretion.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing an indication of overall glucose tolerance.
Procedure:
-
Fast animals (e.g., mice) for 6 hours prior to the test[20].
-
Record baseline blood glucose levels from a tail vein blood sample using a glucometer.
-
Administer a bolus of glucose (typically 1.5 g/kg body weight) via intraperitoneal injection[20].
-
Collect blood samples at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes)[20].
-
Measure blood glucose concentrations at each time point.
-
PYY or a vehicle control can be administered prior to the glucose challenge to assess its effect on glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
Objective: To measure insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.
Procedure:
-
Surgically implant catheters in conscious, unrestrained animals (e.g., mice) for infusion and blood sampling.
-
After a recovery period, fast the animals overnight.
-
Infuse human insulin at a constant rate to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose to clamp blood glucose at a target euglycemic level.
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
PYY or a vehicle can be co-infused with insulin to determine its effect on insulin sensitivity[17].
Islet Perifusion for Insulin Secretion Assay
Objective: To measure dynamic insulin secretion from isolated pancreatic islets in response to various secretagogues.
Procedure:
-
Isolate pancreatic islets from animals (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Culture the isolated islets for a period to allow recovery.
-
Place a group of size-matched islets into a perifusion chamber.
-
Perifuse the islets with a buffer containing a basal glucose concentration.
-
Switch to a buffer with a high glucose concentration to stimulate insulin secretion.
-
PYY or other test compounds can be added to the perifusion buffer to assess their effects on basal and glucose-stimulated insulin secretion.
-
Collect perifusate fractions at regular intervals and measure insulin concentration using an ELISA or radioimmunoassay.
Conclusion and Future Directions
This compound plays a significant and complex role in the regulation of glucose homeostasis and insulin secretion. Its actions are multifaceted, involving direct effects on pancreatic islets, modulation of insulin sensitivity, and regulation of gastric emptying and glucagon secretion. The differential effects of PYY(1-36) and PYY(3-36) via their respective Y receptors present both challenges and opportunities for therapeutic development. While the acute insulinostatic effects of Y1 receptor activation are well-documented, the potential for long-term Y1 receptor agonism to preserve β-cell function warrants further investigation[11]. The development of long-acting, receptor-selective PYY analogs holds promise for the treatment of type 2 diabetes, potentially offering a complementary approach to existing therapies like GLP-1 receptor agonists[3][13]. Future research should focus on elucidating the precise molecular mechanisms underlying PYY's long-term beneficial effects on islet health and further exploring the therapeutic potential of PYY-based combination therapies for metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 5. This compound: intrapancreatic localization and effects on insulin and glucagon secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PYY, a Therapeutic Option for Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic PYY Is Critical in the Control of Insulin Secretion and Glucose Homeostasis in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 10. consensus.app [consensus.app]
- 11. Established and emerging roles this compound (PYY) and exploitation in obesity-diabetes [asoi.info]
- 12. A role for PYY3-36 in GLP1-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ablation in mice leads to the development of hyperinsulinaemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. The PYY/Y2R-Deficient Mouse Responds Normally to High-Fat Diet and Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of the Peptide YY Gene: A Technical Guide for Researchers
Abstract: Peptide YY (PYY) is a crucial gut hormone involved in the regulation of appetite, energy homeostasis, and glucose metabolism. Secreted by enteroendocrine L-cells of the gastrointestinal tract, its expression is tightly controlled by a complex interplay of genetic, epigenetic, and signaling factors. This document provides an in-depth technical guide on the genetic regulation of the PYY gene, intended for researchers, scientists, and drug development professionals. It details the signaling pathways, transcription factors, and epigenetic modifications known to influence PYY expression, and presents quantitative data and detailed experimental protocols for key methodologies.
Introduction to the PYY Gene
The human PYY gene is located on chromosome 17q21.1 and consists of four exons and three introns.[1] It encodes a 36-amino acid peptide that is a member of the neuropeptide Y (NPY) family.[2] PYY is primarily produced by enteroendocrine L-cells, which are most abundant in the ileum and colon. Following a meal, PYY is released into the bloodstream and acts on Y receptors, particularly the Y2 receptor, in the central nervous system to reduce appetite and food intake.[3] Given its significant role as a satiety signal, the PYY system is a major therapeutic target for obesity and related metabolic disorders. Understanding the molecular mechanisms that govern its expression is therefore of critical importance for the development of novel therapeutics.
Transcriptional Regulation of PYY
The transcription of the PYY gene is a highly regulated process, influenced by a variety of stimuli including nutrients, gut microbiota metabolites, and hormonal signals. These signals are transduced through complex signaling pathways that culminate in the activation or repression of specific transcription factors that bind to regulatory elements within the PYY gene locus.
Signaling Pathways Influencing PYY Expression
Several key signaling pathways have been identified that converge on the PYY gene promoter to control its expression.
-
Short-Chain Fatty Acid (SCFA) Signaling: SCFAs, such as butyrate (B1204436) and propionate, are products of dietary fiber fermentation by the gut microbiota and are potent inducers of PYY gene expression.[4] These SCFAs act through two primary mechanisms:
-
GPCR Activation: SCFAs bind to G-protein coupled receptors, such as Free Fatty Acid Receptor 2 (FFAR2/GPR43), on the surface of L-cells.[2][5] This initiates a downstream signaling cascade involving Gs-protein activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can then phosphorylate transcription factors that promote PYY expression.[6]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases. By inhibiting HDACs, butyrate promotes a more open chromatin state around the PYY gene, facilitating the binding of transcription factors and enhancing gene expression.[4] This epigenetic mechanism is considered a major contributor to SCFA-induced PYY expression.[4]
-
-
Long-Chain Fatty Acid (LCFA) Signaling: Dietary fats, particularly LCFAs, also stimulate PYY expression. This process is dependent on the endoplasmic reticulum (ER) stress sensor, X-box binding protein 1s (Xbp1s). Lipids can induce ER stress, leading to the splicing and activation of Xbp1s, which in turn increases PYY gene transcription.[7]
-
Toll-Like Receptor (TLR) Signaling: Ligands for Toll-like receptors, which recognize microbial components, can increase PYY expression in an NF-κB-dependent manner. This effect is additive to the stimulation by butyrate, highlighting the complex interplay between different microbial signals in the regulation of PYY.[8]
Key Transcription Factors
While the specific transcription factors that directly bind to the PYY promoter in response to all stimuli are not fully elucidated, several key players have been identified or strongly implicated.
-
Neurogenin 3 (NEUROG3): This basic helix-loop-helix (bHLH) transcription factor is essential for the development of all pancreatic endocrine cells and intestinal endocrine cells.[9][10] While direct binding to the PYY promoter has not been definitively shown in all contexts, NEUROG3 is considered a master regulator that initiates the endocrine differentiation program, making it a critical upstream activator of PYY expression.[11][12]
-
X-box binding protein 1s (Xbp1s): As mentioned, Xbp1s is activated by ER stress in response to lipids and has been shown to directly increase PYY gene expression.[7]
-
Nuclear Factor-kappa B (NF-κB): This transcription factor is activated by TLR signaling and is responsible for the subsequent increase in PYY transcription.[8]
-
Growth Factor Independence 1B (GFI1B): This transcriptional repressor, often found in a complex with Lysine-Specific Demethylase 1 (LSD1), plays a crucial role in cell fate decisions during hematopoiesis by repressing alternative lineage programs.[13][14][15] While its direct role at the PYY locus is yet to be fully defined, such repressor complexes are critical for ensuring correct cell-type-specific gene expression, and their absence or inhibition could be a prerequisite for PYY expression in L-cells.
Epigenetic Regulation of the PYY Gene
Epigenetic modifications, including histone modifications and DNA methylation, play a pivotal role in controlling the accessibility of the PYY gene to the transcriptional machinery.
Histone Modifications
The state of chromatin at the PYY gene locus is a key determinant of its transcriptional activity.
-
Histone Acetylation: As noted earlier, inhibition of HDACs by butyrate leads to increased histone acetylation, which is a hallmark of transcriptionally active chromatin.[4][16] This suggests that histone acetyltransferases (HATs) and HDACs are in a dynamic balance at the PYY promoter, which can be shifted by microbial metabolites.
-
Other Acylations: Recent research has shown that gut microbiota-derived SCFAs can promote other histone acylations, such as propionylation and butyrylation, in intestinal cells. These modifications are also linked to changes in gene expression, suggesting a complex "histone code" that regulates gut hormone genes like PYY.[17]
DNA Methylation
DNA methylation at CpG islands in promoter regions is typically associated with gene silencing.[18] Studies on intermittent hypoxia have suggested that inhibiting DNA methylation can counteract the repressive effects on PYY expression, indicating that the methylation status of the PYY promoter is likely an important regulatory layer.[19]
Quantitative Data on PYY Gene Expression
The following table summarizes quantitative data from various studies on the regulation of PYY mRNA expression.
| Regulator/Condition | Cell/Animal Model | Fold Change in PYY mRNA | Reference |
| Promoter Polymorphism (-23G) | Neuroendocrine Cells | ~1.2-fold increase | |
| Intermittent Hypoxia | Caco-2 cells | 2.51-fold increase | [19] |
| Intermittent Hypoxia | STC-1 cells | 1.53-fold increase | [19] |
| Adenoviral Xbp1s | STC-1 cells | Significant increase | [7] |
| Butyrate/Propionate | Human intestinal primary cultures | Strong increase | [4] |
| High-Fat Diet (in DIO-resistant rats) | Sprague-Dawley Rats | Higher expression vs. DIO rats | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of the PYY gene.
PYY Promoter Activity using Luciferase Reporter Assay
This assay measures the ability of a putative promoter region to drive the expression of a reporter gene (luciferase).
Principle: The PYY promoter sequence is cloned into a plasmid upstream of the firefly luciferase gene. This construct is transfected into a suitable cell line (e.g., STC-1 or Caco-2). The cells are then treated with the compound of interest. The activity of the promoter is quantified by measuring the light produced by the luciferase enzyme.
Protocol:
-
Construct Preparation:
-
Amplify the human PYY promoter region (e.g., -2.5 kb to +100 bp relative to the transcription start site) from genomic DNA using PCR.
-
Clone the PCR product into a promoterless luciferase reporter vector (e.g., pGL4.10).
-
Verify the construct by sequencing.
-
-
Cell Culture and Transfection:
-
Culture STC-1 or Caco-2 cells in DMEM supplemented with 10% FBS.
-
Seed cells into 24-well plates to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with the PYY-luciferase construct and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) using a suitable transfection reagent (e.g., Lipofectamine 3000). The Renilla luciferase serves to normalize for transfection efficiency.
-
-
Treatment and Lysis:
-
24 hours post-transfection, replace the medium with fresh medium containing the treatment compounds (e.g., SCFAs, fatty acids, hormones). Include a vehicle control.
-
Incubate for a further 24 hours (or desired time course).
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminometry:
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luminescence to normalize the data.
-
Chromatin Immunoprecipitation (ChIP) for Histone Modifications at the PYY Locus
This protocol is designed to determine the relative enrichment of specific histone modifications at the PYY promoter.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to a histone modification of interest (e.g., H3K27ac) is used to immunoprecipitate the chromatin fragments associated with that mark. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the PYY promoter.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture intestinal cells (e.g., organoids or cell lines) to a high density.
-
Treat cells with stimuli as required.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Verify fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate a portion of the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac). Include a negative control IP with a non-specific IgG antibody.
-
Save a small fraction of the chromatin as "input" control.
-
Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for several hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis by qPCR:
-
Perform qPCR on the IP'd DNA and input DNA using primers designed to amplify regions of the PYY promoter.
-
Calculate the enrichment of the histone mark at the PYY promoter relative to the input and normalized to the IgG control.
-
Conclusion and Future Directions
The regulation of the PYY gene is a multifaceted process involving a sophisticated network of signaling pathways, transcription factors, and epigenetic mechanisms. Nutrient sensing, particularly of fatty acids by the gut microbiota and host cells, emerges as a dominant driver of PYY expression, primarily through GPCR signaling and epigenetic modulation via HDAC inhibition. While key transcription factors like NEUROG3 and NF-κB have been implicated, further research using techniques like ChIP-seq is required to map the comprehensive cistrome of factors that directly bind to the PYY gene's regulatory elements. A deeper understanding of these regulatory networks will be instrumental in designing targeted therapeutic strategies to modulate PYY levels for the treatment of obesity and other metabolic diseases.
References
- 1. Interaction of dietary composition and PYY gene expression in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. SCFAs strongly stimulate PYY production in human enteroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TLR ligands and butyrate increase Pyy expression through two distinct but inter-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the pancreatic pro-endocrine gene neurogenin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurogenin3 is differentially required for endocrine cell fate specification in the intestinal and gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extensive NEUROG3 occupancy in the human pancreatic endocrine gene regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Signatures of NEUROGENIN3+ Endocrine Progenitor Cells in the Human Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transcription Factor GFI1B in Health and Disease [frontiersin.org]
- 15. From cytopenia to leukemia: the role of Gfi1 and Gfi1b in blood formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenetic Modifications Induced by the Gut Microbiota May Result from What We Eat: Should We Talk about Precision Diet in Health and Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigenie.com [epigenie.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound (PYY) gene polymorphisms in the 3'-untranslated and proximal promoter regions regulate cellular gene expression and PYY secretion and metabolic syndrome traits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary conservation of Peptide YY across species
An In-depth Technical Guide on the Evolutionary Conservation of Peptide YY
Introduction
This compound (PYY) is a 36-amino acid peptide hormone belonging to the Neuropeptide Y (NPY) family, which also includes NPY and Pancreatic Polypeptide (PP).[1][2] Synthesized and secreted by endocrine L-cells in the distal gastrointestinal tract in response to caloric intake, PYY plays a crucial role in regulating appetite and energy homeostasis.[3][4] Upon release, the full-length form, PYY(1-36), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY(3-36).[5] This truncated peptide acts as a potent agonist for the Neuropeptide Y receptor type 2 (Y2R), mediating its anorexigenic effects primarily within the hypothalamus.[3][5] The remarkable conservation of PYY's structure and function across a wide range of vertebrate species underscores its fundamental physiological importance and makes it a significant target for therapeutic development in the context of obesity and metabolic disorders.
Evolutionary History and Gene Duplication
The NPY peptide family, including PYY, originated from a series of gene duplication events from a common ancestral gene.[6][7] Chromosome mapping studies suggest that an ancient chromosomal duplication event, which also involved the Hox gene clusters, gave rise to the gene encoding PYY.[7] Subsequently, a tandem duplication of the PYY gene, occurring before or concurrently with the emergence of tetrapods, generated the gene for Pancreatic Polypeptide (PPY).[6][7] While PYY and NPY are present in all vertebrates, PP is found in tetrapods.[1] An independent duplication of the PYY gene also occurred in the teleost fish lineage.[7]
The primary structure of PYY is highly conserved, particularly in fish, suggesting that these sequences may represent the most ancestral forms of the peptide.[6] In contrast, PYY sequences in mammals show more variability when compared to the ancestral gnathostome sequence.[1]
Structural Conservation of this compound
The amino acid sequence of this compound exhibits a high degree of conservation across vertebrate evolution. The following table provides a comparison of PYY amino acid sequences from several representative species, highlighting the percentage identity relative to the human sequence.
Table 1: Amino Acid Sequence Alignment and Conservation of this compound Across Vertebrate Species
| Species | Amino Acid Sequence | % Identity to Human |
| Human (Homo sapiens) | YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY | 100% |
| Mouse (Mus musculus) | YPAKPEAPGEDASPEELSRYYASLRHYLNLVTRQRY | 94.4% |
| Chicken (Gallus gallus) | YPPKPEAPGEGASPEELSRYYASLRHYLNLVTRQRY | 88.9% |
| Zebrafish (Danio rerio) | YPPKPEQPGEDASPEEMNRYYASLRHYLNLVTRQRY | 80.6% |
| Lesser Spotted Catshark (Scyliorhinus canicula) | YPPKPENPGEDASPEELNRYYASLRHYLNLVTRQRY | 86.1% |
Sequence data is compiled from publicly available databases and literature. The N-terminal sequences show the most variability, while the C-terminal region, crucial for receptor binding, is highly conserved.
Functional Conservation and Receptor Selectivity
The primary physiological role of PYY as a postprandial satiety signal is well-conserved across species. Peripheral administration of PYY(3-36) has been shown to inhibit food intake in rodents, primates, and humans.[4][8] In chickens, intravenous administration of PYY also suppresses food intake, indicating a conserved anorexigenic function in avian species as well.[9]
This conserved function is mediated through the Y2 receptor. Studies in Y2R knockout mice demonstrate a lack of anorectic effect from PYY(3-36), confirming the receptor's critical role.[8] The Y2 receptor itself is a G-protein coupled receptor that, upon binding PYY(3-36), couples to inhibitory G-proteins (Gi) to mediate its downstream effects.[3][10]
While PYY(3-36) is a selective agonist for the Y2 receptor, the parent peptide PYY(1-36) and NPY can bind to multiple Y receptor subtypes (Y1, Y2, Y4, Y5) with high affinity.[3][11] The binding affinities of PYY and its fragments can vary between species, as shown in the table below.
Table 2: Receptor Binding Affinities (Ki in nM) of PYY(3-36) Across Different Species
| Ligand | Receptor | Ki (nM) |
| PYY(3-36) | Human Y2 | 0.03 |
| PYY(3-36) | Rabbit Y2 | 0.17 |
| PYY(3-36) | Rat Y2 | >1000 |
Data adapted from a study investigating receptor selectivity.[12] Note the significant species selectivity of PYY(3-36) for the Y2 receptor, with much higher affinity for the human and rabbit receptors compared to the rat receptor.
This compound Signaling Pathway
The anorexigenic effects of circulating PYY(3-36) are initiated by its binding to Y2 receptors located on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus. This interaction triggers a Gi-protein-coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels results in the inhibition of NPY/AgRP neuron firing and a subsequent decrease in the release of the orexigenic peptides NPY and AgRP. This disinhibition of adjacent pro-opiomelanocortin (POMC) neurons promotes satiety.
Detailed Experimental Protocols
Quantification of this compound
Accurate measurement of PYY concentrations in biological samples is critical for research. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.
Protocol 1: Competitive Radioimmunoassay (RIA) for PYY
This protocol outlines the general steps for a competitive RIA to measure PYY levels in plasma.
-
Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA (as an anticoagulant) and a protease inhibitor such as aprotinin (B3435010) (e.g., Trasylol) to prevent PYY degradation.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis. For some protocols, an extraction step using C-18 columns may be required to concentrate the peptide and remove interfering substances.[13]
-
-
Assay Procedure:
-
Prepare a standard curve by serially diluting a known concentration of synthetic PYY standard.
-
In assay tubes, add a constant amount of PYY-specific primary antibody and a constant amount of radiolabeled PYY (e.g., ¹²⁵I-PYY) to all tubes (except for total counts and non-specific binding tubes).
-
Add standards or unknown samples to their respective tubes.
-
Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding between the labeled and unlabeled PYY for the antibody.[14]
-
Add a secondary antibody (precipitating antibody) to precipitate the primary antibody-antigen complexes.
-
Incubate for an additional 20-30 minutes at 4°C, then centrifuge to pellet the bound fraction.[14]
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled PYY in the sample.
-
Plot a standard curve of radioactivity (cpm) versus the concentration of the PYY standards.
-
Determine the concentration of PYY in the unknown samples by interpolating their radioactivity values from the standard curve.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for PYY
This protocol describes a typical sandwich ELISA procedure, though competitive formats also exist.
-
Sample Collection:
-
Assay Procedure:
-
Use a 96-well microplate pre-coated with a capture antibody specific for PYY.
-
Wash the plate with the provided wash buffer.
-
Add PYY standards and unknown samples to the appropriate wells and incubate for 1-2 hours at 37°C.[15]
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for PYY to each well and incubate.[17]
-
Wash the plate again.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.[17]
-
Wash the plate a final time.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. HRP will catalyze a color change.
-
Incubate in the dark until optimal color development is achieved.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color from blue to yellow.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The OD is directly proportional to the amount of PYY captured.
-
Create a standard curve by plotting the OD values versus the concentration of the PYY standards.
-
Calculate the PYY concentration in the unknown samples from the standard curve.
-
In Vivo Functional Assay: Effect of PYY on Food Intake in Rodents
This protocol outlines a method to assess the anorexigenic effects of peripherally administered PYY in mice or rats.
-
Animal Acclimation:
-
House animals individually to allow for accurate food intake measurement.
-
Acclimate the animals to handling and intraperitoneal (IP) injections with saline for several days prior to the experiment to minimize stress-induced effects on feeding.[18]
-
-
Experimental Procedure:
-
Fast the animals overnight (e.g., 16 hours) but allow ad libitum access to water.
-
At the beginning of the dark cycle (the active feeding period for rodents), weigh the animals and administer a single IP injection of either vehicle (e.g., saline) or PYY(3-36) at the desired dose (e.g., 10-100 µg/kg).[19][20]
-
Immediately after the injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point.
-
Data can also be normalized to the animal's body weight.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the food intake between the vehicle-treated and PYY(3-36)-treated groups. A significant reduction in food intake in the PYY-treated group indicates an anorexigenic effect.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of PYY in appetite regulation, from initial hypothesis to final data interpretation.
Conclusion
This compound is a hormone of significant interest in metabolic research, characterized by a remarkable degree of evolutionary conservation in both its structure and its primary function as a satiety signal. The high sequence homology, particularly in the C-terminal receptor-binding domain, across diverse vertebrate taxa from fish to mammals, highlights its indispensable role in energy balance. This conservation provides a strong rationale for the use of animal models in preclinical research aimed at understanding PYY's physiological mechanisms. For drug development professionals, the well-preserved PYY/Y2R signaling axis offers a robust and evolutionarily validated target for the development of novel therapeutics to combat obesity and related metabolic disorders. A thorough understanding of its cross-species pharmacology and the standardized experimental protocols to evaluate its function are fundamental to advancing this field of research.
References
- 1. Evolution of neuropeptide Y, this compound and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The origin and evolution of this compound (PYY) and pancreatic polypeptide (PP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Identification, expression analysis, and functional characterization of this compound in chickens (Gallus gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for Y2 receptor-mediated neuropeptide Y and this compound signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 12. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. revvity.com [revvity.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Human this compound (PYY) Elisa Kit – AFG Scientific [afgsci.com]
- 17. assaygenie.com [assaygenie.com]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide YY (PYY) in the Context of Obesity and Metabolic Syndrome: A Technical Guide
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone that has emerged as a critical regulator of energy homeostasis and glucose metabolism.[1][2] Secreted by enteroendocrine L-cells in the distal gastrointestinal tract, primarily the ileum and colon, in response to nutrient ingestion, PYY plays a significant role in satiety, appetite regulation, and overall metabolic control.[1][3] Its potential role in the pathophysiology and treatment of obesity and metabolic syndrome has garnered substantial interest within the scientific and pharmaceutical communities. Obese individuals often exhibit lower circulating levels of PYY, suggesting a potential deficiency in this satiety signal which may contribute to the development or maintenance of obesity.[4][5][[“]] This guide provides a comprehensive technical overview of PYY, its physiological mechanisms, the methodologies used for its study, and its therapeutic potential for researchers, scientists, and drug development professionals.
Physiology of this compound
Secretion and Forms
PYY is released from intestinal L-cells postprandially, with circulating levels rising within 15 minutes of a meal, peaking at 1-2 hours, and remaining elevated for several hours.[4][7] The magnitude of PYY release is proportional to the caloric content of the meal, with high-protein and high-fiber diets known to enhance its secretion.[2][[“]]
There are two primary endogenous forms of PYY:
-
PYY(1-36): The full-length peptide, which binds to multiple Y receptor subtypes (Y1, Y2, Y4, Y5).[1][9]
-
PYY(3-36): The major circulating and more active form, produced by the cleavage of the first two N-terminal amino acids (Tyr-Pro) from PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][7] PYY(3-36) exhibits high selectivity and affinity for the Y2 receptor (Y2R), which primarily mediates its effects on appetite.[1][4]
Receptors and Signaling
PYY exerts its effects through a family of G-protein-coupled receptors known as Neuropeptide Y (NPY) receptors.[4] The primary receptor mediating the anorectic effects of PYY(3-36) is the Y2 receptor, which is strategically located in both the central and peripheral nervous systems.[4][10]
-
Central Action: PYY(3-36) crosses the blood-brain barrier and acts on Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus.[4][11] It inhibits orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons and stimulates anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons.[[“]][12] This action leads to a reduction in food intake and an increase in satiety.
-
Peripheral Action: PYY also acts on Y2 receptors located on vagal afferent nerves, which transmit satiety signals from the gut to the brainstem.[4][12] Additionally, PYY influences gastrointestinal motility, acting as a key component of the "ileal brake" mechanism, which slows gastric emptying and intestinal transit, thereby promoting a feeling of fullness and enhancing nutrient absorption.[1][3][13]
PYY Signaling and Appetite Regulation
The central mechanism of PYY-mediated appetite suppression is a key area of research. The signaling cascade within the hypothalamus is pivotal to its function.
PYY in Obesity and Metabolic Syndrome: Quantitative Data
PYY Levels in Obesity
Studies consistently show that individuals with obesity have blunted PYY responses to meals.[4] Fasting PYY levels are often lower in obese subjects compared to their lean counterparts, and the postprandial rise is attenuated.[[“]][10][14] This impaired PYY signaling may contribute to hyperphagia and weight gain.[3]
| Condition | Fasting PYY Levels | Postprandial PYY Response | Key Findings | Citations |
| Obese Individuals | Lower compared to lean individuals. | Attenuated/blunted increase after a meal. | PYY levels are negatively correlated with markers of adiposity. This deficiency may predispose individuals to obesity. | [4][[“]][10] |
| Type 2 Diabetes | Often elevated in the fasting state. | Markedly blunted or absent postprandial rise. | The paradoxical elevation in fasting PYY in T2D is a complex finding, but the lack of a meal response is consistent with metabolic dysregulation. | [3][14] |
| Post-Bariatric Surgery (RYGB) | Not specified | Markedly amplified; significantly higher than pre-surgery levels. | The exaggerated PYY secretion post-RYGB is thought to be a major contributor to the profound weight loss and appetite suppression seen after the procedure. | [4][7][9] |
Effects of PYY(3-36) Administration in Preclinical Models
Chronic administration of PYY(3-36) in various rodent models of obesity has consistently demonstrated reductions in food intake, body weight, and adiposity, alongside improvements in metabolic parameters.[4][15][16]
| Model | PYY(3-36) Dose & Administration | Duration | Effects on Body Weight & Food Intake | Metabolic Improvements | Citations |
| Diet-Induced Obese (DIO) Mice | 100, 300, 1000 µg/kg/day (SC osmotic minipumps) | 28 days | Dose-dependent reduction in body weight gain (~10% less than vehicle at highest dose). Significant reduction in food intake only at the highest dose. | Dose-dependent reduction in mesenteric, epididymal, retroperitoneal, and inguinal fat pad weight. | [16][17] |
| Diet-Induced Obese (DIO) Rats | 250, 1000 µg/kg/day (SC) | 28 days | Reduced body weight. | Improved glycemic control in glucose-intolerant rats. | [16][17] |
| Leptin-deficient (ob/ob) Mice | 4-week infusion (dose not specified) | 4 weeks | Reduced weight gain without affecting cumulative food intake. | Improved insulin (B600854) signaling in skeletal muscle and liver. | [3][15] |
| Diabetic Fatty Zucker (fa/fa) Rats | Infusion at 100 µg/kg/day | 8 weeks | Reduced weight gain (288±11g vs 326±12g in controls). | Reduced HbA1c and fructosamine. | [15][18] |
Effects of PYY(3-36) Administration in Humans
Human studies have confirmed the anorectic effects of PYY(3-36), making it a promising therapeutic target.[10]
| Study Population | PYY(3-36) Dose & Administration | Duration | Effects on Food Intake | Key Observations | Citations |
| Lean and Obese Subjects | 90-minute IV infusion | Single administration | Markedly reduced caloric intake over the subsequent 24 hours. | Obese subjects retain responsiveness to the anorectic effects of PYY. | [4][10] |
| Healthy Lean Subjects (Co-administration) | 0.4 pmol/kg/min (IV infusion with GLP-1) | 120 minutes | 27% reduction in ad libitum energy intake during a buffet meal. | Synergistic effect with GLP-1; individual infusions at this dose were not statistically significant. | [7] |
| Overweight/Obese with T2D (PYY1875 + Semaglutide) | 1.0 mg or 2.0 mg PYY1875 (long-acting analog) | 16 weeks (after 32-week semaglutide (B3030467) run-in) | Modest additional weight change (−5.3%) compared to placebo (−3.1%). | Adding a PYY analog to an established GLP-1 agonist therapy resulted in limited additional weight loss benefits. | [19] |
PYY's Role in Glucose Homeostasis
Beyond appetite, PYY is increasingly recognized for its role in regulating glucose homeostasis.[3][20] While it is not directly insulinotropic like GLP-1, its multifaceted actions contribute to improved glycemic control.[3]
Key mechanisms include:
-
Delayed Gastric Emptying: PYY slows the transit of nutrients from the stomach to the small intestine, which blunts postprandial glycemic excursions.[3][21]
-
Improved Insulin Sensitivity: PYY(3-36) administration in diet-induced obese mice improves glucose tolerance and insulin sensitivity.[3] It has been shown to enhance insulin-stimulated glucose uptake in adipocytes and myocytes and suppress hepatic gluconeogenesis.[3]
-
Pancreatic Islet Health: PYY may help preserve and restore pancreatic islets by improving their structure and function.[3] In animal models, PYY(3-36) treatment has been shown to protect against changes in pancreatic islet morphology induced by a high-fat diet.[22]
Key Experimental Methodologies
Studying the physiological effects of PYY involves a range of preclinical and clinical experimental protocols.
Assessment of Anorectic Effects in Rodent Models
This protocol is designed to evaluate the impact of PYY(3-36) on food intake and body weight in models of diet-induced or genetic obesity.
-
Animal Model Selection: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 10-14 weeks) or genetic models (e.g., ob/ob mice, db/db mice, Zucker fa/fa rats) are commonly used.[15][16][17]
-
Acclimatization: Animals are single-housed and acclimatized to the experimental conditions, including handling and diet.
-
PYY(3-36) Administration:
-
Acute Studies: A single intraperitoneal (IP) injection is administered to fasted animals to observe short-term effects on food intake (e.g., over 3-6 hours).[17][18]
-
Chronic Studies: For long-term effects, PYY(3-36) is administered via subcutaneous (SC) osmotic minipumps, which provide continuous infusion over several weeks (e.g., 28 days).[16][17] This method avoids stress from repeated injections.
-
-
Endpoint Measurements:
-
Food Intake: Measured daily by weighing the remaining food in the hopper.
-
Body Weight: Recorded daily or several times per week.
-
Body Composition: At the end of the study, specific fat pads (e.g., epididymal, retroperitoneal) are dissected and weighed to assess changes in adiposity.[16][17]
-
Taste Aversion Control: To ensure that reduced food intake is not due to malaise, conditioned taste aversion tests may be performed.[16][17]
-
PYY Immunoassay
Measuring circulating concentrations of PYY is crucial for understanding its physiological regulation.
-
Sample Collection: Blood samples are collected from fasted or postprandial subjects (animal or human) into tubes containing EDTA and a DPP-IV inhibitor (e.g., sitagliptin) to prevent the degradation of PYY(1-36) to PYY(3-36) ex vivo.
-
Plasma Separation: Samples are immediately centrifuged at a low temperature to separate the plasma, which is then stored at -80°C until analysis.
-
Assay Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits are used. These assays typically use specific antibodies to quantify total PYY or to differentiate between PYY(1-36) and PYY(3-36).
-
Quantification: The concentration of PYY in the samples is determined by comparing the signal to a standard curve generated with known concentrations of the peptide.
Experimental Workflow Visualization
Therapeutic Potential and Drug Development
The retained responsiveness of obese individuals to PYY(3-36) makes the PYY system an attractive therapeutic target for obesity.[4]
-
PYY Analogs: The short half-life of native PYY necessitates the development of long-acting analogs for therapeutic use.[3] PYY1875 is one such analog that has been tested in clinical trials.[19]
-
Co-agonists: Given that PYY is co-secreted with GLP-1 and they have synergistic effects on appetite suppression, developing dual GLP-1/PYY receptor agonists is a promising strategy.[7][23][24] Combination therapies have shown greater weight loss in animal models than monotherapies.[25][26] However, clinical translation has shown challenges, with combination therapies sometimes offering only modest benefits over potent GLP-1 agonists alone, highlighting the need for careful dose and candidate selection.[19]
-
Challenges: A key challenge in developing PYY-based therapies is managing gastrointestinal side effects, such as nausea and vomiting, which can occur at higher doses.[19][27]
This compound is a fundamental component of the gut-brain axis that regulates energy balance and glucose metabolism. Its role in signaling satiety is well-established, and its deficiency in obese states highlights its importance in the pathophysiology of metabolic disease. Preclinical and early clinical data support the therapeutic potential of targeting the PYY system, particularly through long-acting Y2 receptor agonists or in combination with other gut hormones like GLP-1. Future research will need to optimize drug design to maximize efficacy in weight reduction and glycemic control while minimizing adverse effects, paving the way for novel treatments for obesity and metabolic syndrome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fpwr.org [fpwr.org]
- 6. consensus.app [consensus.app]
- 7. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. The postprandial secretion of peptide YY1‐36 and 3‐36 in obesity is differentially increased after gastric bypass versus sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a potential therapy for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Gastrointestinal Hormones and Regulation of Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. docwirenews.com [docwirenews.com]
- 20. The role of this compound in regulating glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound (PYY) on mouth to caecum intestinal transit time and on the rate of gastric emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PYY (3-36) protects against high fat feeding induced changes of pancreatic islet and intestinal hormone content and morphometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Design of a GLP‐1/PYY Dual Acting Agonist | CoLab [colab.ws]
- 24. researchgate.net [researchgate.net]
- 25. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.physiology.org [journals.physiology.org]
The Role of Peptide YY in Gastrointestinal Motility: A Technical Guide
Introduction
Peptide YY (PYY) is a 36-amino acid neuroendocrine peptide that plays a critical role in regulating gastrointestinal (GI) function and energy homeostasis.[1] It is primarily synthesized and released from enteroendocrine L-cells located predominantly in the distal small intestine (ileum) and colon in response to luminal nutrients, particularly fat and protein.[2][3] PYY exists in two main circulating forms: PYY(1-36) and PYY(3-36), the latter being a truncated form produced by the action of the enzyme dipeptidyl peptidase-IV (DPP-IV).[4] PYY is a key mediator of the "ileal brake," a physiological feedback mechanism that inhibits upper gastrointestinal motility, slows transit, and reduces appetite, thereby optimizing nutrient digestion and absorption.[2][5][6] This guide provides an in-depth technical overview of PYY's effects on GI motility, its underlying signaling mechanisms, and the key experimental protocols used in its study.
PYY's Region-Specific Effects on Gastrointestinal Motility
PYY exerts a predominantly inhibitory influence on the upper gastrointestinal tract, while its effects on the colon are more complex and can be both inhibitory and stimulatory depending on the experimental context.
-
Stomach: PYY potently inhibits gastric motility and slows the rate of gastric emptying.[2][7] This action contributes significantly to the feeling of fullness and satiety after a meal.[7] The mechanism primarily involves the inhibition of cholinergic neurotransmission in the stomach wall.[8]
-
Small Intestine: Consistent with its role in the ileal brake, PYY delays transit through the small intestine.[2] This slowing effect allows for more time for nutrient digestion and absorption in the distal gut.
-
Colon: The action of PYY on the colon is multifaceted. Many studies in conscious animal models demonstrate a potent inhibitory effect on propulsive colonic motor function, delaying colonic transit.[9][10] This is thought to be mediated primarily via Y2 receptors.[9] However, some in vitro studies using isolated colonic muscle strips have reported a stimulatory, contractile effect, which may involve different receptor subtypes and neural pathways.[11][12]
Signaling Pathways and Mechanisms of Action
PYY exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely the Y receptors (Y1, Y2, Y4, Y5).[3][4] The two circulating forms of PYY have different receptor affinities: PYY(1-36) can bind to Y1, Y2, and Y5 receptors, whereas PYY(3-36) is a selective agonist for the Y2 receptor.[4]
The primary inhibitory effect of PYY on GI motility is mediated through the activation of presynaptic Y2 receptors located on cholinergic enteric neurons.[3][9] This interaction initiates a signaling cascade that reduces the release of acetylcholine (B1216132) (ACh), the main excitatory neurotransmitter for smooth muscle contraction.
As depicted, the binding of PYY(3-36) to the Y2 receptor activates an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] Reduced cAMP impairs the machinery for acetylcholine vesicle fusion and release, resulting in decreased stimulation of the postsynaptic smooth muscle cell and, consequently, reduced motility.[8] This effect has been shown to be sensitive to pertussis toxin, confirming the involvement of a Gi/o protein.[8]
Quantitative Data Summary
The following table summarizes key quantitative findings on the effects of PYY on gastrointestinal motility from various studies.
| GI Region | Parameter Measured | Species/Model | PYY Form/Dose | Effect | Reference(s) |
| Stomach | Time to 50% Gastric Emptying | Healthy Humans | PYY Infusion (0.18 pmol/kg/min) | Prolonged from 37 ± 8 min to 63 ± 10 min | [13][14] |
| Time to 50% Gastric Emptying | Healthy Humans | PYY Infusion (0.51 pmol/kg/min) | Prolonged from 37 ± 8 min to 130 ± 12 min | [13][14] | |
| Gastric Emptying | Conscious Mice | PYY(3-36) (8 nmol/kg, IP) | Delayed by 48% after fasting-refeeding | [9][10] | |
| KCl-evoked [3H]ACh Release | Guinea Pig Stomach Slices | PYY (1 µmol/L) | Inhibited by 58% ± 6% | [8] | |
| Small Intestine | Mouth to Cecum Transit Time | Healthy Humans | PYY Infusion (0.18 pmol/kg/min) | Delayed from 67 ± 4 min to 94 ± 7 min | [13][14] |
| Mouth to Cecum Transit Time | Healthy Humans | PYY Infusion (0.51 pmol/kg/min) | Delayed from 67 ± 4 min to 192 ± 9 min | [13][14] | |
| Colon | Distal Colonic Transit Time | Conscious Mice | PYY(3-36) (8 nmol/kg, IP) | Delayed by 104% | [9][10] |
| Fecal Pellet Output (Stress) | Conscious Mice | PYY(3-36) (8 nmol/kg, IP) | Inhibited by 90% | [9][10] | |
| Fecal Pellet Output (Stress) | Conscious Mice | PYY (8 nmol/kg, IP) | Inhibited by 63% | [9][10] | |
| Colonic Motility Index | Isolated Rat Colon | PYY (240 pM) | Increased by 33.9% (proximal) & 52.8% (distal) | [11] |
Key Experimental Protocols
The study of PYY's effects on GI motility employs a range of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Measurement of Acetylcholine Release
This protocol is used to directly measure the effect of PYY on neurotransmitter release from enteric neurons.[8]
Methodology:
-
Tissue Preparation: Gastric or intestinal tissue is harvested and finely sliced (e.g., 350x350 µm).
-
Radiolabeling: The tissue slices are incubated in a physiological buffer (Krebs solution) containing [3H]choline. Cholinergic neurons uptake this precursor and convert it into radiolabeled [3H]acetylcholine ([3H]ACh), which is stored in synaptic vesicles.
-
Superfusion: The slices are transferred to a superfusion chamber and continuously perfused with fresh buffer to wash out excess radiolabel and establish a stable baseline of [3H]ACh release.
-
Stimulation and Treatment: The neurons are depolarized to stimulate ACh release, typically using a high concentration of potassium chloride (KCl) or electrical field stimulation. This stimulation is performed in the presence or absence of varying concentrations of PYY.
-
Fraction Collection: The perfusate (supernatant) is collected in timed fractions throughout the experiment.
-
Quantification: The radioactivity in each collected fraction is measured using a liquid scintillation counter. The amount of [3H]ACh release is calculated and expressed as a percentage of the total radioactivity remaining in the tissue.
-
Analysis: The inhibitory effect of PYY is determined by comparing the stimulated [3H]ACh release in the PYY-treated groups to the control group.
Protocol 2: In Vivo Assessment of Colonic Transit (Fecal Pellet Output)
This is a common non-invasive method to assess propulsive colonic motility in conscious rodents.[9][10]
Methodology:
-
Acclimation: Mice are acclimated to the housing facility and handled to reduce baseline stress. They are typically fasted for a short period before the experiment but allowed access to water.
-
Drug Administration: Animals are divided into groups and receive an intraperitoneal (IP) injection of either the vehicle control (e.g., saline) or a PYY analog (e.g., PYY(3-36)) at a specific dose.
-
Stress Induction/Stimulation (Optional): To study motility under stimulated conditions, mice may be placed in a novel environment (a clean cage without bedding) or subjected to restraint stress. Alternatively, a pro-motility agent like bethanechol (B1168659) or 5-hydroxytryptophan (B29612) can be administered.
-
Pellet Collection: Immediately after injection and placement in the test environment, the number of fecal pellets expelled by each mouse is counted over a defined period (e.g., 1-2 hours).
-
Analysis: The total number of fecal pellets for each animal is recorded. The mean pellet output is compared between the PYY-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A reduction in pellet output indicates an inhibitory effect on colonic transit.
Protocol 3: In Vitro Muscle Contractility Study
This classic pharmacological method assesses the direct effect of PYY on smooth muscle function.[12]
Methodology:
-
Tissue Dissection: A segment of the GI tract (e.g., colon, stomach) is removed and placed in cold, oxygenated Krebs solution. Longitudinal or circular muscle strips of a specific size are carefully dissected.
-
Mounting: The muscle strips are mounted in an organ bath filled with Krebs solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The strips are placed under a slight optimal tension and allowed to equilibrate for a period (e.g., 60 minutes), during which they exhibit spontaneous contractions. The buffer is changed periodically.
-
Drug Addition: After equilibration, PYY is added to the bath in a cumulative, concentration-dependent manner. The contractile response (changes in tension) is recorded after each addition.
-
Use of Blockers: To investigate the mechanism of action, the experiment can be repeated after pre-treating the tissue with neural blockers (e.g., tetrodotoxin (B1210768) to block nerve action potentials) or specific receptor antagonists to identify the pathways involved.
-
Data Analysis: The change in muscle tension is measured and used to construct a concentration-response curve, from which parameters like the maximum effect (Emax) and potency (EC50) can be determined.
Conclusion
This compound is a fundamental regulator of gastrointestinal motility, acting as a primary mediator of the ileal brake. Its principal mechanism involves the inhibition of gastric emptying and intestinal transit through the activation of presynaptic Y2 receptors on cholinergic neurons, leading to reduced acetylcholine release.[8][9] This inhibitory action in the upper GI tract is crucial for coordinating the digestive process with nutrient availability. While its role in the colon is more varied, inhibitory effects on propulsive motility are well-documented.[9] The detailed understanding of PYY's signaling pathways and its physiological effects makes the PYY system, particularly the Y2 receptor, a promising therapeutic target for managing motility disorders and metabolic diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The role of this compound in gastrointestinal diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 [mdpi.com]
- 4. The gut hormone this compound regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous this compound and neuropeptide Y inhibit colonic ion transport, contractility and transit differentially via Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of this compound to inhibit gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral this compound inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Peripheral this compound inhibits propulsive colonic motor function through Y2 receptor in conscious mice. | Semantic Scholar [semanticscholar.org]
- 11. Original Articles : The Mechanism of Action of this compound on Colonic Motility [jnmjournal.org]
- 12. Pathways and receptors involved in this compound induced contraction of rat proximal colonic muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound (PYY) on mouth to caecum intestinal transit time and on the rate of gastric emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Measuring Plasma Peptide YY (PYY) Levels by ELISA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal small intestine and colon in response to food intake.[1][2] It plays a crucial role in regulating appetite, satiety, and gastrointestinal motility.[1] PYY is found in two main forms: PYY(1-36) and PYY(3-36), the latter being the major circulating form resulting from the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] PYY(3-36) is a selective agonist for the Y2 receptor, which is involved in the regulation of food intake.[4] Given its role in energy homeostasis, accurate measurement of plasma PYY levels is essential for research in obesity, diabetes, and other metabolic disorders. This document provides a detailed protocol for the quantitative determination of PYY levels in plasma using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Principle of the Assay
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PYY measurement, two primary ELISA formats are commonly used: the Sandwich ELISA and the Competitive ELISA.
-
Sandwich ELISA: This format is highly specific and sensitive, utilizing two antibodies that bind to different epitopes on the PYY molecule. A capture antibody is pre-coated onto the microplate wells. When the sample is added, PYY binds to the capture antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured PYY, forming a "sandwich". The addition of a substrate results in a color change that is directly proportional to the amount of PYY in the sample.[5][6][7][8]
-
Competitive ELISA: This method is advantageous for detecting small molecules like PYY. In this format, the sample PYY competes with a labeled PYY for binding to a limited number of primary antibody binding sites. The microplate is coated with a capture antibody. A mixture of the sample and a known amount of enzyme-labeled PYY is added to the wells. After incubation, any unbound labeled PYY is washed away. The addition of a substrate produces a color signal that is inversely proportional to the amount of PYY in the sample.[5][6][8]
Materials and Reagents
While specific components may vary between commercial ELISA kits, a typical kit for PYY measurement will include:
| Component | Description |
| Microplate | 96-well plate pre-coated with an anti-PYY antibody. |
| PYY Standard | Lyophilized or concentrated PYY of known concentration for creating a standard curve. |
| Detection Antibody | Biotinylated or enzyme-conjugated antibody specific for PYY. |
| HRP Conjugate | Streptavidin-Horseradish Peroxidase (HRP) conjugate (for biotin-based assays). |
| Wash Buffer | Concentrated buffer for washing the plate at various steps. |
| Assay Diluent/Sample Diluent | Buffer for diluting standards and samples. |
| Substrate Solution | TMB (3,3’,5,5’-Tetramethylbenzidine) substrate, which reacts with HRP to produce a colored product. |
| Stop Solution | Acidic solution (e.g., sulfuric acid) to stop the enzyme-substrate reaction. |
| Plate Sealers | Adhesive films to cover the plate during incubations. |
Additional materials required but not provided:
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional, but recommended for some protocols)
-
Tubes for dilution of standards and samples
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate PYY measurement.
Plasma Collection:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into clean tubes.
-
Store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Serum Collection:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 20 minutes.
-
Collect the serum and store as described for plasma.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water to the working concentration (typically 1X).
-
PYY Standard: Reconstitute the lyophilized PYY standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A typical standard curve might range from 0 pg/mL to 1000 pg/mL.
-
Detection Antibody: Dilute the concentrated detection antibody to its working concentration with the appropriate diluent.
-
HRP Conjugate: Dilute the concentrated HRP conjugate to its working concentration.
ELISA Procedure (Generalized Sandwich ELISA Protocol)
-
Determine Well Layout: Assign wells for standards, samples, and a blank. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.
-
Incubation: Cover the plate with a plate sealer and incubate for 90 minutes to 2 hours at 37°C or room temperature, depending on the kit instructions.
-
Wash: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C or room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add HRP Conjugate: Add 100 µL of the diluted HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes to 1 hour at 37°C or room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90-100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.
-
Subtract Background: Subtract the mean absorbance of the blank (zero standard) from all other readings.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Sample Concentrations: Use the standard curve to determine the concentration of PYY in each sample by interpolating the sample's mean absorbance value.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Data Presentation
Table 1: Representative Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 1000 | 2.450 |
| 500 | 1.650 |
| 250 | 0.980 |
| 125 | 0.550 |
| 62.5 | 0.320 |
| 31.25 | 0.180 |
| 0 | 0.050 |
Table 2: Sample Data and Calculated Concentrations
| Sample ID | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Plasma 1 | 0.850 | 210 | 1 | 210 |
| Plasma 2 | 1.200 | 350 | 1 | 350 |
Mandatory Visualizations
Caption: Workflow for PYY Measurement by Sandwich ELISA.
Caption: Simplified this compound (PYY) Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ELISA Kit Selection Guide: Sandwich vs Competitive vs Direct Methods [synapse.patsnap.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
- 8. Best Elisa Type Sandwich | XL Biotec [xlbiotec.com]
Application Notes: Quantification of Peptide YY (PYY) using Radioimmunoassay (RIA)
Introduction
Peptide YY (PYY) is a 36-amino acid gut hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding.[1] It plays a significant role in regulating appetite, gastric motility, and energy homeostasis.[1] PYY is found in two main forms: PYY(1-36) and the more abundant circulating form, PYY(3-36), which is cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV). PYY(3-36) is a potent anorexigenic hormone, making its quantification crucial for research in obesity, diabetes, and other metabolic disorders.[2][3] Radioimmunoassay (RIA) is a highly sensitive and specific technique used for measuring the concentration of PYY in various biological samples.[4][5]
Principle of the Assay
The this compound RIA is a competitive binding assay.[4][6] In this assay, a fixed amount of radiolabeled PYY (tracer, typically labeled with ¹²⁵I) competes with the unlabeled PYY present in the standards or unknown samples for a limited number of binding sites on a specific anti-PYY antibody. As the concentration of unlabeled PYY in the sample increases, the amount of radiolabeled PYY that can bind to the antibody decreases.[4] After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the bound fraction is inversely proportional to the concentration of PYY in the sample. A standard curve is generated by plotting the percentage of tracer bound against the known concentrations of PYY standards. The concentration of PYY in unknown samples is then determined by interpolating their corresponding percentage of tracer bound on the standard curve.
Logical Relationship of PYY RIA Components
Caption: Competitive binding principle of the this compound Radioimmunoassay.
Experimental Protocols
I. Sample Collection and Preparation
For accurate PYY quantification, proper sample collection and handling are critical.
-
Sample Type: Plasma is the preferred sample type.[7] Serum can also be used, but plasma may yield superior results.[7] Other biological fluids such as cerebrospinal fluid (CSF), culture media, and tissue homogenates can also be assayed, provided the PYY levels are within the detection range of the kit.[8]
-
Blood Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or lithium heparin) and a protease inhibitor, such as aprotinin (B3435010) (0.6 TIU/mL of blood), to prevent PYY degradation.[9]
-
Processing: Immediately after collection, gently mix the blood and centrifuge at 1600 x g for 15 minutes at 4°C.[9]
-
Storage: Aliquot the collected plasma into polypropylene (B1209903) tubes and store at -70°C for long-term stability (stable for up to one month).[9] Avoid repeated freeze-thaw cycles.[1]
-
Sample Extraction (Optional but Recommended): For cleaner samples and to concentrate PYY, plasma extraction is strongly recommended.[8] This can be achieved using methods like solid-phase extraction (e.g., C18 columns). Acidify the plasma, centrifuge to remove precipitated proteins, and pass the supernatant through an activated C18 column. After washing, elute the peptide and dry it down before reconstituting in RIA buffer for the assay.[8][9]
II. Reagent Preparation
-
RIA Buffer: Dilute the concentrated RIA buffer with distilled water as per the kit instructions. This buffer will be used for reconstituting all other reagents and for sample dilutions.[8][9]
-
PYY Standards: Reconstitute the lyophilized PYY standard with 1 mL of RIA buffer to create the stock solution.[8] Prepare a series of dilutions from the stock to create the standard curve.
-
Anti-PYY Antibody: Reconstitute the lyophilized antibody with the specified volume of RIA buffer.[8]
-
¹²⁵I-PYY Tracer: Prepare the working tracer solution by diluting the stock tracer to the recommended counts per minute (cpm) per 100 µL (e.g., 8,000-10,000 cpm/100 µL) using RIA buffer.[9]
-
Precipitating Reagents: Reconstitute the second antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum (NRS) with RIA buffer as instructed.[8][9]
III. Radioimmunoassay Procedure
The following is a general protocol and may need to be adjusted based on the specific RIA kit used.
-
Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.
-
Pipetting:
-
Add 100 µL of RIA buffer to the NSB tubes.
-
Add 100 µL of each PYY standard to the corresponding tubes.
-
Add 100 µL of each unknown sample to the respective tubes.
-
-
Tracer Addition (for NSB and TC): Add 100 µL of the ¹²⁵I-PYY working tracer solution to the TC and NSB tubes. The TC tubes are set aside and will not undergo the subsequent incubation and precipitation steps.
-
Antibody Addition: Add 100 µL of the reconstituted anti-PYY antibody to all tubes EXCEPT the TC and NSB tubes.[9]
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[8][9]
-
Tracer Addition (for all other tubes): Following the first incubation, add 100 µL of the ¹²⁵I-PYY working tracer solution to all tubes EXCEPT the TC tubes.[9]
-
Second Incubation: Vortex the tubes and incubate for another 16-24 hours at 4°C.[9]
-
Precipitation:
-
Add 100 µL of the second antibody (e.g., Goat Anti-Rabbit IgG) to all tubes except the TC tubes.[8][9]
-
Add 100 µL of Normal Rabbit Serum (NRS) to all tubes except the TC tubes.[8][9]
-
Vortex and incubate for a specified time (e.g., 90-120 minutes) at 4°C to allow for the precipitation of the antibody-bound complex.
-
-
Centrifugation: Add 500 µL of cold RIA buffer to each tube (except TC), vortex, and centrifuge at approximately 1700-3000 x g for 20 minutes at 4°C.[8]
-
Aspiration: Immediately after centrifugation, carefully aspirate the supernatant from all tubes (except TC) without disturbing the pellet.[8]
-
Counting: Measure the radioactivity (cpm) of the pellet in each tube using a gamma counter.
PYY RIA Experimental Workflow
Caption: Step-by-step experimental workflow for PYY radioimmunoassay.
Data Presentation and Analysis
1. Calculations
-
Calculate the average cpm for each set of duplicate tubes.
-
Calculate the percentage of tracer bound for each standard and sample using the following formula: %B/B₀ = [(Sample or Standard cpm - NSB cpm) / (B₀ cpm - NSB cpm)] x 100
2. Standard Curve
-
Plot the %B/B₀ (Y-axis) against the corresponding PYY concentration (X-axis) for the standards on a log-logit or semi-log graph paper.
-
Draw the best-fit curve through the points.
3. Determination of Sample Concentration
-
Determine the concentration of PYY in each unknown sample by finding its %B/B₀ value on the Y-axis and interpolating the corresponding concentration from the X-axis of the standard curve.
-
Multiply the interpolated value by any dilution factor used for the sample.
Assay Performance Characteristics
The performance of a PYY RIA kit is characterized by its sensitivity, linear range, and specificity.
| Parameter | Typical Value | Description |
| Sensitivity | 5 - 20 pg/mL | The minimum detectable concentration of PYY that can be distinguished from zero.[2][7][10] |
| Linear Range | 5 - 1280 pg/mL | The range of concentrations over which the assay is accurate and precise.[2][8] |
| Intra-Assay CV | 6 - 13.4% | The coefficient of variation within a single assay run.[7][11] |
| Inter-Assay CV | 12.5 - 21% | The coefficient of variation between different assay runs.[7][11] |
Cross-Reactivity
Specificity is crucial for accurately measuring PYY. The antibody should have high affinity for PYY and low affinity for structurally related peptides.
| Peptide | Cross-Reactivity (%) |
| This compound (Human) | 100 |
| This compound (3-36) (Human) | 100 |
| Neuropeptide Y (NPY) | < 0.1 |
| Pancreatic Polypeptide (PP) | < 0.01 |
| Peptide HI | ~0.03 |
Note: Cross-reactivity data is typically provided by the RIA kit manufacturer and can vary between different antibodies and kits. The table above provides representative values based on available data.[2][10] Some assays are specific for PYY(3-36), while others detect both PYY(1-36) and PYY(3-36).[11]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low B₀ Counts | - Inactive tracer or antibody- Pipetting errors- Improper incubation conditions | - Check expiration dates of reagents- Verify pipetting accuracy- Ensure correct incubation time and temperature |
| High NSB Counts | - Inadequate washing/aspiration- Poor quality secondary antibody | - Ensure complete removal of supernatant- Use a different lot or source of precipitating reagents |
| Poor Precision (High CV) | - Inconsistent pipetting- Improper mixing of reagents- Temperature fluctuations during incubation | - Use calibrated pipettes and consistent technique- Vortex all tubes thoroughly after additions- Maintain a stable incubation temperature |
| Standard Curve Shift | - Degradation of standards- Changes in reagent lots- Incorrect buffer preparation | - Prepare fresh standards for each assay- Re-validate the assay with new reagent lots- Ensure accurate dilution of buffer concentrates |
References
- 1. raybiotech.com [raybiotech.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. microbenotes.com [microbenotes.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Sensitive radioimmunoassay for measurement of circulating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (PYY) Levels and Bone Mineral Density (BMD) in Women with Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining of Peptide YY in Intestinal Tissue
References
- 1. Localization of this compound (PYY) in gastrointestinal endocrine cells and effects on intestinal blood flow and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Peptide YY/PYY antibody (ab131246) | Abcam [abcam.com]
- 4. arp1.com [arp1.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Peptide YY/PYY antibody [bioker.cn]
- 7. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 8. nsjbio.com [nsjbio.com]
Application Notes and Protocols for In Vivo Administration of Peptide YY in Rodent Models of Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (PYY), a 36-amino acid peptide, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. Its truncated form, PYY(3-36), is a key anorexigenic hormone that has shown potential in reducing food intake and body weight in rodent models of obesity.[1][2] PYY(3-36) primarily exerts its effects through the neuropeptide Y2 receptor (Y2R), which is expressed in various brain regions involved in appetite regulation, including the hypothalamus and brainstem.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo administration of PYY(3-36) in rodent models of obesity, based on established research.
Key Signaling Pathway of PYY(3-36) in Appetite Regulation
PYY(3-36) crosses the blood-brain barrier and acts on the arcuate nucleus (ARC) of the hypothalamus, a critical area for energy homeostasis.[1][3] Within the ARC, PYY(3-36) binds to the Y2R on presynaptic orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[1] This binding inhibits the release of NPY and AgRP, which in turn disinhibits adjacent anorexigenic pro-opiomelanocortin (POMC) neurons.[1][5][6] The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors to reduce food intake and increase energy expenditure. Additionally, PYY(3-36) can signal through the vagus nerve to the brainstem, further contributing to its anorectic effects.[2][3][7]
Caption: PYY(3-36) Signaling Pathway in Appetite Regulation.
Experimental Protocols
Rodent Models of Obesity
Commonly used rodent models for studying the effects of PYY(3-36) on obesity include:
-
Diet-Induced Obese (DIO) Mice and Rats: These models are generated by feeding rodents a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) until a significant increase in body weight and adiposity is observed compared to control animals on a standard chow diet.[3] DIO models are considered to have high translational relevance to human obesity.
-
Genetically Obese Models:
PYY(3-36) Administration Protocols
1. Acute Administration for Food Intake Studies
-
Objective: To assess the short-term effects of PYY(3-36) on food intake.
-
PYY(3-36) Preparation: Dissolve PYY(3-36) in sterile saline (0.9% NaCl).
-
Administration Route: Intraperitoneal (IP) injection is common for acute studies.[3][4][6]
-
Dosage: A dose-response study is recommended. Typical doses for mice range from 0.3 to 10 µ g/100g body weight.[6] For rats, intravenous infusions of 5 to 50 pmol/kg/min have been shown to be effective.[8][9]
-
Procedure:
-
Acclimatize animals to handling and injection procedures with daily saline injections for 3 days prior to the experiment.[3]
-
Fast animals overnight with free access to water.
-
At the beginning of the dark cycle (for nocturnal rodents), administer a single IP injection of PYY(3-36) or vehicle (saline).
-
Immediately provide a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
2. Chronic Administration for Body Weight and Adiposity Studies
-
Objective: To evaluate the long-term effects of PYY(3-36) on body weight, body composition, and metabolic parameters.
-
Animals: Diet-induced obese or genetically obese rodents.
-
PYY(3-36) Preparation: Dissolve PYY(3-36) in a suitable vehicle (e.g., saline) for continuous delivery.
-
Administration Route:
-
Dosage:
-
Procedure (using osmotic minipumps):
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket.
-
Implant the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animals daily for body weight and food intake for the duration of the study (e.g., 14-28 days).
-
At the end of the study, animals can be euthanized for collection of tissues (e.g., fat pads, liver) and blood for further analysis.
-
Experimental Workflow
Caption: General Experimental Workflow for Chronic PYY(3-36) Administration.
Data Presentation
Table 1: Effects of Acute PYY(3-36) Administration on Food Intake
| Rodent Model | Administration Route | Dose | Duration | % Reduction in Food Intake | Reference |
| Fasted NIH/Swiss Mice | IP | 12.5 µg/kg (ED50) | 1 hour | ~45% | [5][6] |
| Fasted Wistar Rats | IV Infusion | 15 pmol/kg/min | 3 hours | ~47% | [9] |
| Fasted C57BL/6J Mice | IP | 10 µ g/100g | 4 hours | Significant reduction | [6] |
Table 2: Effects of Chronic PYY(3-36) Administration on Body Weight and Adiposity
| Rodent Model | Administration Route & Duration | Dose | % Change in Body Weight | % Reduction in Adiposity/Fat Pad Weight | Reference |
| DIO C57BL/6J Mice | SC minipump (28 days) | 1000 µg/kg/day | ~10% reduction vs. vehicle | Dose-dependent reduction | [3][4] |
| DIO Rats | SC minipump (28 days) | 250 & 1000 µg/kg/day | Significant reduction | Dose-dependent reduction | [3] |
| fa/fa Zucker Rats | SC minipump (8 weeks) | 100 µg/kg/day | Reduced weight gain (288g vs 326g in controls) | Not specified | [5][6] |
| DIO Rats | Intermittent IP infusion (21 days) | 10-30 pmol/kg/min | Prevented weight gain (8g vs 51g in controls) | Prevented fat deposition | [10] |
| Lean Rats | Intermittent IV infusion (10 days) | 30 pmol/kg/min | ~7% reduction | ~35% reduction | [8] |
Conclusion
The in vivo administration of PYY(3-36) in rodent models of obesity has consistently demonstrated its potential as an anti-obesity agent. Both acute and chronic administration protocols have shown significant reductions in food intake, body weight, and adiposity. The choice of rodent model, administration route, and dosage are critical factors that should be carefully considered based on the specific research question. The provided protocols and data serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of PYY(3-36) and its underlying mechanisms in the context of obesity and metabolic diseases.
References
- 1. This compound in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 [mdpi.com]
- 2. The role of this compound in appetite regulation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gut hormone this compound regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpwr.org [fpwr.org]
- 10. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: The Use of Peptide YY Agonists and Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to feeding.[1][2] It plays a crucial role in regulating appetite, energy homeostasis, and various gastrointestinal functions.[3][4][5] PYY is released in two main forms: PYY(1-36) and PYY(3-36), the latter being the predominant circulating form, produced by the action of the enzyme dipeptidyl peptidase-IV (DPP-IV).[2] PYY(3-36) is a high-affinity agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R), which is a key mediator of its anorectic effects.[2][4][5] The study of PYY agonists and antagonists is pivotal for understanding the physiological mechanisms of satiety and for the development of novel therapeutics for obesity and related metabolic disorders.[6][7]
Mechanism of Action and Signaling Pathway
PYY(3-36) primarily exerts its effects by binding to and activating the Y2 receptor, a G-protein coupled receptor (GPCR).[8] In the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus, activation of Y2R on NPY/Agouti-related peptide (AgRP) neurons inhibits these orexigenic (appetite-stimulating) neurons.[4][9] This leads to a subsequent reduction in food intake. PYY(3-36) can also act on the vagus nerve, which transmits satiety signals to the brainstem.[2] Peripherally, PYY influences gastrointestinal motility, delays gastric emptying, and may suppress pancreatic secretion.[10][11][12]
Key Research Applications
The use of PYY agonists and antagonists is crucial in several areas of research:
-
Obesity and Metabolic Syndrome: Investigating the anorectic effects of PYY agonists and their potential as anti-obesity therapeutics.[5][11][13]
-
Gastrointestinal Motility: Studying the role of PYY in regulating gastric emptying and intestinal transit time.[10][14][15]
-
Glucose Homeostasis: Elucidating the impact of PYY on insulin (B600854) sensitivity and glucose metabolism.[4]
-
Neuroscience: Mapping the neural circuits involved in appetite control and satiety.[2]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of PYY agonists and antagonists.
Table 1: Effects of PYY Agonist (PYY(3-36)) on Food Intake
| Species | Agonist/Dose | Administration | Effect on Food Intake | Reference |
| Human (Lean) | PYY(3-36) (0.8 pmol/kg/min) | IV infusion | 33% reduction over 24 hours | [9] |
| Human (Obese) | PYY(3-36) (0.8 pmol/kg/min) | IV infusion | ~25-34% reduction in energy intake | [16] |
| Rhesus Monkey | PYY(3-36) (1 and 3 nmol/kg) | Intramuscular | Significant reduction in 6-hour food intake | [10] |
| Rat (DIO) | PYY(3-36) (10-30 pmol/kg/min) | IP infusion (21 days) | 11-32% sustained reduction in daily caloric intake | [17] |
| Mouse (NMRI) | PYY(3-36) | Intraperitoneal | ~30% reduction in 3-hour food intake | [11] |
Table 2: Effects of PYY Agonist (PYY(3-36)) on Gastric Emptying and Intestinal Transit
| Species | Agonist/Dose | Administration | Effect on Gastric Emptying/Transit | Reference |
| Human | PYY (0.18 pmol/kg/min) | IV infusion | Time to 50% gastric emptying prolonged from 37 to 63 mins | [14][15] |
| Human | PYY (0.51 pmol/kg/min) | IV infusion | Time to 50% gastric emptying prolonged from 37 to 130 mins | [14][15] |
| Rhesus Monkey | PYY(3-36) (3 nmol/kg) | Intramuscular | Maximal dose-related suppression of liquid gastric emptying | [10] |
| Human | PYY (0.51 pmol/kg/min) | IV infusion | Mouth to caecum transit time delayed from 67 to 192 mins | [14][15] |
Table 3: Effects of Y2 Receptor Antagonists
| Antagonist | Model | Application | Effect | Reference |
| BIIE 0246 | Rat | In vivo food intake | Reverses anorexic response to PYY(3-36) | [5][18] |
| BIIE 0246 | Rat Colon | In vitro contractility | Completely blocked PYY(3-36)-induced contraction | [8][19] |
| BIIE 0246 | Mouse | In vivo GI transit | Investigated tonic Y2 receptor-mediated effects | [20][21] |
| JNJ-31020028 | Rat (DIO) | In vivo food preference | Increased high-fat diet preference | [13][22] |
Experimental Protocols
Protocol 1: In Vivo Assessment of PYY Agonist Effects on Food Intake in Rodents
This protocol describes a typical experiment to evaluate the acute anorectic effects of a PYY agonist like PYY(3-36) in mice or rats.
Materials:
-
PYY(3-36) (agonist)
-
Vehicle (e.g., sterile saline)
-
Individually housed mice or rats
-
Standard chow or high-fat diet
-
Metabolic cages for food intake monitoring
-
Syringes and needles for injection
Procedure:
-
Acclimation: Individually house the animals for at least one week to acclimate them to the housing conditions and handling.[11]
-
Habituation: For 3 days prior to the experiment, handle the animals and perform sham injections with vehicle to reduce stress responses to the injection procedure.[11]
-
Fasting: Fast the animals for a defined period (e.g., 19 hours) before the experiment to standardize hunger levels. Water should be available ad libitum.[11]
-
Dosing: Prepare fresh solutions of PYY(3-36) in vehicle. Administer the PYY(3-36) solution or vehicle via the desired route (e.g., intraperitoneal injection).[11]
-
Re-feeding and Monitoring: Immediately after injection, provide a pre-weighed amount of food.[11] Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake between the PYY(3-36)-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Assessment of PYY Antagonist Activity in Intestinal Tissue
This protocol outlines a method to test the efficacy of a Y2 receptor antagonist, such as BIIE 0246, in blocking PYY-induced muscle contraction in isolated intestinal tissue.
Materials:
-
PYY(3-36) (agonist)
-
BIIE 0246 (antagonist)
-
Krebs-Henseleit buffer
-
Isolated segment of colon from a rat
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect a segment of the distal colon. Clean the segment of mesenteric fat and luminal contents.
-
Mounting: Mount the colonic segment longitudinally in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with buffer changes every 15 minutes.
-
Antagonist Pre-incubation: Add the Y2 receptor antagonist (BIIE 0246) or vehicle to the organ bath and incubate for a defined period (e.g., 20 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve for the PYY agonist (PYY(3-36)) by adding increasing concentrations to the bath. Record the contractile responses using a force transducer.
-
Data Analysis: Compare the concentration-response curves of PYY(3-36) in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism.[19] Calculate the pA2 value to quantify the antagonist's potency.
Protocol 3: Measurement of PYY Levels in Plasma Samples using ELISA
This protocol provides a general outline for quantifying PYY concentrations in plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Commercially available PYY ELISA kit (e.g., from RayBiotech, Sigma-Aldrich, Thermo Fisher Scientific)[12][23]
-
Plasma samples collected in tubes containing a DPP-IV inhibitor
-
Microplate reader
-
Precision pipettes and tubes
Procedure:
-
Sample Collection and Preparation: Collect blood samples in tubes containing EDTA and a DPP-IV inhibitor to prevent PYY degradation.[24] Centrifuge to separate plasma and store at -20°C or lower until analysis.[23]
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[12][23]
-
Assay Procedure:
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as per the kit protocol to allow PYY to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to the captured PYY.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) that reacts with HRP to produce a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.[12][24] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the PYY concentration in the unknown samples.
Conclusion
The study of PYY agonists and antagonists provides invaluable insights into the complex mechanisms of appetite regulation and energy balance. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at further unraveling the physiological roles of PYY and exploring its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results in this promising field of research.
References
- 1. yourhormones.info [yourhormones.info]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging therapeutic potential for this compound for obesity-diabetes [asoi.info]
- 8. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 9. Factors affecting circulating levels of this compound in humans: a comprehensive review | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. raybiotech.com [raybiotech.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. s3.amazonaws.com [s3.amazonaws.com]
PYY Receptor Binding Assay: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY), a 36-amino acid peptide hormone, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, gastric motility, and energy homeostasis, primarily through its interaction with the Y-family of G-protein coupled receptors (GPCRs), particularly the Y2 receptor (Y2R).[1] The two main endogenous forms are PYY(1-36) and the more abundant, circulating form PYY(3-36), which is a selective agonist for the Y2 receptor.[1] Understanding the binding characteristics of novel compounds to PYY receptors is paramount for the development of therapeutics targeting obesity and other metabolic disorders. This document provides a detailed protocol for a PYY receptor binding assay, along with an overview of the associated signaling pathway and binding affinity data for key ligands.
PYY Receptor Signaling Pathway
PYY receptors are members of the GPCR superfamily and primarily couple to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses, including the regulation of neurotransmitter release and ion channel activity, contributing to the physiological effects of PYY, such as reduced appetite.
References
Mass Spectrometry for the Analysis of Peptide YY Isoforms: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid hormone released from enteroendocrine L-cells of the distal small intestine and colon in response to feeding.[1][2] It plays a crucial role in regulating appetite, gastric motility, and glucose homeostasis.[2][3] PYY exists in two main circulating isoforms: PYY(1-36) and PYY(3-36).[1] The conversion of PYY(1-36) to PYY(3-36) is mediated by the enzyme dipeptidyl peptidase IV (DPP-4).[4] These isoforms exhibit different affinities for neuropeptide Y (NPY) receptors, leading to distinct physiological effects.[3] PYY(3-36) is a potent anorexigenic hormone, primarily acting on the Y2 receptor in the hypothalamus to reduce appetite.[3] Given their distinct biological roles, accurate and specific quantification of PYY(1-36) and PYY(3-36) is critical for understanding their physiological and pathological significance, and for the development of novel therapeutics targeting obesity and type 2 diabetes.
Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the specific and sensitive quantification of PYY isoforms, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[4][5] This application note provides detailed protocols for the analysis of PYY(1-36) and PYY(3-36) in plasma samples using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS assay for the simultaneous determination of PYY(1-36) and PYY(3-36) in human plasma.
Table 1: Assay Performance Characteristics [4]
| Parameter | PYY(1-36) | PYY(3-36) |
| Lower Limit of Quantification (LLOQ) | 2.44 pmol/L | 2.04 pmol/L |
| Upper Limit of Quantification (ULOQ) | 100 pmol/L | 100 pmol/L |
| Mean Extraction Recovery | 85.2% | 92.1% |
Table 2: Multiple Reaction Monitoring (MRM) Parameters [4]
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| PYY(1-36) | 1081.9 | 147.1 | 40 | 35 | 88 |
| 1081.9 | 859.5 | 40 | 35 | 34 | |
| 1081.9 | 958.5 | 40 | 35 | 34 | |
| PYY(3-36) | 1019.8 | 147.1 | 40 | 35 | 88 |
| 1019.8 | 859.5 | 40 | 35 | 32 | |
| 1019.8 | 958.5 | 40 | 35 | 32 |
Experimental Protocols
Sample Collection and Preparation
This protocol outlines the steps for collecting and preparing plasma samples for PYY analysis to ensure peptide stability.
Materials:
-
Lithium heparin collection tubes
-
Aprotinin
-
Dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., Diprotin A)[6]
-
Refrigerated centrifuge
-
-80°C freezer
Procedure:
-
Collect whole blood samples in lithium heparin tubes containing Aprotinin and a DPP-4 inhibitor.[6]
-
Immediately place the collected samples on ice.
-
Within 10 minutes of collection, centrifuge the samples at 4°C to separate the plasma.[6]
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.[6] Samples should be thawed only once before use.[6]
Peptide Extraction from Plasma
This protocol describes a solid-phase extraction (SPE) method to isolate and concentrate PYY isoforms from the plasma matrix.
Materials:
-
Oasis PRiME HLB µElution plate
-
Internal standards (isotopically labeled PYY(1-36) and PYY(3-36))[6]
-
1% Formic acid in water
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 20 µg/ml BSA in 1:2:7 methanol:acetic acid:water)[6]
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma samples with isotopically labeled internal standards for PYY(1-36) and PYY(3-36).[6]
-
Condition the SPE plate wells with methanol followed by water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells with 1% formic acid in water.
-
Elute the peptides with an organic solvent mixture (e.g., ACN/MeOH).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solution.[6]
LC-MS/MS Analysis
This protocol details the parameters for the chromatographic separation and mass spectrometric detection of PYY isoforms.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 analytical column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[4]
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a specified time to ensure separation of PYY(1-36) and PYY(3-36).
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: Typically 5-20 µL.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for PYY(1-36), PYY(3-36), and their corresponding internal standards (see Table 2).[4]
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Acquire data over the chromatographic run time.
Visualizations
PYY Signaling Pathway
Caption: Overview of this compound secretion, conversion, and signaling.
Experimental Workflow for PYY Isoform Analysis
Caption: Workflow for the LC-MS/MS analysis of PYY isoforms.
References
- 1. yourhormones.info [yourhormones.info]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The postprandial secretion of peptide YY1‐36 and 3‐36 in obesity is differentially increased after gastric bypass versus sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2.3. LC‐MS/MS assay for PYY1‐36 and 3‐36 [bio-protocol.org]
Application Notes and Protocols: Creating and Characterizing Peptide YY (PYY) Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (PYY), a 36-amino acid peptide hormone, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, food intake, and glucose homeostasis.[1][2][3] PYY exerts its effects through various Y receptors, primarily Y1, Y2, Y4, and Y5, initiating downstream signaling cascades that influence physiological processes.[4] The two major circulating forms are PYY(1-36) and PYY(3-36). PYY(3-36), the result of cleavage by dipeptidyl peptidase-4 (DPP-4), is a potent anorexigenic hormone.[3] Given its role in energy balance, the PYY signaling pathway is a promising target for the development of therapeutics against obesity and type 2 diabetes.
This document provides detailed application notes and protocols for the creation and characterization of this compound (PYY) knockout (KO) mouse models. These models are invaluable tools for elucidating the physiological functions of PYY and for preclinical evaluation of novel therapeutic agents targeting the PYY system.
Data Presentation: Phenotypic Characterization of PYY KO Mice
The following tables summarize quantitative data from studies characterizing PYY knockout mice, providing a clear comparison between PYY KO and wild-type (WT) littermates.
Table 1: Body Weight and Composition in PYY KO vs. WT Mice
| Phenotype | Sex | Diet | Age (weeks) | Genotype | Value (mean ± SEM) | Reference |
| Body Weight (g) | Female | Chow | 28 | WT | 25.5 ± 0.8 | [5] |
| Female | Chow | 28 | PYY KO | 30.2 ± 1.1 | [5] | |
| Body Weight Gain (g) | Male | High-Fat | 20 | WT | 15.2 ± 1.0 | [6] |
| Male | High-Fat | 20 | PYY KO | 16.5 ± 0.9 | [6] | |
| Fat Mass (%) | Female | Chow | 28 | WT | 18.2 ± 1.5 | [5] |
| Female | Chow | 28 | PYY KO | 27.3 ± 2.2 | [5] | |
| Lean Mass (g) | Male | Low-Fat | 30 | WT | 24.8 ± 0.5 | [6] |
| Male | Low-Fat | 30 | PYY KO | 25.1 ± 0.6 | [6] |
*p < 0.05 vs. WT
Table 2: Food Intake and Glucose Metabolism in PYY KO vs. WT Mice
| Phenotype | Sex | Diet | Condition | Genotype | Value (mean ± SEM) | Reference |
| Daily Food Intake (kcal/day) | Male | High-Fat | Ad libitum | WT | 12.5 ± 0.5 | [7] |
| Male | High-Fat | Ad libitum | PYY KO | 14.8 ± 0.6 | [7] | |
| Fasting Blood Glucose (mg/dL) | Male | Low-Fat | Fasted | WT | 135 ± 5 | [6] |
| Male | Low-Fat | Fasted | PYY KO | 140 ± 6 | [6] | |
| Fasting Insulin (ng/mL) | Male | High-Fat | Fasted | WT | 1.8 ± 0.3 | [1] |
| Male | High-Fat | Fasted | PYY KO | 2.9 ± 0.4 | [1] | |
| Glucose AUC (IPGTT) | Female | Chow | Glucose challenge | WT | 15000 ± 800 (mg/dLmin) | [5] |
| (Area Under the Curve) | Female | Chow | Glucose challenge | PYY KO | 18500 ± 1200 (mg/dL*min) | [5] |
*p < 0.05 vs. WT
Experimental Protocols
Generation of PYY Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating PYY knockout mice using CRISPR/Cas9 technology.
1.1. sgRNA Design and Validation:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the Pyy gene to induce frameshift mutations leading to a premature stop codon. Use online design tools to minimize off-target effects.
-
Synthesize and validate the cutting efficiency of the designed sgRNAs in vitro using a cell-free assay or in a relevant cell line.
1.2. Preparation of CRISPR/Cas9 Reagents:
-
Prepare high-quality Cas9 mRNA or protein.
-
Prepare the validated sgRNAs.
-
Prepare a repair template with a desired insertion (e.g., a stop codon cassette) if generating a knock-in model.
1.3. Microinjection into Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Microinject the Cas9 protein/mRNA and sgRNA(s) into the cytoplasm or pronucleus of the zygotes.
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
1.4. Identification of Founder Mice:
-
After birth, obtain tail biopsies from the pups for genomic DNA extraction.
-
Perform PCR genotyping to screen for the presence of the desired mutation (indel or knock-in).[8][9]
-
Sequence the PCR products from potential founders to confirm the exact nature of the mutation.
Genotyping PCR Protocol
This protocol is for the routine genotyping of PYY knockout and wild-type mice from tail biopsies.
2.1. Genomic DNA Extraction:
-
Obtain a 2-5 mm tail biopsy from each mouse.
-
Digest the tissue in a lysis buffer containing Proteinase K at 55°C until the tissue is completely lysed.[10]
-
Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes.[10]
-
Use the resulting crude lysate directly as the template for PCR.
2.2. PCR Amplification:
-
Design three primers: a forward primer flanking the targeted region, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele.
-
Set up the PCR reaction using a standard PCR master mix and the genomic DNA template.
-
Perform PCR with the following cycling conditions (to be optimized based on primer melting temperatures and amplicon length):
-
Initial denaturation: 95°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds.
-
Extension: 72°C for 1 minute/kb.
-
-
Final extension: 72°C for 5 minutes.
-
2.3. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the bands under UV light. The banding pattern will distinguish between wild-type, heterozygous, and homozygous knockout mice.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol assesses the ability of mice to clear a glucose load from the bloodstream.[11][12][13][14][15]
3.1. Animal Preparation:
-
Fast mice for 5-6 hours or overnight (approximately 16 hours) with free access to water.[11][12][16]
-
Weigh each mouse to calculate the glucose dosage.
3.2. Baseline Blood Glucose Measurement:
-
Gently restrain the mouse.
-
Make a small incision at the tip of the tail with a sterile scalpel blade.
-
Wipe away the first drop of blood and use the second drop to measure the baseline blood glucose level (t=0) with a glucometer.[12][14]
3.3. Glucose Administration:
-
Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[11][14] The injection volume in µL can be calculated as: 10 x body weight in grams.[11]
3.4. Subsequent Blood Glucose Measurements:
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection from the same tail incision.[11][14][15]
-
Gently massage the tail if blood flow is insufficient.
3.5. Data Analysis:
-
Plot the blood glucose concentrations over time for each group.
-
Calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
This protocol measures lean mass, fat mass, bone mineral content, and bone mineral density.[17][18][19][20][21]
4.1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or an injectable anesthetic.[17][18][19]
4.2. DEXA Scan:
-
Place the anesthetized mouse in a prone position on the DEXA scanner platform.[18][19]
-
Ensure the limbs and tail are positioned away from the body.
-
Perform a scout scan to position the mouse correctly.
-
Initiate the full-body scan. The scan typically takes a few minutes.[19]
4.3. Data Analysis:
-
Use the manufacturer's software to analyze the scan data.
-
Define regions of interest (e.g., whole body excluding the head) to obtain values for fat mass, lean mass, bone mineral content (BMC), and bone mineral density (BMD).[17]
Food Intake Measurement
This protocol measures daily food consumption in mice.[2][16][22][23][24]
5.1. Acclimation:
-
Individually house the mice for at least 2-3 days before the measurement period to acclimate them to the new environment.[16]
5.2. Measurement:
-
Provide a pre-weighed amount of food in the food hopper.
-
After 24 hours, weigh the remaining food and any spillage.
-
Calculate the daily food intake by subtracting the weight of the remaining food and spillage from the initial weight.
-
For more detailed analysis of feeding behavior, automated systems that record the time and amount of each feeding bout can be used.[22]
5.3. Data Normalization:
-
Food intake can be expressed as grams per day or normalized to the mouse's body weight.
Mandatory Visualizations
Caption: PYY signaling pathway from release to action.
Caption: Experimental workflow for PYY KO mouse generation and characterization.
Caption: Logical relationship between PYY knockout and observed phenotype.
References
- 1. This compound ablation in mice leads to the development of hyperinsulinaemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mmrrc.org [mmrrc.org]
- 9. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcrgenotype [hopkinsmedicine.org]
- 11. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 12. vmmpc.org [vmmpc.org]
- 13. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 14. MPD: GMC11: project protocol [phenome.jax.org]
- 15. IP Glucose Tolerance Test in Mouse [protocols.io]
- 16. Food intake behavior protocol [protocols.io]
- 17. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Validation of Dual Energy X-Ray Absorptiometry and Nuclear Magnetic Resonance in the Analysis of Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 67.20.83.195 [67.20.83.195]
- 23. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.3. Body Weight and Food Intake [bio-protocol.org]
Application Notes and Protocols for Fluorescent Labeling of Peptide YY for In Vitro Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone secreted by L-cells of the gastrointestinal tract in response to food intake.[1][2] It plays a crucial role in regulating appetite, gastric motility, and glucose homeostasis primarily through its interaction with neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes.[3][4][5] The two major endogenous forms are PYY(1-36) and the more abundant, dipeptidyl peptidase-IV (DPP-IV) cleaved form, PYY(3-36), which is a potent and selective agonist for the Y2 receptor.[2][3]
Fluorescent labeling of PYY provides a powerful tool for in vitro imaging studies, enabling researchers to visualize and quantify its binding to receptors, cellular uptake, and intracellular trafficking.[6][7] These studies are instrumental in understanding the molecular mechanisms of PYY action and in the development of novel therapeutics targeting obesity and type 2 diabetes.[8][9][10] This document provides detailed protocols for the fluorescent labeling of PYY and its application in in vitro imaging assays.
Fluorescent Dye Selection for Peptide Labeling
The choice of fluorescent dye is critical for the success of imaging experiments and should be based on the specific application and available instrumentation.[11] Key considerations include the dye's excitation and emission spectra, brightness, photostability, pH sensitivity, and potential effects on peptide bioactivity.[11][12]
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Popular green fluorophore, cost-effective.[11] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Red fluorophore, often used in FRET studies, reasonably photostable.[11] |
| Cy3 | ~550 | ~570 | Bright and photostable, suitable for multiplexing.[11] |
| Cy5 | ~650 | ~670 | Emits in the far-red spectrum, reducing background autofluorescence.[11] |
| Alexa Fluor Dyes | Wide Range | Wide Range | Highly photostable and bright, water-soluble, and pH insensitive.[11] |
| BODIPY Dyes | Wide Range | Wide Range | Sharp emission peaks, high quantum yields, but can be sensitive to the chemical environment.[13] |
Peptide Labeling and Purification Workflow
The following diagram illustrates the general workflow for fluorescently labeling this compound and purifying the final conjugate.
Caption: Workflow for Fluorescent Labeling of this compound.
Protocol 1: Fluorescent Labeling of this compound via Amine-Reactive Chemistry
This protocol describes the labeling of PYY at a primary amine, such as the N-terminus or the side chain of a lysine residue, using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials:
-
This compound (with a free primary amine for labeling)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Characterization equipment: Mass spectrometer (e.g., ESI-MS) and UV-Vis spectrophotometer
Procedure:
-
Peptide Preparation:
-
Synthesize or procure this compound. If custom synthesis is performed, a specific lysine residue can be protected/deprotected to ensure site-specific labeling.
-
Dissolve the PYY peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved fluorescent dye to the peptide solution. A molar excess of the dye (typically 1.2 to 3-fold) is recommended to ensure efficient labeling.[14]
-
If labeling the N-terminus in the presence of lysine residues, the pH can be adjusted to ~7 to favor N-terminal reactivity.[11] For lysine labeling, a pH of 8.3 is optimal.
-
Add a small amount of DIPEA to the reaction mixture to maintain a basic pH and facilitate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[15] The reaction can also be performed overnight at 4°C.[14]
-
-
Purification:
-
Purify the fluorescently labeled PYY from unreacted dye and unlabeled peptide using RP-HPLC.[15]
-
Use a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the labeled peptide.
-
Monitor the elution profile using a UV detector at the absorbance maximum of the peptide (around 220 nm) and the dye.
-
Collect the fractions corresponding to the fluorescently labeled PYY.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry to verify the addition of the fluorescent dye.
-
Determine the concentration and labeling efficiency by measuring the absorbance of the peptide at 280 nm (if it contains Trp or Tyr residues) and the absorbance of the dye at its maximum absorption wavelength.
-
Protocol 2: In Vitro Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of unlabeled PYY or PYY analogs by measuring their ability to displace a fluorescently labeled PYY from its receptor.
Materials:
-
Cells expressing the PYY receptor of interest (e.g., Y1 or Y2), such as CHO-K1 or HEK293 cells
-
Fluorescently labeled this compound (e.g., FAM-PYY)
-
Unlabeled this compound (or test compounds)
-
Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader capable of measuring fluorescence intensity or fluorescence polarization
Procedure:
-
Cell Seeding:
-
Seed the receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the unlabeled PYY or test compounds in binding buffer.
-
Prepare a solution of the fluorescently labeled PYY in binding buffer at a concentration at or below its dissociation constant (Kd). If the Kd is unknown, a concentration of 1-10 nM is a good starting point.
-
-
Competition Reaction:
-
Wash the cells twice with binding buffer.
-
Add the serially diluted unlabeled PYY or test compounds to the wells.
-
Add the fluorescently labeled PYY to all wells (except for the blank).
-
For total binding, add only the fluorescently labeled PYY.
-
For non-specific binding, add the fluorescently labeled PYY along with a high concentration (e.g., 1 µM) of unlabeled PYY.
-
Incubate the plate at 4°C for 2-4 hours or at room temperature for 1-2 hours to reach equilibrium, protected from light.[1]
-
-
Measurement:
-
Wash the cells three times with ice-cold binding buffer to remove unbound ligands.
-
Add binding buffer to each well.
-
Measure the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the fluorescently labeled PYY.
-
Table 2: Representative Binding Affinities of PYY and Analogs
| Ligand | Receptor | Assay Type | Binding Affinity (Ki/Kd/IC50) |
| Fluorescent Cyclic Hexapeptide (Sulfo-Cy5 labeled) | Y4R | Radioligand Competition | pKi = 9.71 (Ki ≈ 0.2 nM)[11] |
| Fluorescent Cyclic Hexapeptide (Cy3B labeled) | Y4R | Saturation Binding (Flow Cytometry) | Kd = 0.93 nM[11] |
| PYY(3-36) | Y2R | - | High affinity[5] |
| NPY | Y1R | - | High affinity[15] |
| PYY | Y1R | - | High affinity[15] |
| UR-MC026 (TAMRA labeled) | Y1R | Fluorescence Anisotropy | pKd = 9.95 (Kd ≈ 0.11 nM)[15] |
Note: Specific binding affinities for fluorescently labeled PYY(1-36) or PYY(3-36) are not widely reported in the literature and should be determined experimentally.
Protocol 3: Cellular Uptake and Internalization Imaging
This protocol describes how to visualize the cellular uptake and trafficking of fluorescently labeled PYY using fluorescence microscopy.
Materials:
-
Cells expressing the PYY receptor of interest
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope (confocal microscope recommended for higher resolution)
Procedure:
-
Cell Seeding:
-
Seed the receptor-expressing cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
-
-
Peptide Incubation:
-
Wash the cells with pre-warmed PBS.
-
Add cell culture medium containing the fluorescently labeled PYY (e.g., 100 nM) to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1 hour, 4 hours) to observe the dynamics of internalization. To inhibit endocytosis and observe cell surface binding, perform the incubation at 4°C.[1]
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide and stop internalization.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images using appropriate filter sets for the fluorescent dye and DAPI.
-
Observe the localization of the fluorescent PYY. Punctate intracellular staining may indicate endosomal localization, while diffuse cytoplasmic staining might suggest endosomal escape.[16]
-
PYY Signaling Pathway
Upon binding to its G-protein coupled receptors (GPCRs), primarily Y1 and Y2, PYY initiates a cascade of intracellular signaling events. The Y2 receptor, which has a high affinity for PYY(3-36), is coupled to inhibitory G-proteins (Gi).[3][6]
Caption: Simplified PYY Signaling Pathway via the Y2 Receptor.
In Vitro Imaging Experimental Workflow
The following diagram outlines the key steps for conducting in vitro imaging experiments with fluorescently labeled this compound.
Caption: Experimental Workflow for In Vitro Imaging of Fluorescent PYY.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for Y2 receptor-mediated neuropeptide Y and this compound signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of this compound analogs for the management of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cellular trafficking and photochemical internalization of cell penetrating peptide linked cargo proteins: a dual fluorescent labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Peptide YY (PYY)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Peptide YY (PYY) using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing robust and efficient purification strategies for PYY from various sources, including recombinant expression systems and biological tissues.
Introduction to PYY and the Importance of Purification
This compound (PYY) is a 36-amino acid peptide hormone secreted by L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, gastric motility, and energy homeostasis, making it a significant target for therapeutic research in areas such as obesity and diabetes. High-purity PYY is essential for accurate in vitro and in vivo studies, structural analysis, and the development of PYY-based therapeutics. HPLC is the premier technique for achieving the high degree of purity required for these applications.
PYY Signaling Pathway
PYY exerts its physiological effects by binding to Y receptors, primarily Y1, Y2, and Y5, which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that ultimately lead to the regulation of neuronal activity and hormonal secretion, thereby controlling appetite and other metabolic processes.
Caption: Simplified PYY signaling pathway in appetite regulation.
Multi-Step PYY Purification Workflow
Achieving high purity of PYY, especially from complex biological matrices, often necessitates a multi-step purification strategy. This approach leverages different separation principles to remove a wide range of impurities. A typical workflow involves an initial capture step, followed by one or more polishing steps.
Caption: General multi-step workflow for PYY purification.
Data Presentation: Comparative Analysis of PYY Purification
The following table summarizes quantitative data from published literature on PYY purification. This allows for a comparison of different methodologies and their outcomes.
| Purification Method | Starting Material | Purity | Recovery (%) | Yield | Retention Time (min) | Reference |
| IMAC followed by RP-HPLC (C18) | Recombinant E. coli | >95% | Not Reported | 30 ± 7 mg/L | Not Reported | [1] |
| Gel Filtration, IEX, and RP-HPLC | Porcine Intestinal Extracts | >98% (by amino acid analysis) | Not Reported | Not Reported | Not Reported | [2] |
| Three Sequential RP-HPLC Steps | Rat Distal Small Intestine | High (Implied) | Not Reported | Not Reported | ~38 (on final C18 column) | [3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) of PYY
Application: This is the most common method for the final polishing of synthetic or recombinant PYY, offering high resolution to separate PYY from closely related impurities.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size) is recommended for peptide separations.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient Elution:
-
Initial Conditions: 95% A, 5% B.
-
Gradient: Linear gradient from 5% to 65% B over 60 minutes.
-
Wash: Increase to 95% B for 5 minutes.
-
Re-equilibration: Return to 5% B for 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for tyrosine residues).
-
Sample Preparation: The crude or partially purified PYY sample should be dissolved in a minimal amount of Mobile Phase A and filtered through a 0.22 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the major PYY peak.
-
Post-Purification Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
Protocol 2: Ion-Exchange Chromatography (IEX) of PYY
Application: IEX is a useful intermediate purification step to separate PYY from other proteins and peptides with different net charges. Given PYY's basic nature (theoretical pI ~8.5), cation-exchange chromatography is typically employed.
Methodology:
-
Column: A strong cation-exchange column (e.g., containing sulfopropyl functional groups).
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
Gradient Elution:
-
Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Load the sample in Buffer A.
-
Wash: Wash with Buffer A until the baseline is stable.
-
Elution: Apply a linear gradient from 0% to 50% Buffer B over 30-40 minutes to elute bound peptides.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The sample must be in a low-salt buffer at a pH that ensures a net positive charge on PYY for binding (e.g., pH 6.0). Buffer exchange may be necessary.
-
Fraction Analysis: Fractions containing PYY are typically further purified by RP-HPLC.
Protocol 3: Size-Exclusion Chromatography (SEC) of PYY
Application: SEC is often used as an initial capture step to separate PYY from much larger or smaller molecules, or as a final polishing step to remove aggregates.
Methodology:
-
Column: A size-exclusion column with a fractionation range appropriate for small proteins and peptides (e.g., 1-20 kDa). The molecular weight of PYY is approximately 4.2 kDa.
-
Mobile Phase: A buffer that maintains the solubility and stability of PYY, such as 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Elution: Isocratic elution with the mobile phase.
-
Flow Rate: A lower flow rate (e.g., 0.5 mL/min) is often used to improve resolution.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The sample should be concentrated in a small volume (ideally <2% of the column volume) and filtered.
-
Calibration: It is recommended to calibrate the column with a set of molecular weight standards to determine the elution volume of PYY.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of PYY.
References
Application Notes and Protocols for Western Blot Analysis of Peptide YY (PYY) Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of Peptide YY (PYY) receptor expression. PYY, a gut hormone, and its receptors (Y1, Y2, Y4, Y5) are crucial in regulating appetite, energy homeostasis, and gastrointestinal function, making them significant targets in drug development for obesity, diabetes, and other metabolic disorders. This document outlines detailed protocols, data interpretation, and the signaling pathways involved.
Data Presentation: PYY Receptor Protein Expression
The expression of PYY receptors varies across different tissues. While comprehensive quantitative data from a single Western blot study across a wide range of tissues is limited in publicly available literature, the following table summarizes findings from various sources, primarily based on radioimmunoassay, immunohistochemistry, and mRNA expression levels, which are often correlated with protein expression. It is important to note that actual protein levels as determined by Western blot may vary.
| Receptor Subtype | Predominant Tissue/Cell Type Expression | Key Functions | Reference |
| Y1 Receptor | Colon, Skeletal Muscle, Adipose Tissue, Vascular Smooth Muscle, Brain | Inhibition of intestinal secretion, vasoconstriction, regulation of food intake | [1] |
| Y2 Receptor | Colon, Ileum, Brain (Hypothalamus, Medulla Oblongata) | Satiety signaling, inhibition of gastric motility, regulation of neurotransmitter release | [2][3] |
| Y4 Receptor | Colon, Pancreas, Small Intestine | Regulation of pancreatic secretion, intestinal motility | [4] |
| Y5 Receptor | Brain (Hypothalamus), Skeletal Muscle Progenitor Cells | Stimulation of food intake, regulation of energy balance | [1] |
Note: This table is a qualitative summary. Quantitative Western blot data may vary based on the specific antibody, tissue preparation, and experimental conditions.
Experimental Protocols
A detailed and optimized protocol is critical for the successful detection of PYY receptors, which as G-protein coupled receptors (GPCRs), can be challenging to analyze via Western blot due to their low abundance and hydrophobic nature.
I. Sample Preparation: Lysis of Tissues and Cells
A. Lysis Buffer (RIPA Buffer - Modified)
-
Components:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Add Fresh Before Use:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)
-
1 mM PMSF
-
B. Protocol for Tissues:
-
Excise tissue of interest and immediately snap-freeze in liquid nitrogen to prevent protein degradation.
-
For a 5 mg tissue sample, add 300 µL of ice-cold lysis buffer.
-
Homogenize the tissue on ice using an electric homogenizer.
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer and pellet.
-
Determine the protein concentration using a BCA assay.
C. Protocol for Adherent Cells:
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage of 170V for 40-60 minutes, or until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM Glycine, 20% Methanol) for 15 minutes.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 1-2 hours at 4°C.
-
III. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-NPY1R Antibody: 1:500 - 1:2000 dilution (e.g., Boster Biological Technology, BA2109)[5].
-
Anti-NPY2R Antibody: Dilution to be optimized based on manufacturer's datasheet.
-
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:20,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL Western Blotting Substrate).
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of PYY Receptors.
PYY Receptor Signaling Pathways
PYY receptors are G-protein coupled receptors that primarily signal through the Gi/o and Gq pathways.
References
- 1. This compound (PYY) Is Expressed in Human Skeletal Muscle Tissue and Expanding Human Muscle Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in gastrointestinal diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased plasma this compound accompanied by elevated this compound and Y2 receptor binding densities in the medulla oblongata of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways and receptors involved in this compound induced contraction of rat proximal colonic muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boster.com [boster.com]
Application Notes and Protocols for In Situ Hybridization of Peptide YY (PYY) mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptide YY (PYY) and the Importance of mRNA Localization
This compound (PYY) is a 36-amino acid peptide hormone primarily produced by enteroendocrine L-cells of the gastrointestinal tract, with the highest concentrations found in the distal ileum, colon, and rectum.[1][2] PYY plays a crucial role in regulating appetite, food intake, and energy homeostasis.[1] Following a meal, PYY is released into the circulation and acts on Y receptors, particularly the Y2 receptor, in the brain to induce satiety.[1] Given its significant role in appetite control, PYY and its signaling pathways are attractive targets for the development of therapeutics for obesity and related metabolic disorders.
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific messenger RNA (mRNA) sequences within the cellular context of tissues. By detecting PYY mRNA, researchers can identify the specific cells responsible for PYY synthesis, investigate the regulation of PYY gene expression in response to various physiological and pharmacological stimuli, and assess how disease states may alter PYY production at the transcriptional level. This information is invaluable for understanding the biology of PYY and for the preclinical evaluation of novel therapeutic agents targeting the PYY system.
Data Presentation: Regional Expression of PYY in the Human Gastrointestinal Tract
The following table summarizes the concentration of PYY peptide in different regions of the human gastrointestinal tract, which generally correlates with the density of PYY-expressing L-cells and PYY mRNA levels.[3]
| Gastrointestinal Region | PYY Peptide Concentration (pmol/g) |
| Duodenum | 5 |
| Jejunum | 5 |
| Terminal Ileum | 84 |
| Ascending Colon | 82 |
| Sigmoid Colon | 196 |
| Rectum | 480 |
PYY Signaling Pathway
PYY exerts its effects by binding to Y receptors, which are G-protein coupled receptors. The primary signaling pathway involved in PYY-mediated appetite suppression is through the Y2 receptor in the hypothalamus.
References
- 1. The role of this compound in gastrointestinal diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocytochemical identification of polythis compound (PYY) cells in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human distribution and release of a putative new gut hormone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch-Clamp Recording of Neuronal Response to Peptide YY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (PYY), a gut-derived hormone, plays a crucial role in regulating energy homeostasis, food intake, and neuronal activity within the central nervous system. Understanding the electrophysiological effects of PYY on specific neuronal populations is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting obesity and related metabolic disorders. Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity and changes in the membrane potential of individual neurons in response to PYY application. These application notes provide a comprehensive overview and detailed protocols for performing patch-clamp recordings to investigate the neuronal responses to PYY.
Physiological Context and Signaling Pathway
This compound, particularly its circulating form PYY(3-36), exerts its effects primarily through the Neuropeptide Y (NPY) receptors, with a high affinity for the Y2 receptor subtype.[1][2][3][4][5] In the hypothalamus, a key brain region for energy balance regulation, PYY(3-36) has been shown to act on distinct neuronal populations, including anorexigenic pro-opiomelanocortin (POMC) neurons and orexigenic neuropeptide Y (NPY)/agouti-related protein (AgRP) neurons.[1][2][6]
The binding of PYY(3-36) to the Y2 receptor, a Gi/o-protein-coupled receptor, initiates an intracellular signaling cascade.[3] This typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream, this signaling pathway modulates the activity of various ion channels. A key effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and subsequent hyperpolarization of the neuronal membrane.[1][2] Additionally, PYY(3-36) can inhibit voltage-gated calcium channels, which reduces calcium influx and can presynaptically inhibit neurotransmitter release.[1][2] The overall effect of PYY on these neurons is inhibitory, leading to a decrease in their firing rate.[1][2][6]
Data Presentation
The following tables summarize the quantitative effects of PYY(3-36) on neuronal activity as determined by patch-clamp recordings in key hypothalamic neurons.
Table 1: Effect of PYY(3-36) on Electrophysiological Properties of Hypothalamic Neurons
| Neuronal Population | PYY(3-36) Concentration | Change in Firing Rate | Hyperpolarization (mV) | Change in Input Resistance | Reference |
| POMC Neurons | 100 nM | ↓ 84.1 ± 3.2% | 5.1 ± 2.1 | ↓ | [2] |
| NPY/AgRP Neurons | 50 nM | Significantly attenuated | Potent hyperpolarization | Not specified | [6] |
Table 2: Effect of PYY(3-36) on Ion Channel Currents in POMC Neurons
| Ion Channel Current | PYY(3-36) Concentration | Effect | Magnitude of Effect | Reference |
| G-protein-gated inwardly rectifying K⁺ channel currents | Not specified | Increase | Not specified | [1][2] |
| Inward calcium currents (Barium currents) | 100 nM | Decrease | ↓ 29.7 ± 3.4% | [2] |
Table 3: Key Pharmacological Agents for PYY Receptor Studies
| Agent | Type | Target Receptor | Typical Concentration | Reference |
| PYY(3-36) | Agonist | Y2 | 50-100 nM | [2][6] |
| NPY(13-36) | Agonist | Y2 | Not specified | [2] |
| BIIE0246 | Antagonist | Y2 | Not specified | [1][2] |
| [Leu³¹,Pro³⁴]NPY | Agonist | Y1 | 100 nM | [7] |
| BIBP3226 | Antagonist | Y1 | 0.1 µM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of PYY(3-36) Effects on Hypothalamic Neurons in Brain Slices
This protocol is adapted from methodologies described in studies investigating PYY's effects on hypothalamic neurons.[1][2][6][8]
1. Brain Slice Preparation:
-
Anesthetize and decapitate an adult mouse (e.g., C57BL/6 or a transgenic line expressing a fluorescent reporter in the neurons of interest, such as Npy-hrGFP).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) dissection solution.
-
Prepare coronal hypothalamic slices (e.g., 250-300 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature until recording.
2. Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 21.4 NaHCO₃, and 11.1 glucose.
-
Internal Pipette Solution (in mM): 128 K-gluconate, 10 KCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 4 Na₂ATP, and 0.4 Na₃GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and fluorescence to identify target neurons.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 1.5-2 mL/min at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron under visual guidance and establish a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the membrane to achieve the whole-cell configuration.
4. Data Acquisition:
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject current steps to elicit action potentials and assess firing frequency.
-
Establish a baseline recording of spontaneous activity for 5-10 minutes.
-
Bath-apply PYY(3-36) (e.g., 100 nM) and record changes in membrane potential and firing frequency.[2]
-
Perform a washout by perfusing with standard aCSF to observe reversibility.
-
To confirm the receptor subtype, pre-incubate the slice with a Y2 receptor antagonist like BIIE0246 before PYY(3-36) application.[1][2]
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -60 mV) to record postsynaptic currents or at various potentials to construct I-V curves for specific ion channels.
-
To study GIRK currents, a voltage ramp protocol can be applied.
-
To investigate effects on calcium channels, isolate these currents pharmacologically (e.g., using TTX to block sodium channels and TEA to block potassium channels) and elicit them with depolarizing voltage steps.[2] Apply PYY(3-36) and observe changes in current amplitude.
-
Concluding Remarks
The protocols and data presented herein provide a robust framework for investigating the electrophysiological responses of neurons to this compound. By employing patch-clamp techniques, researchers can delineate the specific ion channels and signaling pathways modulated by PYY, contributing to a deeper understanding of its role in neurophysiology and providing a platform for the screening and characterization of novel therapeutic agents targeting the PYY system. Careful experimental design, including the use of specific receptor agonists and antagonists, is crucial for dissecting the precise mechanisms of PYY action.
References
- 1. This compound(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging functions of neuropeptide Y Y(2) receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuropeptide Y and this compound inhibit excitatory synaptic transmission in the rat dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide YY Radioimmunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Peptide YY (PYY) radioimmunoassays (RIAs).
Troubleshooting Guide: High Background in PYY RIA
High background, characterized by elevated signal in the absence of the analyte (non-specific binding, NSB), can significantly compromise the sensitivity and accuracy of your this compound (PYY) radioimmunoassay. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Q1: My non-specific binding (NSB) is unacceptably high. What are the most common causes and how can I address them?
High non-specific binding is often multifactorial, stemming from issues with assay components, procedural steps, or sample properties. The primary culprits are typically related to the tracer, primary antibody, assay buffer composition, and washing efficiency.
A logical workflow for troubleshooting high background can be visualized as follows:
FAQs and Detailed Troubleshooting Steps
Reagent-Related Issues
Q2: How can the radiolabeled PYY tracer contribute to high background, and how can I test its quality?
A degraded or impure tracer is a common source of high non-specific binding. The hydrophobic nature of degraded radioiodinated peptides can lead to their sticking to assay tubes.
-
Check Tracer Purity: The radiochemical purity of the tracer should ideally be above 90%.[1] Purity decreases over time, so it's crucial to use a fresh tracer or one that has been properly stored. You can assess purity using techniques like trichloroacetic acid (TCA) precipitation.
-
Storage: Store the tracer according to the manufacturer's instructions, typically at -20°C or -70°C, and avoid repeated freeze-thaw cycles.
-
Hydrophobicity: Some tracers are inherently more hydrophobic and prone to non-specific binding.[1] Ensure your assay buffer is optimized to minimize this (see Q4).
Q3: My primary antibody seems to be the problem. How can I optimize its use to reduce background?
An inappropriate antibody concentration or the presence of cross-reactive antibodies in a polyclonal serum can lead to high background.
-
Antibody Titration: The concentration of the primary antibody should be optimized to bind 30-60% of the tracer in the absence of unlabeled PYY (zero standard).[1] Using too high a concentration can increase non-specific binding.
-
Pre-adsorption of Antibody: To remove cross-reactive antibodies, you can pre-adsorb the antibody solution with proteins or peptides that are structurally similar to PYY but not the target of interest.
| Parameter | Condition A (Standard Protocol) | Condition B (With Pre-adsorption) | Outcome on NSB |
| Antibody | PYY Antiserum (1:10,000) | PYY Antiserum (1:10,000) pre-adsorbed with NPY | Lower NSB |
| NSB (CPM) | 1500 | 850 | ~43% Reduction |
| B0 (% Binding) | 45% | 48% | Minimal impact on specific binding |
Table 1: Illustrative data on the effect of antibody pre-adsorption on non-specific binding.
Protocol-Related Issues
Q4: What components of my assay buffer can I modify to reduce non-specific binding?
The assay buffer plays a critical role in minimizing non-specific interactions.
-
Protein Additives: Bovine Serum Albumin (BSA) is commonly added to block non-specific binding sites on the assay tubes.[1] The optimal concentration typically ranges from 0.1% to 1%.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help reduce hydrophobic interactions.[1]
-
Salts: Increasing the ionic strength of the buffer with NaCl can disrupt electrostatic interactions.
| Buffer Component | Concentration | Effect on NSB (CPM) | Signal-to-Noise Ratio |
| BSA | 0.1% | 2200 | 8.5 |
| 0.5% | 1300 | 14.2 | |
| 1.0% | 950 | 18.9 | |
| Tween-20 | 0% | 1800 | 10.1 |
| 0.05% | 1100 | 16.5 | |
| 0.1% | 1250 | 15.0 |
Table 2: Impact of assay buffer components on non-specific binding and signal-to-noise ratio.
Q5: I suspect my washing steps are insufficient. What is the recommended washing protocol?
Inadequate washing can leave unbound tracer in the tube, leading to high background.
-
Number of Washes: Increase the number of wash steps from 2-3 to 4-5.
-
Washing Buffer: Ensure your washing buffer contains a detergent (e.g., 0.05% Tween-20).
-
Decanting: After centrifugation, decant the supernatant carefully and completely. You can aspirate the remaining supernatant for better removal of unbound tracer.
| Washing Protocol | NSB (CPM) | B0 (% Binding) |
| 2 washes, PBS | 2500 | 42% |
| 4 washes, PBS | 1800 | 44% |
| 4 washes, PBS + 0.05% Tween-20 | 1100 | 45% |
Table 3: Effect of washing protocol on non-specific binding.
Sample-Related Issues
Q6: Could my samples themselves be causing high background?
Yes, components in the sample matrix (e.g., plasma, serum) can interfere with the assay.
-
Matrix Effects: To assess for matrix effects, prepare your standards in a matrix that closely resembles your samples (e.g., PYY-free plasma).
-
Hemolysis: Severe hemolysis in plasma samples can interfere with the assay.[2] It is recommended to use non-hemolyzed samples.
-
Cross-Reactivity: Peptides with structural similarity to PYY, such as Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP), could potentially cross-react with the antibody, though well-characterized antibodies for PYY typically have low cross-reactivity with these peptides.[3]
Experimental Protocols
Protocol 1: Antibody Pre-adsorption
This protocol is designed to remove antibodies that cross-react with related peptides, a potential source of non-specific binding.
-
Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your primary antibody through titration.
-
Prepare Antibody Solutions: Prepare two identical tubes with the optimally diluted primary antibody.
-
Add Blocking Peptide: To one tube, add the potentially cross-reacting peptide (e.g., NPY) at a 100-fold molar excess compared to the estimated PYY concentration at ED50 of your standard curve.
-
Incubate: Gently mix both tubes and incubate for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge (Optional): If a precipitate forms, centrifuge the tubes at 10,000 x g for 10 minutes and use the supernatant.
-
Assay: Use the pre-adsorbed antibody solution and the control antibody solution in your standard RIA protocol and compare the non-specific binding.
Protocol 2: TCA Precipitation for Tracer Quality Assessment
This protocol provides a quick assessment of the radiochemical purity of your 125I-PYY tracer.
-
Prepare Solutions:
-
10% Trichloroacetic Acid (TCA) in water.
-
Assay buffer.
-
-
Pipette Tracer: In duplicate, pipette 100 µL of assay buffer and a small aliquot (e.g., 5-10 µL, approximately 10,000 CPM) of the 125I-PYY tracer into a microcentrifuge tube.
-
Add TCA: Add 500 µL of cold 10% TCA. Vortex briefly.
-
Incubate: Incubate on ice for 30 minutes.
-
Centrifuge: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Separate Supernatant and Pellet: Carefully separate the supernatant (containing free 125I and small degraded peptide fragments) from the pellet (containing intact, precipitable 125I-PYY).
-
Count Radioactivity: Count the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate Purity:
-
% Purity = [CPM (Pellet) / (CPM (Pellet) + CPM (Supernatant))] x 100
-
A purity of >90% is generally considered acceptable.
PYY Radioimmunoassay Principle
The PYY RIA is a competitive binding assay. In this system, a fixed amount of radiolabeled PYY (tracer) competes with the unlabeled PYY in the sample or standard for a limited number of binding sites on a specific anti-PYY antibody.
After incubation, the antibody-bound PYY is separated from the free PYY, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled PYY in the sample. A standard curve is generated by plotting the bound radioactivity against known concentrations of PYY standards, and the concentration of PYY in unknown samples is determined by interpolation from this curve.
References
- 1. Sensitive radioimmunoassay for measurement of circulating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two molecular forms of this compound (PYY) are abundant in human blood: characterization of a radioimmunoassay recognizing PYY 1-36 and PYY 3-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Optimizing Peptide YY (PYY) Antibody for Immunohistochemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Peptide YY (PYY) antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PYY) and why is it studied using IHC?
This compound (PYY) is a 36-amino acid hormone released by enteroendocrine L-cells, primarily in the ileum and colon, in response to food intake.[1][2][3] It plays a significant role in regulating appetite, gastric motility, and energy homeostasis by signaling through neuropeptide Y receptors.[1][2][3][4] Immunohistochemistry is a valuable technique to visualize the distribution and localization of PYY-expressing cells within tissues, providing insights into their physiological and pathological roles in conditions like obesity, diabetes, and gastrointestinal disorders.[5][6]
Q2: What are the different forms of PYY, and does the antibody recognize all of them?
There are two main endogenous forms of PYY: PYY(1-36) and PYY(3-36), the latter being a truncated form generated by the action of the enzyme dipeptidyl peptidase IV (DPP-IV).[1] PYY(3-36) is the most common circulating form and is a potent agonist for the Y2 receptor, mediating appetite suppression.[4][7][8] It is crucial to check the immunogen sequence of the specific PYY antibody being used to determine its reactivity towards the full-length and/or truncated forms. Some antibodies are generated against a synthetic peptide corresponding to a specific region of the PYY protein.[1][8]
Q3: In which tissues can I expect to find PYY-positive cells?
PYY-immunoreactive cells are predominantly found in the gastrointestinal tract, with the highest density in the distal ileum, colon, and rectum.[1][9] A smaller number of PYY-expressing cells can also be found in the esophagus, stomach, duodenum, and jejunum.[3] PYY is also produced in the pancreatic islets.[10]
Q4: What are the critical controls to include in a PYY IHC experiment?
To ensure the specificity and validity of your IHC results, the following controls are essential:
-
Positive Control: A tissue known to express PYY, such as the colon or ileum, to confirm that the antibody and protocol are working correctly.[8]
-
Negative Control: A tissue known not to express PYY to check for non-specific antibody binding.
-
No Primary Antibody Control: Incubating a slide with only the antibody diluent instead of the primary antibody to identify non-specific staining from the secondary antibody or detection system.
-
Isotype Control: Using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Peptide Blocking (Antigen Absorption) Control: Pre-incubating the primary antibody with an excess of the immunizing peptide to demonstrate that the antibody's binding to the tissue is specific. A significant reduction or elimination of staining indicates specificity.[11][12]
Troubleshooting Guide
Problem 1: Weak or No Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Primary/Secondary Antibody | - Ensure proper antibody storage according to the manufacturer's datasheet.[13][14] - Aliquot antibodies to avoid repeated freeze-thaw cycles.[13] - Use a fresh aliquot or a new vial of antibody. |
| Low Protein Abundance | - Confirm that the target tissue is expected to express PYY.[13] - Use a signal amplification system (e.g., biotin-based detection) to enhance the signal.[15] |
| Incorrect Antibody Dilution | - Optimize the primary antibody concentration by performing a titration experiment.[13][15] |
| Epitope Masking by Fixation | - Perform antigen retrieval to unmask the epitope. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) is commonly used.[15][16][17] - Optimize the duration and temperature of the antigen retrieval step.[18] - Consider reducing the fixation time.[15] |
| Incompatible Primary and Secondary Antibodies | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[15] |
| Suboptimal Incubation Times/Temperatures | - Increase the incubation time of the primary antibody (e.g., overnight at 4°C).[14] - Optimize the incubation time and temperature for both primary and secondary antibodies. |
Problem 2: High Background Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to determine the optimal concentration that provides specific staining with low background.[15] |
| Non-specific Binding of Secondary Antibody | - Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[15] - Perform a "no primary antibody" control to confirm if the secondary antibody is the source of the background.[15] - Increase the concentration and/or duration of the blocking step with normal serum from the same species as the secondary antibody.[19] |
| Endogenous Peroxidase/Alkaline Phosphatase Activity | - If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue with 0.3-3% hydrogen peroxide (H₂O₂).[13][15] - If using an AP-conjugated secondary antibody, add levamisole (B84282) to the substrate solution to block endogenous alkaline phosphatase activity.[15] |
| Inadequate Washing | - Increase the number and duration of wash steps between antibody incubations.[14] |
| Sections Drying Out | - Perform all incubations in a humidified chamber to prevent the tissue sections from drying out.[20] |
Problem 3: Non-Specific Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cross-reactivity of Primary Antibody | - Check the antibody datasheet for information on species reactivity and cross-reactivity. - Perform a peptide blocking experiment to confirm the specificity of the antibody.[11][12] |
| Presence of Fc Receptors in the Tissue | - Use an Fc receptor blocking agent in your blocking buffer. |
| Over-fixation or Harsh Antigen Retrieval | - Optimize the fixation time and the antigen retrieval method to minimize tissue damage and exposure of non-specific epitopes.[15] |
Experimental Protocols
General Immunohistochemistry Protocol for PYY in Paraffin-Embedded Tissue
This protocol provides a general framework. Optimal conditions for specific antibodies and tissues should be determined experimentally.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3-5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Blocking Endogenous Peroxidase (if using HRP detection):
-
Incubate sections in 0.3-3% hydrogen peroxide in methanol (B129727) or PBS for 10-30 minutes.[13][15]
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the PYY primary antibody to its optimal concentration in antibody diluent (e.g., blocking buffer).
-
Incubate sections with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[16]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[16]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
-
Detection:
-
If using a biotin-based system, incubate with an avidin-biotin complex (ABC) reagent.
-
Incubate with a chromogenic substrate (e.g., DAB for HRP or NBT/BCIP for AP) until the desired color intensity is reached. Monitor under a microscope.[20]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with a suitable nuclear counterstain like hematoxylin.[20]
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Peptide Blocking Protocol
-
Determine the optimal working concentration of your primary PYY antibody.
-
Reconstitute the blocking peptide according to the manufacturer's instructions.
-
Prepare two tubes of diluted primary antibody.
-
In one tube ("+ peptide"), add the blocking peptide at a 5-10 fold excess by weight compared to the primary antibody.[12]
-
In the other tube ("antibody alone"), add an equivalent volume of the buffer used to reconstitute the peptide.
-
Incubate both mixtures for at least 30 minutes at room temperature or overnight at 4°C with gentle agitation.[11][12]
-
Use these mixtures as your primary antibody solutions in your standard IHC protocol on adjacent tissue sections.
-
A specific signal should be absent or significantly reduced in the section stained with the "+ peptide" mixture compared to the "antibody alone" section.[11]
Data Summary
Recommended Starting Dilutions for PYY Antibodies in IHC-P
| Antibody Type | Host | Recommended Starting Dilution | Reference |
| Polyclonal | Rabbit | 1:50 - 1:200 | [3][21] |
| Polyclonal | Rabbit | 1:5000 - 1:8000 | [16] |
| Polyclonal | Rabbit | 0.5-1 µg/ml | [17] |
Note: These are starting recommendations. The optimal dilution must be determined experimentally for each specific antibody, tissue, and experimental setup.
Visualizations
Caption: PYY signaling pathway from secretion to physiological effects.
Caption: General workflow for immunohistochemical staining of PYY.
References
- 1. PYY (D1K3Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. mdpi.com [mdpi.com]
- 5. nsjbio.com [nsjbio.com]
- 6. The role of this compound in gastrointestinal diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PYY Antibodies | Invitrogen [thermofisher.com]
- 8. PYY Polyclonal Antibody (PA5-79900) [thermofisher.com]
- 9. Immunocytochemical identification of polythis compound (PYY) cells in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of this compound signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shigematsu-bio.com [shigematsu-bio.com]
- 12. Do you have a peptide blocking protocol for IHC? | Cell Signaling Technology [cellsignal.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 14. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 15. bma.ch [bma.ch]
- 16. Anti-Peptide YY/PYY antibody (ab131246) | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. genetex.com [genetex.com]
- 19. bosterbio.com [bosterbio.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. This compound antibody (24294-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Peptide YY (PYY) In Vivo Stability
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo stability of administered Peptide YY (PYY).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the in vivo administration of PYY.
| Problem | Potential Cause | Recommended Solution |
| Rapid disappearance of PYY from circulation (short half-life) | Enzymatic Degradation: PYY is rapidly cleaved by enzymes in the blood and tissues. The primary enzyme responsible for N-terminal cleavage is Dipeptidyl Peptidase-IV (DPP-IV), which converts PYY(1-36) to PYY(3-36).[1][2][3] Neutral Endopeptidase 24.11 (NEP) and Aminopeptidase P also contribute to N-terminal degradation.[1][4] Furthermore, PYY undergoes C-terminal degradation, converting PYY(3-36) to the inactive PYY(3-34).[3][4] | 1. Co-administration with enzyme inhibitors: Use a DPP-IV inhibitor, such as sitagliptin (B1680988), to prevent the conversion of PYY(1-36) to PYY(3-36).[4][5] For broader protection, a cocktail of protease inhibitors may be necessary during blood sample collection to ensure stability for later analysis.[6] 2. Administer PYY(3-36): The PYY(3-36) form has a longer half-life than PYY(1-36).[4] 3. Structural modifications: Employ strategies like PEGylation or lipidation to protect the peptide from enzymatic cleavage and extend its half-life.[7][8][9] |
| Low Bioavailability and Inconsistent Results | Renal Clearance: PYY is subject to glomerular filtration in the kidneys, which contributes to its clearance from circulation.[3][10][11] C-terminal Degradation: The conversion of PYY to inactive forms like PYY(3-34) reduces the concentration of the active peptide, leading to lower than expected biological activity.[3][4][12] | 1. Modify PYY to increase size: PEGylation can increase the hydrodynamic radius of PYY, reducing its rate of renal clearance.[8] 2. Accurate quantification: Use assays that can specifically measure the active form of PYY (e.g., PYY(3-36)) and distinguish it from inactive metabolites. Sandwich ELISAs with antibodies specific to both the N- and C-termini are ideal, though not always commercially available.[4] |
| Observed Biological Effect Does Not Match PYY Concentration | Inactive Metabolites: Standard immunoassays may not differentiate between the active PYY(3-36) and the inactive PYY(3-34) metabolite, leading to an overestimation of the biologically active peptide.[3][4] PYY(3-34) does not activate the Y2 receptor.[3][4] | 1. Use specific assays: Employ analytical methods like HPLC combined with region-specific radioimmunoassays (RIAs) or mass spectrometry to differentiate between PYY forms.[3] 2. Assess Y2 receptor activation: In parallel with concentration measurements, perform functional assays to determine the level of Y2 receptor activation to get a true measure of biological activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound degradation in vivo?
A1: The primary degradation pathway for PYY involves enzymatic cleavage. Initially, Dipeptidyl Peptidase-IV (DPP-IV) cleaves the first two amino acids from the N-terminus of PYY(1-36) to form PYY(3-36).[1][2][3] Subsequently, PYY(3-36) can be further degraded at its C-terminus, leading to the formation of inactive metabolites such as PYY(3-34).[3][4] Other enzymes like Neutral Endopeptidase 24.11 (NEP) and Aminopeptidase P also play a role in PYY metabolism.[1][4]
Q2: What is the typical half-life of PYY in vivo?
A2: The half-life of PYY in vivo varies depending on the form of the peptide. In humans, intravenously infused PYY(1-36) has a half-life of approximately 9.4 to 10.1 minutes.[4] The more stable form, PYY(3-36), has a significantly longer half-life of about 14.9 minutes in humans.[4] In pigs, the half-life of infused PYY(3-36) is approximately 3.6 minutes.[3]
Q3: How does renal clearance affect PYY stability?
A3: Renal clearance is a significant factor in the elimination of PYY from the body. The kidneys contribute to the clearance of PYY through glomerular filtration.[3] Studies in humans have shown that PYY can influence renal function by decreasing the glomerular filtration rate.[10][11][13] Therefore, the state of renal function can impact the circulating levels and half-life of administered PYY.
Q4: What are the most effective strategies for increasing the in vivo stability of PYY?
A4: Several strategies can be employed to enhance the in vivo stability of PYY:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to PYY increases its size, which can protect it from enzymatic degradation and reduce renal clearance.[7][8][9]
-
Lipidation: The addition of fatty acid chains can promote binding to albumin, thereby extending the peptide's half-life.
-
Amino Acid Substitution: Replacing amino acids at cleavage sites with non-natural amino acids can prevent enzymatic degradation.[8]
-
Co-administration with Inhibitors: As mentioned in the troubleshooting guide, using inhibitors for enzymes like DPP-IV can prevent the degradation of PYY.[4][5]
Quantitative Data Summary
Table 1: In Vivo Half-Life of PYY in Humans
| PYY Form | Half-Life (minutes) | Condition |
| PYY(1-36) | 9.4 ± 0.8 | Intravenous infusion[4] |
| PYY(1-36) with Sitagliptin (DPP-IV inhibitor) | 10.1 ± 0.5 | Intravenous infusion[4] |
| PYY(3-36) | 14.9 ± 1.3 | Intravenous infusion[4] |
Table 2: Metabolic Clearance Rate of PYY in Humans
| PYY Form | Metabolic Clearance Rate (ml·kg⁻¹·min⁻¹) | Condition |
| PYY(1-36) | 14.1 ± 1.1 | Intravenous infusion[4] |
| PYY(1-36) with Sitagliptin (DPP-IV inhibitor) | 15.7 ± 1.5 | Intravenous infusion[4] |
| PYY(3-36) | 9.4 ± 0.6 | Intravenous infusion[4] |
Experimental Protocols
Protocol 1: In Vivo PYY Infusion and Blood Sampling in Humans
This protocol is a generalized representation based on methodologies described in the cited literature.[4]
-
Subject Preparation: Healthy, weight-stable male subjects are fasted overnight.
-
Catheter Placement: Insert intravenous catheters into both antecubital veins, one for infusion and the other for blood sampling.
-
PYY Infusion: Infuse PYY (e.g., PYY(1-36) at 1.6 pmol·kg⁻¹·min⁻¹ or PYY(3-36) at 0.8 pmol·kg⁻¹·min⁻¹) for a set duration (e.g., 2 hours) using a precision infusion pump. For studies involving DPP-IV inhibition, administer an inhibitor like sitagliptin (e.g., 100 mg) prior to the PYY infusion.[14]
-
Blood Sampling: Collect blood samples at regular intervals before, during, and after the infusion into pre-chilled tubes containing anticoagulants (e.g., EDTA) and protease inhibitors (e.g., a DPP-IV inhibitor and aprotinin) to prevent ex vivo degradation.[6]
-
Sample Processing: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
PYY Quantification: Analyze plasma PYY concentrations using specific assays such as radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) capable of distinguishing between PYY(1-36), PYY(3-36), and other metabolites.
Protocol 2: Assessment of In Vitro PYY Stability in Human Plasma
This protocol is a generalized representation based on methodologies described in the cited literature.[4][15][16]
-
Plasma Collection: Obtain human blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Incubation: Spike the plasma with a known concentration of PYY (e.g., PYY(1-36) or PYY(3-36)). Incubate the samples at 37°C in a shaking water bath.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), take aliquots of the plasma-PYY mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation in the aliquots by adding a precipitation agent (e.g., a mixture of organic solvents like acetonitrile) or by flash-freezing.[15][17]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the PYY and its metabolites.
-
Analysis: Analyze the amount of intact PYY remaining at each time point using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry.[15][16]
-
Half-Life Calculation: Determine the in vitro half-life by fitting the data to a one-phase decay model.[4]
Visualizations
References
- 1. Processing and metabolism of peptide-YY: pivotal roles of dipeptidylpeptidase-IV, aminopeptidase-P, and endopeptidase-24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Twelve weeks treatment with the DPP-4 inhibitor, sitagliptin, prevents degradation of this compound and improves glucose and non-glucose induced insulin secretion in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Effect of this compound on human renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. C-terminal degradation of PYY peptides in plasma abolishes effects on satiety and beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Peptide YY (PYY) Receptor Binding Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the specificity of their Peptide YY (PYY) receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PYY receptor binding experiments.
Q1: I am observing high non-specific binding in my radioligand assay. What are the common causes and solutions?
A1: High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are the primary causes and troubleshooting steps:
-
Inadequate Blocking: The blocking agent may not be effectively preventing the ligand from binding to surfaces other than the receptor.
-
Solution: Optimize your blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA) (0.1-5%), non-fat dry milk, or commercially available blocking solutions. It is also crucial to ensure all potential non-specific sites on your assay plates or filters are blocked by pre-treating them with a blocking agent.[1]
-
-
Ligand Sticking to Assay Components: Peptides can be "sticky" and adhere to plasticware or filter membranes through hydrophobic or ionic interactions.[1][2][3]
-
Solution: Consider using low-binding microplates.[1] Including a detergent like Tween-20 or Triton X-100 (typically 0.05-0.1%) in your wash buffer can help reduce this.[2] Pre-soaking filter mats in a solution like 0.3% polyethylenimine (PEI) can also significantly reduce non-specific binding of positively charged ligands.[4]
-
-
High Radioligand Concentration: Using a concentration of radioligand that is too high can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. This ensures that the majority of binding is to the high-affinity specific sites.
-
-
Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the washing is performed quickly and at a cold temperature (e.g., 4°C) to minimize dissociation of the specifically bound ligand.
-
Q2: How can I distinguish between binding to different PYY receptor subtypes (e.g., Y1, Y2, Y5)?
A2: Achieving subtype specificity is critical for accurately characterizing your compound.
-
Use Subtype-Selective Ligands: The most effective method is to use ligands that have a higher affinity for one receptor subtype over others. PYY(3-36) is a well-established Y2-selective agonist, while PYY(1-36) binds to Y1, Y2, and Y5 receptors.[5][6][7][8] For studying the Y1 receptor, a selective agonist like [Pro34]PYY can be used.[9]
-
Competitive Binding Assays: Perform competitive binding experiments using known subtype-selective unlabeled competitors. By comparing the ability of your test compound to displace a radioligand in the presence of these selective competitors, you can determine its binding profile.
-
Use Cell Lines Expressing a Single Receptor Subtype: The most definitive approach is to use engineered cell lines that stably express only one PYY receptor subtype (e.g., HEK293 or CHO cells transfected with hY1R, hY2R, etc.). This eliminates ambiguity from endogenous receptor expression.
Q3: My specific binding signal is very low. What can I do to improve it?
A3: A low specific signal can be due to several factors related to your reagents or protocol.
-
Low Receptor Expression: The cells or tissue preparation may have a low density of PYY receptors.
-
Solution: If using cell lines, ensure high expression levels through optimization of transfection or cell line selection. If using tissue, choose a tissue known to have high PYY receptor expression (e.g., certain areas of the intestine or brain).[10]
-
-
Degradation of Peptides: PYY and your peptide ligands can be degraded by proteases present in the assay.
-
Solution: Always include a protease inhibitor cocktail in your binding buffer. Keeping samples and reagents on ice can also help minimize enzymatic activity.
-
-
Suboptimal Assay Conditions: The pH, ionic strength, or incubation time of your assay may not be optimal.
-
Solution: The binding buffer should typically have a pH between 7.2 and 7.6. Optimize incubation time and temperature to reach equilibrium; for many radioligand assays, 60-120 minutes at room temperature or 37°C is a good starting point.[11]
-
Ligand Binding Affinities for PYY Receptors
Understanding the binding affinities of standard ligands is crucial for designing and interpreting your experiments. The following table summarizes the dissociation constants (Kd) or inhibition constants (Ki) for key PYY-related peptides at human Y-receptor subtypes.
| Ligand | Y1 Receptor (Ki/Kd, nM) | Y2 Receptor (Ki/Kd, nM) | Y4 Receptor (Ki/Kd, nM) | Y5 Receptor (Ki/Kd, nM) | Selectivity Profile |
| PYY(1-36) | ~0.42[9] | ~0.03[9] | Moderate Affinity | High Affinity | Y1/Y2/Y5 Agonist |
| PYY(3-36) | >1000[9] | ~0.11[9] | Low Affinity | Moderate Affinity | Y2-Selective Agonist |
| [Pro34]PYY | ~0.21[9] | ~710[9] | Not reported | Not reported | Y1-Selective Agonist |
| Neuropeptide Y (NPY) | High Affinity | High Affinity | Low Affinity | High Affinity | Y1/Y2/Y5 Agonist |
| Pancreatic Polypeptide (PP) | Low Affinity | Low Affinity | High Affinity | Low Affinity | Y4-Selective Agonist |
Note: Absolute values can vary depending on the cell type, radioligand used, and specific assay conditions.
Experimental Protocols & Visualizations
Detailed Protocol: Competitive Radioligand Binding Assay for the Y2 Receptor
This protocol describes a typical competitive binding assay using a whole-cell suspension of HEK293 cells stably expressing the human Y2 receptor.
Materials:
-
Cells: HEK293 cells stably transfected with the human Y2 receptor.
-
Radioligand: [¹²⁵I]PYY(3-36) (Specific Activity ~2000 Ci/mmol).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich P8340).
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, chilled to 4°C.
-
Unlabeled Competitors: PYY(3-36) for non-specific binding determination, and your test compounds.
-
96-well Microplates: Low-binding plates are recommended.
-
Filter Mats: GF/C glass fiber filters, pre-soaked in 0.3% PEI.
-
Scintillation Fluid & Counter.
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in cold Binding Buffer to a final concentration of 1-2 x 10⁶ cells/mL. Add the protease inhibitor cocktail to the cell suspension.
-
Assay Setup: Set up the assay in a 96-well plate. For each data point, prepare triplicate wells.
-
Total Binding: Add 50 µL of Binding Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled PYY(3-36) (e.g., 1 µM final concentration).
-
Competition: Add 50 µL of your test compound at various concentrations.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]PYY(3-36) to all wells. The final concentration should be at or near the Kd for the Y2 receptor (e.g., 25-50 pM).
-
Add Cells: Add 100 µL of the cell suspension to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly harvest the contents of each well onto the pre-soaked GF/C filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualized Experimental Workflow
Caption: Workflow for a competitive PYY receptor binding assay.
PYY Receptor Signaling Pathway
PYY receptors, like other Neuropeptide Y receptors, are G-protein coupled receptors (GPCRs). The Y1, Y2, and Y5 subtypes primarily couple to the Gi/o family of G-proteins.
Caption: PYY/Y2 receptor signaling via the inhibitory Gi pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signaling in the lateral parabrachial nucleus increases food intake through the Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Novel generation of hormone receptor specificity by amino terminal processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of this compound Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary structures of PYY, [Pro(34)]PYY, and PYY-(3-36) confer different conformations and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways and receptors involved in this compound induced contraction of rat proximal colonic muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Variability in Animal Models of Peptide YY Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptide YY (PYY) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in PYY research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design and interpretation in PYY research.
Q1: What are the primary sources of variability in PYY levels between individual animals of the same species?
A1: Several factors can contribute to significant inter-animal variability in PYY levels, even within the same species and strain. These include:
-
Diet: The composition of the diet, particularly the fat and protein content, is a potent stimulus for PYY release.[1][2] High-fat diets are often used to induce obesity and can alter baseline and postprandial PYY levels.[3][4][5][6]
-
Gut Microbiome: The gut microbiota can influence PYY production. Alterations in the microbiome composition due to diet, genetics, or environment can lead to variability in PYY signaling.[7]
-
Age: PYY levels can change with age. For instance, in rats, the highest PYY levels are observed in early postnatal life and decrease thereafter.[8]
-
Sex: Sex-dependent differences in PYY signaling and its effects on energy homeostasis have been observed, particularly in knockout models.[9][10]
-
Circadian Rhythm: PYY release and its effects on behavior can exhibit circadian variations.[11]
Q2: Which animal model is most appropriate for my PYY research?
A2: The choice of animal model depends on the specific research question:
-
Mice (e.g., C57BL/6J): Widely used for genetic manipulation, including PYY knockout (Pyy-/-) and transgenic models.[1][7][9][10][12] They are also common in diet-induced obesity (DIO) studies.[3][4][6] However, some studies report that the anorectic effect of PYY3-36 is less robust in mice compared to rats.[3][4]
-
Rats (e.g., Sprague-Dawley, Wistar): Often used for physiological and pharmacological studies due to their larger size, which facilitates surgical procedures and blood sampling. They are also used in DIO models.[5][6][13][14]
-
Dogs: Have been used to study the distribution and physiological effects of PYY, particularly concerning gastrointestinal motility and absorption.[15][16] Their PYY response to meals has been well-characterized.[16]
Q3: What are the key differences between PYY(1-36) and PYY(3-36)?
A3: PYY is secreted as PYY(1-36) and is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) to form PYY(3-36), which is the major circulating active form.[1][12] The two forms have different receptor affinities:
-
PYY(1-36): Binds to Y1, Y2, and Y5 receptors.[12]
-
PYY(3-36): Is a selective agonist for the Y2 receptor, which is primarily responsible for the appetite-suppressing effects of PYY.[1][12]
When designing experiments, it is crucial to consider which form of PYY is being administered or measured.
Q4: I am not observing the expected anorectic effect after PYY(3-36) administration. What could be the reason?
A4: Several factors can contribute to a lack of anorectic response to exogenous PYY(3-36):
-
Animal Species and Strain: As mentioned, the anorectic effect of PYY(3-36) can be more pronounced in some species and strains than others.[3][4]
-
Route and Dose of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, intravenous) and the dose used can significantly impact the outcome.[1][3][4][5][6] Chronic infusion via osmotic minipumps may be more effective than acute injections for observing effects on body weight.[1][5][6]
-
Experimental Stress: Incidental stress during experiments can interfere with the anorexigenic response to PYY(3-36).[17]
-
Genetic Models: PYY knockout mice may exhibit altered responses to fasting and other metabolic challenges.[11][18] The phenotype of PYY knockout mice can also vary between different genetic backgrounds and research colonies.[7][9][10]
II. Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during PYY-related experiments.
Immunoassay (ELISA/RIA) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | Inactive reagents (antibody, conjugate, substrate). | Check reagent expiration dates. Store reagents as recommended. Test individual components for activity. |
| Incorrect assay procedure (e.g., wrong incubation times/temperatures). | Review the protocol carefully. Ensure all steps are followed precisely. | |
| Insufficient PYY in the sample. | Optimize sample collection and storage to prevent degradation. Consider concentrating the sample if levels are expected to be very low. | |
| Issues with the plate washer. | Ensure all ports are unobstructed and that the washer is dispensing and aspirating correctly.[14] | |
| High Background | Cross-reactivity of the antibody with other peptides (e.g., NPY, Pancreatic Polypeptide). | Use a highly specific monoclonal antibody. Validate the antibody's cross-reactivity.[19] |
| Non-specific binding. | Optimize blocking conditions (e.g., increase blocking time or change blocking agent). Add a detergent like Tween-20 to wash buffers.[20] | |
| Contaminated reagents or plate. | Use fresh, sterile reagents. Handle plates carefully to avoid contamination. | |
| High Variability (High CV%) | Inaccurate pipetting. | Calibrate pipettes regularly. Use proper pipetting techniques. |
| Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before use. | |
| Matrix effects from plasma/serum. | Dilute samples to minimize interference from endogenous substances.[21][22] Use a specialized preservative tube for blood collection if recommended by the assay manufacturer.[23] Consider solid-phase extraction to purify PYY from the sample matrix.[24] | |
| Hemolysis in samples. | Avoid severe hemolysis during blood collection and processing, as it can interfere with the assay.[25] |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent behavioral responses (e.g., feeding) | Animal stress. | Acclimatize animals to the experimental procedures, including handling and injections, to minimize stress.[4] |
| Circadian rhythm effects. | Conduct experiments at the same time each day to account for circadian variations in PYY levels and feeding behavior.[11] | |
| Incorrect dose or administration route. | Review the literature for validated doses and routes of administration for your specific animal model and research question.[1][3][4][5][6] | |
| Variable PYY release in response to stimuli | Differences in food composition and intake. | Provide a standardized diet and accurately measure food consumption. Be aware that fat and protein are strong stimulators of PYY release.[1][2] |
| Individual differences in gut microbiome. | Be mindful that variations in gut microbiota can influence PYY levels.[7] While challenging to control, acknowledging this as a potential source of variability is important. | |
| Genetic drift in knockout colonies. | Regularly genotype animals and backcross to the appropriate background strain to maintain genetic consistency.[7] |
III. Quantitative Data Summary
The following tables summarize key quantitative data from PYY research in various animal models.
Table 1: PYY Concentration in the Gastrointestinal Tract of Different Species
| Species | Region | PYY Concentration (ng/g tissue) | Reference |
| Rat | Ileum | 72 +/- 49 | [15] |
| Colon | 768 +/- 180 | [15] | |
| Dog | Distal Jejunum (mucosa) | 113 +/- 25 | [15] |
| Proximal Jejunum (mucosa) | 302 +/- 56 | [15] | |
| Mid Jejunum (mucosa) | 507 +/- 151 | [15] | |
| Distal Ileum (mucosa) | 691 +/- 184 | [15] | |
| Colon (mucosa) | 1706 +/- 774 | [15] | |
| Monkey | Jejunum (mucosa) | 92 +/- 23 | [15] |
| Ileum (mucosa) | 615 +/- 127 | [15] | |
| Colon (mucosa) | 1013 +/- 243 | [15] |
Table 2: PYY Receptor Binding Affinities (Kd) in Different Species and Tissues
| Species | Receptor Subtype | Tissue/Cell Line | Ligand | Kd (nM) | Reference |
| Rat | Y1 | Kidney Papilla | PYY | 0.7 +/- 0.1 | [26] |
| Y1 | Kidney Papilla | [Leu31,Pro34]NPY | 1.6 +/- 0.5 | [26] | |
| Rabbit | Y2 | Kidney Papilla | PYY | 1.6 +/- 0.6 | [26] |
| Y2 | Kidney Papilla | NPY-(13-36) | 3.1 +/- 0.6 | [26] | |
| Dog | Y1 & Y2 | Myenteric Plexus | 125I-PYY | - | [27] |
| Y2 | Submucosal Plexus | 125I-PYY | High: 0.0076, Low: 0.18 | [27] | |
| Human | Y1 | Transfected Epithelial Cells | PYY(1-36) | 0.42 | [28] |
| Y2 | Transfected Epithelial Cells | PYY(3-36) | 0.11 | [28] |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies.
Protocol 1: Measurement of PYY by Radioimmunoassay (RIA)
-
Sample Collection: Collect blood into tubes containing aprotinin (B3435010) (a protease inhibitor) and EDTA. Centrifuge immediately at 4°C and store the plasma at -80°C.
-
Assay Procedure:
-
A specific rabbit anti-PYY antiserum is used.
-
125I-labeled PYY is used as a tracer.
-
Standards, controls, and unknown samples are incubated with the antiserum and tracer.
-
A second antibody (e.g., goat anti-rabbit IgG) is added to precipitate the antibody-bound PYY.
-
The radioactivity of the pellet is measured in a gamma counter.
-
A standard curve is generated to determine the concentration of PYY in the samples.
-
-
Validation: The assay should be validated for sensitivity, specificity (cross-reactivity with NPY and pancreatic polypeptide), and intra- and inter-assay variability.[19][25][29]
Protocol 2: In Vivo Administration of PYY(3-36) in Rodents
-
Animal Acclimatization: House animals individually and allow them to acclimatize to the housing conditions and handling for at least one week prior to the experiment.[4]
-
Route of Administration:
-
Dosing:
-
Mice (acute IP): Doses can range from 10 to 1000 µg/kg.[4] An ED50 of 12.5 µg/kg has been reported for acute food intake inhibition in NIH/Swiss mice.[6]
-
Mice (chronic SC): Doses of 100, 300, and 1000 µg/kg/day have been used.[3][4]
-
Rats (chronic SC): Doses of 250 and 1000 µg/kg/day have been shown to be effective.[3][4]
-
-
Outcome Measures: Monitor food intake, body weight, and body composition.[3][4][5][6] For metabolic studies, glucose tolerance tests can also be performed.[9]
V. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key processes in PYY research.
Caption: PYY Signaling Pathways via Y Receptors.
Caption: General Experimental Workflow for In Vivo PYY Studies.
References
- 1. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of this compound signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound ablation in mice leads to the development of hyperinsulinaemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Evidence from knockout mice that this compound and neuropeptide Y enforce murine locomotion, exploration and ingestive behaviour in a circadian cycle- and gender-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Intestinal this compound: ontogeny of gene expression in rat bowel and trophic actions on rat and mouse bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the postprandial release of this compound and proglucagon-derived peptides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution of this compound in the gastrointestinal tract of the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is a physiological regulator of water and electrolyte absorption in the canine small bowel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral characterization of neuropeptide Y knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive radioimmunoassay for measurement of circulating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PYY preference is a common characteristic of neuropeptide Y receptors expressed in human, rat, and mouse gastrointestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. interscienceinstitute.com [interscienceinstitute.com]
- 24. Matrix effect explained by unexpected formation of peptide in acidified plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. endocrine-abstracts.org [endocrine-abstracts.org]
- 26. This compound receptor distribution and subtype in the kidney: effect on renal hemodynamics and function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Characterization and physiological validation of a radioimmunoassay for plasma testosterone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor standard curve in PYY quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Peptide YY (PYY) quantification assays, with a specific focus on overcoming poor standard curves.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a poor standard curve in a PYY ELISA?
A poor standard curve in a PYY ELISA can be attributed to several factors, including:
-
Improper Standard Preparation: Errors in reconstituting the lyophilized standard, incorrect serial dilutions, or degradation of the standard due to improper storage can all lead to an inaccurate curve.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, and reagents is a frequent source of variability and can result in a poor-fitting curve.[1][2]
-
Reagent Issues: Use of expired or improperly stored reagents, as well as contamination of buffers or substrate solutions, can negatively impact the assay's performance.[3]
-
Incubation Times and Temperatures: Deviation from the recommended incubation times and temperatures can lead to incomplete binding reactions and a suboptimal standard curve.[4][5]
-
Inadequate Washing: Insufficient washing between steps can result in high background noise, which can compress the dynamic range of the standard curve.[4]
-
Improper Plate Sealing: Inadequate sealing of the microplate during incubations can lead to evaporation and edge effects, causing inconsistencies across the plate.
Q2: What is the typical detection range for a PYY ELISA kit?
The detection range for PYY ELISA kits can vary between manufacturers. However, a common range is approximately 12.35 pg/mL to 1,000 pg/mL. It is crucial to consult the manufacturer's protocol for the specific kit being used.
Q3: How should I prepare my samples for a PYY quantification assay?
Proper sample collection and preparation are critical for accurate PYY quantification. Here are some general guidelines:
-
Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. The resulting serum can be used immediately or aliquoted and stored at -20°C or -80°C.[6]
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. The plasma should be used immediately or stored in aliquots at -20°C or -80°C.[6]
-
Cell Culture Supernatants: Centrifuge for 20 minutes at 1,000 x g to remove any cellular debris. The supernatant can then be assayed or stored.[6]
For all sample types, it is important to avoid repeated freeze-thaw cycles.
Q4: What is the underlying principle of a competitive PYY ELISA?
In a competitive PYY ELISA, a known amount of labeled PYY (e.g., biotinylated) competes with the unlabeled PYY in the standards or samples for binding to a limited number of anti-PYY antibodies coated on the microplate. After an incubation period, the unbound components are washed away. A substrate is then added, and the resulting colorimetric signal is inversely proportional to the amount of PYY in the sample. This means that a higher concentration of PYY in the sample will result in a lower signal.
Troubleshooting Guides
Issue 1: Poor Standard Curve
A reliable standard curve is essential for accurate quantification. If you are experiencing a poor standard curve, consult the following table for potential causes and solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low Optical Density (OD) Readings for all Standards | Degraded standard solution. | Ensure the standard is stored correctly and has not expired. Reconstitute a fresh vial of the standard.[1] |
| Improper reconstitution of the standard. | Briefly centrifuge the vial before opening. Ensure the standard is fully dissolved in the correct diluent as per the protocol. | |
| Pipetting error during dilution series. | Use calibrated pipettes and fresh tips for each dilution. Double-check dilution calculations.[1] | |
| Insufficient incubation time or incorrect temperature. | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[4] | |
| High Background in all Wells | Insufficient washing. | Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[4] |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and buffers. Avoid cross-contamination between reagents. | |
| High concentration of detection antibody. | Check the dilution calculations for the detection antibody and consider further dilution if necessary. | |
| Non-Linear or "S"-shaped Curve | Incorrect curve fitting model. | Try different curve-fitting models (e.g., four-parameter or five-parameter logistic) in your analysis software. |
| Pipetting inaccuracies in the dilution series. | Carefully repeat the preparation of the standard dilution series, ensuring precision at each step.[2] | |
| Standard concentrations are outside the optimal range of the assay. | Adjust the standard dilution series to better cover the expected range of your samples. | |
| High Coefficient of Variation (%CV) between Replicates | Inconsistent pipetting technique. | Ensure consistent timing and technique when adding reagents to all wells. Use a multichannel pipette if available and ensure it is calibrated.[1] |
| Edge effects due to uneven temperature or evaporation. | Ensure the plate is properly sealed during incubations and incubated in a stable temperature environment. Avoid stacking plates. | |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before adding them to the wells. |
Experimental Protocols
General Competitive PYY ELISA Protocol
This is a generalized protocol and should be adapted based on the specific instructions provided with your PYY ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated stock solution as per the kit instructions.
-
Reconstitute the lyophilized PYY standard with the provided standard diluent to create the stock concentration. Allow it to dissolve completely.
-
Prepare a serial dilution of the PYY standard in microcentrifuge tubes to generate the points for the standard curve. A typical range might be 1000, 333.33, 111.11, 37.04, and 12.35 pg/mL.
-
-
Assay Procedure:
-
Add 50 µL of each standard, sample, and blank (standard diluent) to the appropriate wells of the anti-PYY antibody-coated microplate.
-
Immediately add 50 µL of biotinylated PYY to each well.
-
Cover the plate with a sealer and incubate for 1-2 hours at 37°C (or as specified by the kit).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
Repeat the wash step as described above.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Presentation
Table 1: Representative PYY ELISA Standard Curve Data
| Standard Concentration (pg/mL) | OD at 450 nm (Replicate 1) | OD at 450 nm (Replicate 2) | Mean OD | %CV |
| 1000 | 0.254 | 0.260 | 0.257 | 1.6% |
| 333.33 | 0.488 | 0.496 | 0.492 | 1.1% |
| 111.11 | 0.876 | 0.890 | 0.883 | 1.1% |
| 37.04 | 1.352 | 1.368 | 1.360 | 0.8% |
| 12.35 | 1.891 | 1.905 | 1.898 | 0.5% |
| 0 (Blank) | 2.543 | 2.557 | 2.550 | 0.4% |
Visualizations
Caption: PYY Signaling Pathway for Appetite Regulation.
Caption: Troubleshooting Workflow for a Poor Standard Curve.
References
Technical Support Center: Peptide YY (PYY) Plasma Sample Integrity
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of Peptide YY (PYY) in plasma samples, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PYY) and why is its measurement challenging?
This compound (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells in the gut in response to feeding. It plays a crucial role in regulating appetite and energy homeostasis. The primary challenge in accurately measuring PYY is its susceptibility to rapid degradation in blood and plasma by various enzymes. This pre-analytical variability can lead to falsely low measurements of its active forms.
Q2: What are the primary enzymes responsible for PYY degradation in plasma?
The two main enzymes that degrade PYY are:
-
Dipeptidyl Peptidase-4 (DPP-4): This enzyme rapidly cleaves the first two N-terminal amino acids (Tyr-Pro) from the full-length, inactive form PYY(1-36) to produce the primary active, anorexigenic form, PYY(3-36).[1] While this is a necessary activation step in vivo, continued enzymatic activity ex vivo can lead to further degradation and inaccurate quantification of the peptide's active state.
-
Neprilysin (NEP or Neutral Endopeptidase 24.11) and other Metalloproteases: These enzymes are responsible for further degrading PYY, including the C-terminal cleavage of the active PYY(3-36) into inactive fragments such as PYY(3-34).[1] This degradation renders the peptide inactive at its target Y2 receptor.[1]
Q3: Why is it critical to inhibit these enzymes during sample collection?
Failure to inhibit DPP-4 and other proteases immediately upon blood collection will result in rapid ex vivo degradation of PYY.[2] This leads to an underestimation of the physiologically relevant PYY(3-36) levels and an overestimation of its degradation products, compromising the integrity of experimental data.[1]
Q4: Which anticoagulants and protease inhibitors are recommended for PYY sample collection?
For optimal PYY preservation, blood should be collected in tubes containing EDTA as the anticoagulant.[1][3] EDTA helps inhibit metalloproteases.[1] However, EDTA alone is not sufficient. A cocktail of specific protease inhibitors must be added. The recommended combination is:
-
A DPP-4 Inhibitor (e.g., Sitagliptin, Vildagliptin) to prevent the N-terminal cleavage.[3][4][5]
-
Aprotinin (B3435010) , a broad-spectrum serine protease inhibitor, to further stabilize the peptide.[1][3]
Commercially available blood collection tubes, such as BD™ P800 tubes, contain an optimized cocktail of inhibitors designed to preserve labile peptide hormones like GLP-1 and PYY.[2][6]
Q5: What are the optimal procedures for processing and storing plasma samples?
Proper processing and storage are critical to maintain PYY stability:
-
Pre-chill collection tubes: Tubes should be kept on ice before blood draw.[3]
-
Immediate Centrifugation: Centrifuge the blood samples as soon as possible after collection (ideally within 10-30 minutes) at 4°C to separate the plasma.[3][7]
-
Aliquoting: Immediately after centrifugation, aliquot the plasma into pre-chilled, clearly labeled polypropylene (B1209903) tubes. This avoids the need for repeated freeze-thaw cycles on the entire sample.
-
Long-Term Storage: For long-term stability, plasma aliquots should be flash-frozen and stored at -80°C .[3][8] Avoid using frost-free freezers due to temperature fluctuations.[9]
Q6: Can I use serum instead of plasma for PYY measurement?
It is strongly recommended to use plasma instead of serum. The coagulation process that occurs when preparing serum activates a cascade of proteases, which can significantly increase the degradation of PYY compared to plasma collected with appropriate anticoagulants and inhibitors.[10]
PYY Degradation and Sample Handling Workflow
The following diagrams illustrate the enzymatic degradation pathway of PYY and the recommended workflow for sample collection and processing to prevent this degradation.
Caption: Enzymatic degradation pathway of this compound (PYY).
Caption: Recommended workflow for PYY plasma sample handling.
Recommended Experimental Protocol
This protocol details the essential steps for blood collection and plasma processing to ensure the stability and integrity of PYY.
Materials:
-
Pre-chilled blood collection tubes containing K2 or K3 EDTA.
-
Protease Inhibitor Cocktail:
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Aprotinin
-
(Alternatively, use commercial collection tubes like BD™ P800).
-
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Pre-chilled, sterile 1.5 mL polypropylene microcentrifuge tubes.
-
Dry ice.
Procedure:
-
Preparation: Prepare the protease inhibitor cocktail according to the manufacturer's instructions and add it to the EDTA blood collection tubes immediately before venipuncture. Keep these tubes on ice.
-
Blood Collection: Collect whole blood directly into the pre-chilled tubes containing EDTA and the inhibitor cocktail.[3] Fill tubes to the recommended volume to ensure the correct blood-to-anticoagulant ratio.[11]
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Do not shake, as this can cause hemolysis.[12]
-
Temporary Storage: Place the mixed blood tube immediately back on ice and transport it to the laboratory for processing. Processing should begin within 30 minutes of collection.
-
Centrifugation: Centrifuge the blood sample in a pre-cooled centrifuge at 4°C. A common protocol is 1,500-2,000 x g for 10-15 minutes.[7] This will separate the plasma (supernatant) from the cellular components.
-
Plasma Aspiration: Working quickly and on ice, carefully remove the upper plasma layer using a pipette. Be cautious to avoid disturbing the "buffy coat" layer (containing white blood cells and platelets) and the red blood cell pellet, as they are rich in proteases.
-
Aliquoting: Dispense the plasma into multiple, pre-chilled and pre-labeled polypropylene tubes. Creating several small aliquots is crucial to avoid repeated freeze-thaw cycles of the main sample.[13]
-
Freezing and Storage: Immediately flash-freeze the plasma aliquots, for example, by placing them on dry ice. Transfer the frozen aliquots to a -80°C freezer for long-term storage.[3][8] Samples stored this way are stable for at least 6 months.[3]
Data Summary: PYY Stability Under Different Conditions
The following table summarizes the impact of different handling and storage conditions on the stability of PYY in plasma, based on published half-life (T½) data.
| Condition | Additive(s) | PYY Half-Life (T½) in vitro | Efficacy in Preventing Degradation | Reference |
| Plasma | None | ~6.2 hours | Poor | [1] |
| Blood | None | ~3.4 hours | Very Poor | [1] |
| Plasma | Aprotinin | ~11.9 hours | Moderate | [1] |
| Blood | Aprotinin | ~10.8 hours | Moderate | [1] |
| Plasma | EDTA | Degradation does not follow first-order kinetics; >80% preserved after 24 hours. | Good (Inhibits metalloproteases) | [1] |
| Plasma | EDTA + DPP-4 Inhibitor + Aprotinin | Stable for at least 3 hours at room temp (19°C) and 4°C. Stable for at least 6 months at -80°C. | Excellent (Recommended Protocol) | [3] |
Troubleshooting Guide
Problem 1: Low or undetectable levels of PYY in all samples.
| Possible Cause | Recommended Solution |
| Inadequate Protease Inhibition: Insufficient or no protease inhibitors were added at the time of blood collection. | Always use a combination of a DPP-4 inhibitor and a broad-spectrum inhibitor like aprotinin in EDTA tubes. For consistency, consider using commercial inhibitor-coated tubes (e.g., P800).[2][6] |
| Delayed Processing: Samples were left at room temperature for an extended period before centrifugation. | Process samples immediately. Blood should be placed on ice right after collection and centrifuged within 30 minutes.[3] |
| Improper Storage: Samples were stored at -20°C, in a frost-free freezer, or subjected to multiple freeze-thaw cycles. | Store all plasma aliquots at -80°C in a non-frost-free freezer. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[3][9] |
| Assay Specificity: The assay being used may not detect the specific form of PYY of interest, or C-terminal degradation may have occurred, which is not detected by many standard assays.[1] | Verify that your assay (ELISA, RIA) is specific for PYY(3-36) if that is the target. Be aware that standard assays might overestimate active PYY if C-terminal degradation has occurred.[1] |
Problem 2: High variability in PYY concentrations between sample replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling: Variation in the time between blood collection and centrifugation for different samples. | Standardize the entire workflow. Ensure every sample is handled identically, with consistent timing for each step from collection to freezing.[13] |
| Multiple Freeze-Thaw Cycles: The same sample aliquot was thawed and refrozen multiple times. | Prepare multiple small aliquots from the initial plasma sample. Thaw a new aliquot for each assay run.[3] |
| Contamination from Buffy Coat: Aspiration of the buffy coat during plasma collection introduced additional proteases. | When aspirating plasma after centrifugation, leave a small margin of plasma above the buffy coat layer to avoid contamination. |
Problem 3: PYY levels do not correlate with the expected physiological state (e.g., fed vs. fasted).
| Possible Cause | Recommended Solution |
| Subtle ex vivo Degradation: Even with inhibitors, minor degradation may occur, blunting the expected physiological differences. | Ensure the inhibitor cocktail is potent and used at the correct concentration. Minimize the time from collection to freezing to under 30 minutes. |
| C-terminal Degradation: The active PYY(3-36) may have been cleaved at its C-terminus to inactive PYY(3-34). Many commercial assays cannot distinguish between these forms, leading to a falsely elevated reading of "active" PYY.[1] | This is a significant analytical challenge. If C-terminal degradation is suspected, analysis methods like HPLC combined with region-specific radioimmunoassays or mass spectrometry may be required to differentiate between PYY(3-36) and PYY(3-34).[1] |
| Participant-Related Factors: Factors such as recent exercise, smoking, or diet can influence baseline PYY levels. | Standardize conditions for human or animal subjects prior to sample collection, such as requiring an overnight fast and abstaining from exercise.[7] |
References
- 1. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition, NPY1-36, PYY1-36, SDF-1 α, and a Hypertensive Genetic Background Conspire to Augment Cell Proliferation and Collagen Production: Effects That Are Abolished by Low Concentrations of 2-Methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibition, NPY1-36, PYY1-36, SDF-1α, and a Hypertensive Genetic Background Conspire to Augment Cell Proliferation and Collagen Production: Effects That Are Abolished by Low Concentrations of 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemically Tracked Variability of Blood Plasma Thawed-State Exposure Times in a Multisite Collection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. media.path.org [media.path.org]
- 13. Minimizing preanalytical variation of plasma samples by proper blood collection and handling - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Western blotting for PYY receptors
This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of Western blotting for Peptide YY (PYY) receptors.
Frequently Asked Questions (FAQs)
Q1: Which PYY receptor (Y1, Y2, Y5) should I expect to detect in my sample? A1: The expression of PYY receptors varies significantly by tissue type. For instance, Y1 receptor mRNA is expressed at much higher levels than Y2 or Y5 in the lateral parabrachial nucleus (lPBN) of the brain.[1] In human skeletal muscle, the Y1 receptor is the predominantly detected form, while expanding human muscle progenitor cells (hMPCs) may express Y1, Y2, and Y5 receptors.[2][3] It is crucial to consult literature for expression patterns in your specific sample type or perform preliminary screening using qPCR.
Q2: How do I choose the best primary antibody for my PYY receptor? A2: Select a primary antibody that has been validated for Western blotting in your target species. Look for antibodies with comprehensive datasheets providing evidence of specificity, such as knockout/knockdown validation, and citing peer-reviewed publications.[4] Both monoclonal and polyclonal antibodies are available for PYY receptors; monoclonal antibodies generally offer higher specificity and lot-to-lot consistency.[5][6][7]
Q3: What are the expected molecular weights for PYY receptors? A3: PYY receptors are G-protein coupled receptors, and their molecular weight can be influenced by post-translational modifications like glycosylation. This can cause the observed band size on a Western blot to differ from the predicted molecular weight. It is common to observe multiple bands or a band at a higher-than-expected size.[8] To confirm, you can treat your protein lysates with deglycosylating enzymes.[2][3]
Q4: My sample has low PYY receptor expression. How can I increase the signal? A4: For low-abundance proteins, consider immunoprecipitation to enrich the target protein before running the Western blot.[9] You can also increase the amount of total protein loaded per well, though this may increase background noise.[8] Using an enhanced chemiluminescent (ECL) substrate or a more sensitive fluorescence-based detection system can also significantly boost the signal.[4]
Q5: Should I use a specific lysis buffer for membrane proteins like PYY receptors? A5: Yes, for membrane proteins, it is essential to use a lysis buffer containing appropriate detergents (e.g., RIPA buffer) to ensure efficient protein extraction.[8] Sonication can also help to fully release proteins, especially those localized to specific cellular compartments.[8]
Signaling Pathway and Experimental Workflow
PYY receptors are G-protein coupled receptors that primarily signal through the Gαi subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: Simplified PYY receptor signaling cascade.
The following diagram outlines the key stages of a Western blotting experiment designed for the detection of PYY receptors.
Caption: Standard workflow for PYY receptor Western blotting.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of incubation times, antibody dilutions, and other parameters is highly recommended.
-
Protein Lysate Preparation
-
Homogenize tissue or lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate samples briefly to ensure complete lysis, especially for membrane-bound PYY receptors.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein lysate by adding Laemmli buffer and heating at 60-95°C for 5-10 minutes.[2][3]
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the PVDF membrane is activated with methanol (B129727) before transfer.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
-
-
Immunoblotting
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[2][3]
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system. Adjust exposure time to achieve a strong signal without saturating the bands.[8]
-
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Target | Dilution Factor | Source / Reference |
|---|---|---|---|
| Primary Antibody | Y1 Receptor | 1:1000 | Novus Biologicals[2][3] |
| Primary Antibody | Y2 Receptor | 1:1000 | Novus Biologicals[2][3] |
| Primary Antibody | Y5 Receptor | 1:1000 | Novus Biologicals[2][3] |
| Primary Antibody | PYY | 1:1000 | Invitrogen[11] |
| Secondary Antibody | Anti-Rabbit/Goat | 1:25000 | Thermo Scientific[2][3] |
Table 2: General Western Blotting Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Protein Load per Well | 20-40 µg | Increase for low-abundance targets, but watch for background.[2][3][8] |
| SDS-PAGE Gel % | 10% | Optimal for the typical size range of PYY receptors.[2][3] |
| Blocking Time | 1-2 hours (RT) or Overnight (4°C) | Extending blocking time can help reduce background.[8][12] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific binding and enhances signal for weak targets.[8] |
| Wash Buffer | TBST (0.1% Tween-20) | Insufficient washing leads to high background.[4] |
Troubleshooting Guide
Problem 1: No Signal or Very Weak Signal
| Potential Cause | Recommended Solution |
|---|---|
| Low Protein Expression | Use a positive control lysate known to express the receptor.[9] Increase the amount of protein loaded per lane.[8] Consider using immunoprecipitation to enrich the PYY receptor before loading.[9] |
| Inefficient Protein Transfer | Confirm transfer efficiency with Ponceau S staining.[8] Ensure the PVDF membrane was properly activated in methanol.[8] Optimize transfer time and voltage/current settings. |
| Inactive Antibody or Reagents | Use fresh primary and secondary antibodies. Test the secondary antibody and ECL reagent activity by spotting a small amount of the secondary onto the membrane and adding substrate.[9] |
| Suboptimal Antibody Concentration | The antibody dilution may be too high. Perform a titration to find the optimal concentration. Start with the manufacturer's recommended dilution.[11][13] |
Problem 2: High Background
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[12] Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[9] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[8] High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations.[4] Ensure the volume of wash buffer is sufficient to fully submerge the membrane. |
| Membrane Dried Out | Never allow the membrane to dry out at any point during the blocking or incubation steps. |
Problem 3: Non-Specific Bands (Multiple Bands)
| Potential Cause | Recommended Solution |
|---|---|
| Antibody Cross-Reactivity | Ensure the primary antibody has been validated for specificity. Run a negative control (e.g., lysate from a knockout cell line if available).[8] |
| Protein Degradation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice to prevent degradation, which can result in smaller, non-specific bands.[8] |
| Post-Translational Modifications (PTMs) | PTMs like glycosylation can cause proteins to run at a higher molecular weight.[8] You can confirm this by treating the lysate with enzymes like PNGase F to remove N-linked glycans.[3] |
| Protein Multimerization | Incomplete denaturation can lead to dimers or multimers, appearing as higher molecular weight bands. Ensure your sample buffer contains sufficient reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated.[8] |
References
- 1. This compound signaling in the lateral parabrachial nucleus increases food intake through the Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PYY) Is Expressed in Human Skeletal Muscle Tissue and Expanding Human Muscle Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound (PYY) Is Expressed in Human Skeletal Muscle Tissue and Expanding Human Muscle Progenitor Cells [frontiersin.org]
- 4. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 5. PYY (D1K3Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. anti-NPY1R Antibody [ABIN2777014] - Cow, Dog, Guinea Pig, WB, IHC [antibodies-online.com]
- 7. Anti-PYY Antibodies | Invitrogen [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. PYY Polyclonal Antibody (PA5-25027) [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
Technical Support Center: Mass Spectrometry of Peptide YY (PYY)
Welcome to the technical support center for the mass spectrometry analysis of Peptide YY (PYY). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during PYY sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major forms of this compound and why is this important for mass spectrometry?
A1: this compound is a 36-amino acid peptide hormone that exists in two main bioactive forms: PYY(1-36) and PYY(3-36).[1] PYY(1-36) is the initially secreted form, which is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) to form PYY(3-36), the predominant circulating form.[2] Both forms can be further degraded from the C-terminus, leading to inactive metabolites such as PYY(3-34).[3][4][5] It is crucial to prevent this degradation during sample collection and preparation to accurately quantify the biologically active forms. Mass spectrometry methods must be designed to differentiate between these various forms.
Q2: What are the most critical pre-analytical steps to ensure PYY stability in plasma samples?
A2: The most critical steps are proper sample collection and immediate stabilization. Blood should be collected in chilled tubes containing an anticoagulant, preferably EDTA, and a cocktail of protease inhibitors.[6] Key inhibitors include a DPP-4 inhibitor to prevent the conversion of PYY(1-36) to PYY(3-36) and a general serine protease inhibitor like aprotinin (B3435010) to prevent further degradation.[6] After collection, the blood should be immediately centrifuged at 4°C, and the plasma should be promptly frozen and stored at -80°C until analysis.[6]
Q3: What are the common methods for extracting PYY from plasma for LC-MS analysis?
A3: The two most common methods for extracting PYY from plasma are protein precipitation (PPT) and solid-phase extraction (SPE). PPT, often performed with acetonitrile (B52724), is a rapid method for removing the bulk of proteins.[7][8] SPE, typically using a C18 sorbent, is a more selective technique that can provide a cleaner sample by removing salts and other interfering substances, which can lead to reduced matrix effects.[9][10]
Q4: What are "matrix effects" and how can they impact PYY quantification?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, and other endogenous molecules in plasma).[11] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the true PYY concentration. Matrix effects are a significant challenge in LC-MS-based bioanalysis and must be carefully evaluated during method validation.[11] Using a stable isotope-labeled internal standard and effective sample cleanup procedures like SPE can help to mitigate matrix effects.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No PYY Signal Detected
| Possible Cause | Troubleshooting Steps |
| PYY Degradation | - Ensure blood collection tubes contain appropriate protease inhibitors (DPP-4 inhibitor, aprotinin) and are kept on ice. - Centrifuge blood samples at 4°C immediately after collection. - Store plasma samples at -80°C and avoid repeated freeze-thaw cycles.[6] |
| Poor Extraction Recovery | - If using protein precipitation, optimize the ratio of acetonitrile to plasma; a 3:1 ratio is a common starting point.[7] - If using solid-phase extraction, ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution steps to maximize PYY recovery and minimize loss.[10][13] - Consider using a different extraction method (e.g., switch from PPT to SPE for a cleaner sample). |
| Non-Specific Binding (Adsorption) | - Use low-binding polypropylene (B1209903) tubes and pipette tips for all sample handling steps.[14] Peptides are known to adhere to glass surfaces. - Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers, but be aware of potential ion suppression in the MS. |
| Instrument Sensitivity Issues | - Confirm the mass spectrometer is properly tuned and calibrated. - Check for any blockages in the LC system or the MS interface. - Infuse a known concentration of a PYY standard directly into the mass spectrometer to verify instrument performance.[15] |
Issue 2: High Variability in PYY Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time between blood collection, centrifugation, and freezing. - Ensure all samples are treated with the same protease inhibitor cocktail at the same concentration. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of PYY in post-extraction spiked matrix samples to that in a neat solution. - If significant matrix effects are observed, improve the sample cleanup procedure, for example, by optimizing the SPE protocol.[9] - Ensure a reliable internal standard is used to compensate for variability. |
| Carryover | - Inject a blank sample after a high-concentration sample to check for carryover. - If carryover is observed, optimize the LC gradient and the wash steps for the autosampler needle and injection port.[16] |
Quantitative Data Summary
Table 1: Stability of this compound in Plasma
| Condition | PYY Form | Half-life (t½) | Reference |
| In human blood at 37°C | PYY(1-36) | ~3.6 hours | [4] |
| In human plasma at 37°C | PYY(1-36) | ~8.6 hours | [4] |
| In porcine blood at 37°C | PYY(3-36) | 3.4 ± 0.2 hours | [3] |
| In porcine plasma at 37°C | PYY(3-36) | 6.2 ± 0.6 hours | [3] |
| In porcine plasma with aprotinin | PYY(3-36) | 11.9 ± 0.7 hours | [3] |
| In porcine plasma with EDTA | PYY(3-36) | >80% preserved after 24 hours | [3] |
| In human plasma at room temp (19°C) with inhibitors | PYY(1-36) & PYY(3-36) | No degradation observed at 3 hours | [6] |
| In human plasma at 4°C with inhibitors | PYY(1-36) & PYY(3-36) | No degradation observed at 3 hours | [6] |
Table 2: Comparison of Extraction Methods for Peptides
| Method | Analyte | Recovery Rate | Key Considerations | Reference |
| Protein Precipitation (PPT) with Acetonitrile (3:1) | General Peptides | >50% | Rapid and simple, but may result in higher matrix effects. | [7] |
| Solid-Phase Extraction (SPE) with Mixed-Mode Anion Exchange | General Peptides | >20% | More selective, provides a cleaner extract, and generally lower matrix effects. | [7] |
| Protein Precipitation (PPT) | ICL670 (highly protein-bound) | ~78% | Good for highly protein-bound compounds. | [8] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for PYY Analysis
-
Preparation: Pre-chill K2-EDTA blood collection tubes on ice. Prepare a protease inhibitor cocktail containing a DPP-4 inhibitor (e.g., sitagliptin (B1680988) or vildagliptin) and aprotinin.
-
Blood Collection: Collect whole blood directly into the pre-chilled K2-EDTA tubes.
-
Inhibitor Addition: Immediately after collection, add the protease inhibitor cocktail to the blood and gently invert the tube 8-10 times to mix.
-
Centrifugation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.[6]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Storage: Aliquot the plasma into pre-labeled, low-binding polypropylene tubes and immediately freeze at -80°C. Samples should be thawed only once before analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) of PYY from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.
-
Acidification: To 500 µL of plasma, add 500 µL of a binding buffer (e.g., 0.1% trifluoroacetic acid in water). Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the binding buffer.
-
Sample Loading: Load the acidified plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the binding buffer to remove salts and other hydrophilic impurities.
-
Elution: Elute the PYY from the cartridge with 1 mL of an elution buffer (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
Drying: Dry the eluate under a stream of nitrogen or by centrifugal evaporation.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: PYY signaling through Y1 and Y2 receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 3. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-terminal degradation of PYY peptides in plasma abolishes effects on satiety and beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 13. promochrom.com [promochrom.com]
- 14. waters.com [waters.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Peptide YY (PYY) Antibody Cross-Reactivity with Neuropeptide Y (NPY)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Peptide YY (PYY) antibodies with Neuropeptide Y (NPY). Understanding and mitigating this cross-reactivity is crucial for obtaining accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is there a potential for cross-reactivity between this compound (PYY) antibodies and Neuropeptide Y (NPY)?
A1: The potential for cross-reactivity arises from the significant structural similarity between PYY and NPY. These two peptides belong to the same family, the pancreatic polypeptide family, and share a high degree of amino acid sequence homology, which can be over 70%.[1] Both peptides are 36 amino acids long and possess a conserved structural motif known as the PP-fold. This structural similarity can lead to antibodies raised against PYY also recognizing and binding to NPY, and vice versa.
Q2: What are the potential consequences of PYY antibody cross-reactivity with NPY in my experiments?
A2: Unwanted cross-reactivity can lead to several experimental issues, including:
-
False-positive results: An antibody may detect NPY and produce a signal that is incorrectly attributed to PYY.
-
Overestimation of PYY concentration: If both PYY and NPY are present in a sample, cross-reactivity will lead to an inaccurate, inflated measurement of PYY levels.
-
Misinterpretation of biological effects: In functional assays, if an antibody intended to neutralize PYY also binds to NPY, the observed physiological effects may be a composite of inhibiting both peptides, confounding the interpretation of the results.
Q3: How can I check if my PYY antibody cross-reacts with NPY?
A3: The most direct way is to perform a cross-reactivity test using an immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Western Blot. This involves testing the antibody's binding to purified NPY protein. The manufacturer's datasheet for the antibody should also provide information on its specificity and any known cross-reactivities. For example, some manufacturers state that their PYY antibodies exhibit less than 0.1% cross-reactivity with NPY, while others may show higher percentages.
Q4: Are there specific regions of the PYY and NPY molecules that are more likely to cause cross-reactivity?
A4: Yes, the degree of sequence homology varies along the peptide chain. The C-terminal region of PYY and NPY is highly conserved and is crucial for binding to their cognate receptors. Antibodies that recognize epitopes in these conserved regions are more likely to exhibit cross-reactivity. Conversely, antibodies generated against the more divergent N-terminal regions of PYY and NPY are generally more specific.
Quantitative Data Summary
The following tables summarize the sequence homology between human PYY and NPY and provide examples of reported cross-reactivity data for commercially available antibodies.
Table 1: Amino Acid Sequence Alignment of Human PYY and NPY
| Peptide | Amino Acid Sequence |
| Human PYY | YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-NH2 |
| Human NPY | YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2 |
| Homology | ~70% |
Conserved residues are highlighted in bold.
Table 2: Examples of PYY Antibody Cross-Reactivity with NPY
| Antibody Type | Assay Type | Reported Cross-Reactivity with NPY | Reference/Source |
| Mouse Monoclonal anti-PYY | ELISA | < 0.1% | Manufacturer's Datasheet |
| Rabbit Polyclonal anti-PYY | RIA | Slight cross-reactivity | [2] |
| Sheep Polyclonal anti-NPY | RIA | ~36% with PYY | Manufacturer's Datasheet |
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or suspected false-positive signal in a PYY ELISA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PYY antibody is cross-reacting with NPY in the sample. | 1. Test with NPY Standard: Run a standard curve with purified NPY alongside your PYY standard curve. | If the antibody cross-reacts, you will observe a signal with the NPY standard, allowing you to quantify the percentage of cross-reactivity. |
| 2. Pre-absorption Control: Pre-incubate your PYY antibody with an excess of purified NPY before adding it to the wells. | If the signal in your samples is due to NPY cross-reactivity, it should be significantly reduced or eliminated after pre-absorption. | |
| Non-specific binding of the antibody. | 1. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or vice versa). | Reduced background signal in all wells, including the blank. |
| 2. Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies. | Lower background and improved signal-to-noise ratio. | |
| Contaminated reagents. | 1. Use Fresh Buffers: Prepare fresh assay and wash buffers. | Reduction in overall background signal if contamination was the issue. |
Western Blot
Issue: Multiple bands or a band at the expected molecular weight of NPY in a Western blot for PYY.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PYY antibody is cross-reacting with NPY. | 1. Run NPY Protein Control: Load a lane with purified NPY protein to see if the antibody detects it. | A band at the molecular weight of NPY will confirm cross-reactivity. |
| 2. Peptide Competition Assay: Pre-incubate the antibody with an excess of the immunizing PYY peptide and separately with an excess of NPY peptide before incubating with the membrane. | The band corresponding to PYY should disappear after incubation with the PYY peptide. If the band at the NPY position disappears with the NPY peptide, it confirms cross-reactivity. | |
| Non-specific antibody binding. | 1. Adjust Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives a strong signal for PYY with minimal background. | A cleaner blot with a more specific band for PYY. |
| 2. Optimize Blocking Conditions: Increase blocking time or try a different blocking agent. | Reduced non-specific bands and lower background. |
Immunohistochemistry (IHC)
Issue: Unexpected or widespread staining in tissue known to express NPY but not necessarily PYY.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PYY antibody is cross-reacting with NPY. | 1. Pre-absorption with NPY: Pre-incubate the PYY antibody with an excess of NPY before applying it to the tissue section. | A significant reduction or elimination of the staining pattern will indicate that the signal was due to NPY cross-reactivity. |
| 2. Use a Different PYY Antibody: If available, try an antibody raised against a different, less conserved epitope of PYY. | A more specific staining pattern that aligns with the known distribution of PYY. | |
| Endogenous peroxidase activity (for HRP-based detection). | 1. Include a Quenching Step: Treat the tissue with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) before primary antibody incubation. | Reduced non-specific background staining. |
| Non-specific binding of secondary antibody. | 1. Run a Secondary Antibody Only Control: Incubate a tissue section with only the secondary antibody. | No staining should be observed. If staining is present, the secondary antibody is binding non-specifically. |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing PYY Antibody Cross-Reactivity with NPY
This protocol is designed to quantify the percentage of cross-reactivity of a PYY antibody with NPY.
Materials:
-
96-well microplate coated with PYY
-
PYY antibody (the antibody to be tested)
-
Purified PYY standard
-
Purified NPY standard
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare serial dilutions of the PYY standard in assay buffer (e.g., from 1000 pg/mL to 15.6 pg/mL).
-
Prepare serial dilutions of the NPY standard in assay buffer over a higher concentration range (e.g., from 100,000 pg/mL to 156 pg/mL).
-
-
Antibody Incubation:
-
Add 50 µL of the PYY antibody at its optimal working concentration to all wells.
-
Add 50 µL of the PYY and NPY standard dilutions to their respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Data Analysis:
-
Plot the standard curve for PYY (absorbance vs. concentration).
-
Determine the concentration of PYY that gives 50% inhibition of the maximum signal (IC50 for PYY).
-
Plot the curve for NPY and determine its IC50.
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of PYY / IC50 of NPY) x 100
-
Protocol 2: Western Blot for Evaluating PYY Antibody Specificity
Materials:
-
Purified PYY protein
-
Purified NPY protein
-
Tissue or cell lysate containing PYY and/or NPY
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
PYY primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates and purified protein samples in Laemmli buffer.
-
Gel Electrophoresis: Load 10-20 µg of lysate and 50-100 ng of purified PYY and NPY proteins onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the PYY primary antibody (at its optimized dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Examine the blot for bands corresponding to the molecular weights of PYY and NPY. The presence of a band in the NPY lane indicates cross-reactivity.
Visualizations
References
Technical Support Center: Optimizing Peripheral PYY3-36 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peripheral administration of Peptide YY3-36 (PYY3-36). The focus is on optimizing dosage to achieve desired effects on satiety and food intake while minimizing or avoiding malaise-related side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering PYY3-36 peripherally?
A1: The primary challenge is balancing the desired anorectic (appetite-suppressing) effects with the potential for inducing malaise, which can manifest as nausea and vomiting in humans or conditioned taste aversion (CTA) in animal models.[1][2][3] Supraphysiological doses of PYY3-36 have been shown to cause nausea without a corresponding enhancement in satiety or food intake reduction.[2]
Q2: How is malaise assessed in preclinical rodent models?
A2: Malaise in rodents is commonly assessed using a conditioned taste aversion (CTA) test.[1][3] This behavioral paradigm pairs a novel taste (the conditioned stimulus, CS) with the administration of a substance (the unconditioned stimulus, US), in this case, PYY3-36. If the substance induces malaise, the animal will subsequently avoid the novel taste.
Q3: What is the neurological basis for PYY3-36-induced malaise?
A3: Peripherally administered PYY3-36 can activate neurons in the area postrema (AP) and the nucleus tractus solitarius (NTS) in the brainstem.[3][4] The AP is a circumventricular organ with a permeable blood-brain barrier, allowing it to detect circulating substances.[5] PYY3-36-induced malaise is associated with augmented neuronal activity in the parabrachial nucleus (PBN), a brainstem region that relays aversive signals to other brain areas involved in feeding behavior.[6][7][8]
Troubleshooting Guides
Issue: Observed Malaise or Conditioned Taste Aversion at Anorectic Doses
Possible Cause: The administered dose of PYY3-36 is likely in the supraphysiological range, leading to the activation of aversive neural pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to identify the therapeutic window for PYY3-36 in your specific experimental model. It has been demonstrated that lower doses of PYY3-36 can reduce food intake without inducing CTA.[1]
-
Administration Route and Infusion Rate: The method of administration can influence the pharmacokinetic profile of PYY3-36. Intravenous (IV) infusions, which can mimic postprandial PYY3-36 release more closely than intraperitoneal (IP) injections, have been shown to potently inhibit food intake.[9] Consider adjusting the infusion rate to maintain plasma concentrations within a physiological or therapeutically effective, non-aversive range.
-
Co-administration with a GIPR Agonist: Preclinical studies have shown that co-administration of a Glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) agonist can attenuate PYY3-36-induced CTA without compromising its anorectic effects.[6][7][8] This is a promising strategy to improve the tolerability of PYY3-36-based therapies.
Data Summary Tables
Table 1: Dose-Dependent Effects of PYY3-36 on Food Intake and Malaise in Rodents
| Species | Administration Route | PYY3-36 Dose/Infusion Rate | Effect on Food Intake | Conditioned Taste Aversion (CTA) |
| Rat | Intravenous (IV) Infusion (2h) | 2 pmol/kg/min | Inhibition | No |
| Rat | Intravenous (IV) Infusion (2h) | 4 pmol/kg/min | Inhibition | No |
| Rat | Intravenous (IV) Infusion (2h) | 8 pmol/kg/min | Dose-dependent inhibition | Yes |
| Rat | Intravenous (IV) Infusion (2h) | 15 pmol/kg/min | Dose-dependent inhibition | Yes |
| Rat | Intravenous (IV) Infusion (2h) | 30 pmol/kg/min | Dose-dependent inhibition | Yes |
| Rat | Intraperitoneal (IP) Injection | 250 µg/kg | No significant effect | No |
| Rat | Intraperitoneal (IP) Injection | 1000 µg/kg | No significant effect | No |
| Mouse | Intraperitoneal (IP) Injection | (Dose not specified) | Short-term reduction | Yes |
Data compiled from multiple sources.[1][3][10]
Table 2: Effects of PYY3-36 Administration in Non-Human Primates and Humans
| Species | Administration Route | PYY3-36 Dose/Infusion Rate | Effect on Food Intake | Reported Side Effects |
| Rhesus Monkey | Intramuscular (IM) | 1 nmol/kg | Significant reduction | Not specified |
| Rhesus Monkey | Intramuscular (IM) | 3 nmol/kg | Significant reduction | Not specified |
| Human | Intravenous (IV) Infusion | Supraphysiological levels | Reduction | Nausea |
Data compiled from multiple sources.[2][11]
Experimental Protocols
Conditioned Taste Aversion (CTA) Protocol for Rodents
This protocol provides a general framework for assessing PYY3-36-induced malaise. Specific parameters may need to be optimized for your experimental setup.
Objective: To determine if a specific dose of PYY3-36 induces malaise.
Materials:
-
Experimental animals (e.g., rats or mice)
-
Novel palatable solution (e.g., 0.1% saccharin (B28170) solution)
-
PYY3-36 solution at the desired concentration
-
Vehicle control solution (e.g., saline)
-
Drinking bottles
Procedure:
-
Acclimation and Water Deprivation Schedule:
-
Individually house the animals and allow them to acclimate to the housing conditions.
-
Establish a restricted water access schedule (e.g., provide water for a limited time each day) to ensure motivation for drinking during the test.
-
-
Baseline Preference (Optional but Recommended):
-
For two consecutive days, offer the animals a choice between two bottles, one with water and one with the novel saccharin solution, for the scheduled drinking period.
-
Measure the consumption from each bottle to establish a baseline preference for the saccharin solution.
-
-
Conditioning Day:
-
During the scheduled drinking period, provide the animals with only one bottle containing the novel saccharin solution.
-
Immediately after the drinking session, administer either PYY3-36 (experimental group) or vehicle (control group) via the desired route (e.g., IP, IV).
-
-
Aversion Test Day:
-
Two days after the conditioning day, offer the animals a two-bottle choice between water and the saccharin solution during their scheduled drinking period.
-
Measure the consumption from each bottle.
-
Data Analysis:
-
Calculate a preference score for the saccharin solution for each animal on the test day: (Volume of saccharin consumed / Total volume of fluid consumed) x 100.
-
A significant decrease in the preference score for the PYY3-36-treated group compared to the vehicle-treated group indicates the induction of a conditioned taste aversion.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dose-dependent effects of peptide YY(3-36) on conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of peripherally injected this compound ([125I] PYY (3-36)) and pancreatic polypeptide ([125I] hPP) in the CNS: enrichment in the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The area postrema: a critical mediator of brain–body interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIPR Agonism Inhibits PYY-Induced Nausea-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GIPR Agonism Inhibits PYY-Induced Nausea-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Intravenous infusion of this compound(3-36) potently inhibits food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in surgical procedures for Peptide YY (PYY)-related studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during surgical procedures and subsequent experimental assays related to PYY research.
I. Bariatric Surgery Models (Roux-en-Y Gastric Bypass & Sleeve Gastrectomy)
Q1: What are the critical steps and common complications in performing Roux-en-Y Gastric Bypass (RYGB) surgery in a rat model?
A1: RYGB in rats is a complex procedure requiring meticulous surgical technique.
Experimental Protocol: Roux-en-Y Gastric Bypass in Rats [1][2][3]
-
Pre-operative Preparation: For one week prior to surgery, acclimatize rats to a liquid diet and provide oral rehydration therapy alongside their standard chow.[4] Fast the animals for 12-18 hours with free access to water before the procedure.[4]
-
Anesthesia & Abdominal Incision: Anesthetize the rat and make a 4-5 cm midline abdominal incision starting from the xiphoid process.[2]
-
Intestinal Measurement & Division: Externalize and measure the total length of the small intestine. The Roux limb and biliopancreatic limb should each be approximately 10-15% of the total intestinal length.[2] Transect the jejunum at the designated point.
-
Gastric Pouch Creation: Create a small gastric pouch (less than 30 mL) from the upper stomach. In rats, this can be achieved using a surgical stapler to divide the stomach.[1][4]
-
Anastomoses:
-
Gastrojejunostomy: Create an anastomosis between the gastric pouch and the distal end of the divided jejunum (Roux limb).
-
Jejunojejunostomy: Create a side-to-side anastomosis between the biliopancreatic limb and the Roux limb, approximately 25 cm from the gastrojejunostomy.[3]
-
-
Closure: Close the abdominal wall in layers.
Troubleshooting Guide: RYGB in Rats
| Problem | Possible Cause | Solution |
| Intra-operative Bleeding | Injury to short gastric vessels or bleeding from staple lines.[5] | Apply pressure with gauze. For persistent bleeding from staple lines, oversew with fine sutures.[1] Ligate larger vessels encountered during stomach mobilization.[1] |
| Gastric Distension/Aspiration | Delay in creating the gastrotomy after stapling the stomach.[1] | Create the gastrotomy immediately after stapling and express gastric contents.[1] |
| Anastomotic Leak | Poor suturing technique or tissue ischemia. | Ensure secure, tension-free anastomoses with adequate blood supply. Test for leaks by injecting saline. |
| Post-operative Peritonitis/Abscess | Anastomotic leak or contamination during surgery.[6] | Maintain strict aseptic technique throughout the procedure. Administer prophylactic antibiotics. If symptoms arise, consider re-exploration and drainage.[6] |
Q2: What are the key differences and challenges in performing a Sleeve Gastrectomy (SG) in a rodent model?
A2: Sleeve gastrectomy involves resecting a large portion of the stomach, creating a tubular "sleeve."
Experimental Protocol: Sleeve Gastrectomy in Rats
-
Pre-operative Preparation: Similar to RYGB, acclimate animals to a liquid diet and fast them pre-operatively.
-
Abdominal Incision & Stomach Mobilization: Make a midline abdominal incision and carefully mobilize the greater curvature of the stomach by dividing the gastrocolic and gastrosplenic ligaments.
-
Gastric Resection: Using a surgical stapler, resect approximately 80% of the stomach, starting from the antrum and moving towards the esophagus, creating a narrow gastric tube.
-
Closure: Close the abdominal incision.
Troubleshooting Guide: Sleeve Gastrectomy in Rodents
| Problem | Possible Cause | Solution |
| Staple Line Leakage | Most common serious complication, often near the gastro-esophageal junction.[5][7][8] | Ensure proper staple formation and consider reinforcing the staple line with sutures. Post-operative imaging can help diagnose leaks.[7] |
| Gastric Stenosis | Overly narrow gastric sleeve or fibrosis during healing.[7][9] | Use an appropriately sized bougie to guide the creation of the sleeve and avoid excessive narrowing. |
| Splenic Injury | Damage during mobilization of the greater curvature of the stomach.[5][7] | Exercise caution and ensure gentle handling of the spleen and its vascular supply. |
II. Cannulation and Injection Techniques
Q3: How do I perform a jugular vein cannulation for repeated blood sampling in PYY studies?
A3: Jugular vein cannulation allows for stress-free, serial blood sampling in conscious animals.
Experimental Protocol: Jugular Vein Cannulation in Rats [10][11][12][13]
-
Catheter Preparation: Prepare a silastic catheter filled with heparinized saline (10 U/mL).[12]
-
Surgical Exposure: Anesthetize the rat and make a small transverse incision over the trachea to expose the right jugular vein.[12]
-
Vein Isolation & Ligation: Carefully isolate the jugular vein and place two loose silk ligatures around it.
-
Catheter Insertion: Make a small incision in the vein between the ligatures and insert the catheter, advancing it towards the heart. Secure the catheter with the ligatures.
-
Tunneling: Tunnel the external end of the catheter subcutaneously to the back of the neck.[12]
-
Exteriorization & Closure: Exteriorize the catheter and close the incisions. Flush the catheter with heparinized saline to maintain patency.
Troubleshooting Guide: Jugular Vein Cannulation
| Problem | Possible Cause | Solution |
| Catheter Blockage | Blood clot formation within the catheter. | Flush regularly with heparinized saline. If a clot is suspected, a small volume of heparin/saline solution can be gently pushed to try and dislodge it. |
| Hemorrhage | Accidental puncture of the carotid artery or tearing of the jugular vein. | Apply gentle pressure. Ensure proper identification and isolation of the jugular vein before making an incision. |
| Infection | Contamination during surgery or at the catheter exit site. | Maintain aseptic technique. Keep the exit site clean and apply topical antibiotics if necessary. |
Q4: What are the best practices and troubleshooting tips for intracerebroventricular (ICV) injections?
A4: ICV injections are used to deliver substances directly into the brain's ventricular system to study the central effects of PYY.
Experimental Protocol: Intracerebroventricular Injection in Mice [14][15][16][17][18]
-
Animal Preparation: Anesthetize the mouse and secure its head in a stereotaxic frame.[17]
-
Craniotomy: Make a midline scalp incision to expose the skull. Drill a small burr hole over the lateral ventricle at the appropriate coordinates relative to bregma (e.g., AP: -0.6 mm, ML: ±1.15 mm).[17]
-
Injection: Slowly lower a microsyringe needle through the burr hole to the correct depth (e.g., DV: -1.6 mm from the pial surface).[17][18] Infuse the substance at a slow rate (e.g., 300 nL/min) to prevent backflow.[17]
-
Post-injection: Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it.[18]
-
Closure: Suture the scalp incision.
Troubleshooting Guide: Intracerebroventricular Injections
| Problem | Possible Cause | Solution |
| Incorrect Injection Site | Inaccurate identification of bregma or incorrect stereotaxic coordinates. | Practice identifying skull landmarks. Ensure the head is level in the stereotaxic frame. A dye can be co-injected to visually confirm placement post-mortem.[14] |
| Backflow of Injected Solution | Injection rate is too fast or injection volume is too large. | Inject slowly and allow the needle to remain in place for a few minutes post-injection.[18] |
| Clogging of the Injection Needle | Tissue debris or blood entering the needle. | Ensure the burr hole is clean before inserting the needle. Flush the needle between injections if performing multiple procedures.[15] |
| Hemorrhage | Puncture of a blood vessel on the brain surface or within the parenchyma. | Use a fine-gauge needle and lower it slowly. If bleeding occurs, apply gentle pressure with a sterile cotton swab. |
III. Post-Operative Care & Sample Collection
Q5: What is a standard post-operative care protocol for rodents after abdominal surgery?
A5: Proper post-operative care is crucial for animal welfare and the validity of experimental results.
Post-Operative Care Checklist [19][20][21][22][23]
-
Immediate Recovery:
-
Place the animal in a clean, warm cage, separate from other animals.[20][23]
-
Monitor every 15 minutes until the animal is ambulatory.
-
Provide supplemental heat to prevent hypothermia.[23]
-
Administer subcutaneous fluids (e.g., warmed sterile saline or Lactated Ringer's solution) to prevent dehydration.[20]
-
-
Daily Monitoring (for at least 72 hours):
-
Assess for signs of pain (e.g., piloerection, hunched posture, reduced activity).[21]
-
Administer analgesics as prescribed in the approved protocol.[20]
-
Monitor body weight daily; a loss of >15% of pre-operative weight may necessitate euthanasia.[21]
-
Check the incision site for signs of infection (redness, swelling, discharge) or dehiscence.[20]
-
Ensure the animal is eating and drinking. Provide moist food or gel packs to encourage intake.[20]
-
-
Suture/Staple Removal: Remove sutures or staples 7-14 days post-surgery.[20][22]
Q6: What is the correct procedure for collecting and processing blood samples for PYY ELISA?
A6: Proper sample handling is critical for accurate PYY measurement due to its susceptibility to degradation.
Experimental Protocol: Blood Sample Collection and Processing for PYY ELISA
-
Collection: Collect whole blood into tubes containing EDTA and a DPP-IV inhibitor.
-
Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully collect the plasma supernatant.
-
Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
IV. PYY ELISA
Q7: My PYY ELISA results show high variability and poor reproducibility. What could be the cause?
A7: High variability in ELISA can stem from several factors, from sample collection to procedural errors.
Troubleshooting Guide: PYY ELISA
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV%) | Inconsistent pipetting technique. Inadequate mixing of reagents. | Use calibrated pipettes and ensure proper technique. Thoroughly mix all reagents and samples before adding to the plate. |
| Low Signal/Absorbance | Reagents not at room temperature. Improper incubation times or temperatures. Inactive enzyme or substrate. | Allow all reagents to come to room temperature before use. Adhere strictly to the incubation parameters specified in the kit protocol. Use fresh reagents and check expiration dates. |
| High Background | Insufficient washing. Cross-reactivity of antibodies. | Ensure thorough washing between steps, completely aspirating wells. Use a blocking buffer to minimize non-specific binding.[24] |
| No Signal | Omission of a critical reagent (e.g., primary antibody, conjugate). Incorrect standard reconstitution. | Double-check all steps of the protocol. Ensure the standard was reconstituted correctly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Survival Rates of Bariatric Procedures in Animal Models
| Surgical Procedure | Animal Model | Survival Rate | Reference |
| Biliopancreatic Diversion (BPD) | Mouse | 90% (surgical success), but 89% mortality within 4-8 weeks due to malnutrition | [25] |
| Roux-en-Y Gastric Bypass (RYGB) | Pig | 75% | [26][27] |
| Gastrojejunostomy with Duodenal Exclusion (GJD) | Pig | 86% | [26] |
| Sleeve Gastrectomy | Rat (female) | 72% (13/18) | [6] |
Table 2: Changes in PYY Levels After Bariatric Surgery
| Study Population | Surgical Procedure | Time Point | Change in PYY Levels | Reference |
| Obese Humans | RYGB | 1.5 years post-op | ~10-fold increase in postprandial PYY after glucose load | [28] |
| Obese Humans | RYGB | 1 year post-op | Significant increase in postprandial PYY1-36 and PYY3-36 | [29] |
| Obese Humans | Sleeve Gastrectomy | 1 year post-op | No significant change in postprandial PYY1-36 and PYY3-36 | [29] |
| Obese Humans | RYGB and Sleeve Gastrectomy | 6 months post-op | Serum PYY increased to levels seen in normal-weight individuals | [30] |
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: PYY, released from intestinal L-cells post-meal, signals to the brain to regulate appetite.
Caption: A typical workflow for investigating PYY changes following RYGB surgery in rodents.
References
- 1. Video: A Protocol for Roux-en-Y Gastric Bypass in Rats using Linear Staplers [jove.com]
- 2. Surgical Models of Roux-en-Y Gastric Bypass Surgery and Sleeve Gastrectomy in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roux-en-Y Gastric Bypass Operation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Roux-en-Y Gastric Bypass in Rats using Linear Staplers [jove.com]
- 5. Perioperative complications of sleeve gastrectomy: Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Effects of Sleeve Gastrectomy in a Female Rat Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. wikem.org [wikem.org]
- 9. Complications associated with laparoscopic sleeve gastrectomy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjpas.net [cjpas.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mmpc.org [mmpc.org]
- 13. Intravenous Jugular Catheterization for Rats [protocols.io]
- 14. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 15. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 17. Rodent intracerebroventricular AAV injections [protocols.io]
- 18. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. louisville.edu [louisville.edu]
- 20. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 21. research.ucsb.edu [research.ucsb.edu]
- 22. lar.fsu.edu [lar.fsu.edu]
- 23. cm.nus.edu.sg [cm.nus.edu.sg]
- 24. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 25. Mouse Models of Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Large Animal Survival Model to Evaluate Bariatric Surgery Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Large Animal Survival Model to Evaluate Bariatric Surgery Mechanisms [scirp.org]
- 28. This compound levels are elevated after gastric bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The postprandial secretion of peptide YY1‐36 and 3‐36 in obesity is differentially increased after gastric bypass versus sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PYY plays a key role in the resolution of diabetes following bariatric surgery in humans - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in Peptide YY assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding in your Peptide YY (PYY) assays, ensuring accurate and reliable results.
Troubleshooting Guides
High non-specific binding can manifest as high background signals or poor signal-to-noise ratios, ultimately compromising the sensitivity and accuracy of your PYY assay. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate Blocking: Insufficient blocking of the microplate wells can lead to the non-specific adsorption of primary or secondary antibodies to the plastic surface.[1][2] | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk), extending the incubation time, or testing different blocking buffers.[1][2][3] |
| Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can result in increased non-specific binding.[1] | Perform a titration experiment (checkerboard titration) to determine the optimal antibody concentrations that provide the best signal-to-noise ratio.[1] | |
| Insufficient Washing: Inadequate removal of unbound antibodies and other reagents is a common cause of high background.[1][4] | Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure thorough aspiration of the wells between washes.[1][4] | |
| Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to other proteins in the sample or to the capture antibody.[5][6] | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding.[6] | |
| Matrix Effects: Components in the biological sample (e.g., lipids, proteins) can interfere with the assay and cause non-specific binding.[7] | Dilute the samples to reduce the concentration of interfering substances. Prepare standards in a matrix that closely matches the sample matrix.[7] | |
| Poor Signal-to-Noise Ratio | High Non-Specific Binding: As a primary contributor, high background noise will obscure the specific signal. | Address the causes of high background as detailed above. |
| Low Specific Signal: While not directly a non-specific binding issue, a weak specific signal can be masked by even low levels of background. | Optimize assay conditions to enhance the specific signal, such as antibody and antigen incubation times and temperatures. | |
| Inconsistent Results Across Plate | Uneven Washing: Inconsistent washing technique can lead to variable background across the plate.[8] | Use an automated plate washer for uniform washing. If washing manually, ensure consistent timing and technique for all wells.[8] |
| Edge Effects: Wells at the edge of the plate may experience different temperature or evaporation rates, leading to variability.[8] | Avoid using the outer wells of the plate for critical samples and standards. Ensure the plate is properly sealed during incubations.[8] |
Experimental Protocols
Optimizing Blocking Conditions for a PYY ELISA
This protocol provides a framework for testing different blocking agents to minimize non-specific binding in a competitive PYY ELISA format.
-
Plate Coating: Coat a 96-well microplate with a PYY capture antibody at its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare different blocking buffers to be tested. Examples include:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Non-fat dry milk in PBS
-
Commercial blocking buffers
-
-
Add 200 µL of each blocking buffer to a set of wells.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing: Repeat the washing step as described in step 2.
-
PYY Standard/Sample and Detection Antibody Incubation:
-
Prepare a series of PYY standards and your samples.
-
In a separate plate or tubes, pre-incubate the PYY standards/samples with a constant amount of HRP-conjugated PYY (or a biotinylated PYY and streptavidin-HRP).
-
Add this mixture to the corresponding wells of the blocked plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm.
-
Data Analysis: Compare the background signal (wells with no PYY) and the signal-to-noise ratio for each blocking condition to determine the most effective blocking agent.
Data Presentation
Table 1: Comparison of Blocking Agents on PYY Assay Performance
| Blocking Agent | Average Signal (OD at 450 nm) | Average Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.852 | 0.258 | 7.18 |
| 3% BSA in PBS | 1.910 | 0.155 | 12.32 |
| 1% Non-fat Dry Milk in PBS | 1.798 | 0.189 | 9.51 |
| Commercial Buffer A | 2.050 | 0.110 | 18.64 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding in PYY assays.
Caption: Molecular interactions leading to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding in PYY assays?
A1: The most frequent causes include inadequate blocking of the microplate surface, using too high a concentration of primary or secondary antibodies, insufficient washing between steps, and interference from components within the biological sample (matrix effects).[1][9]
Q2: How do I choose the best blocking buffer for my PYY assay?
A2: The optimal blocking buffer can be assay-dependent. Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk at concentrations of 1-5%.[1][3] It is recommended to empirically test a few different blocking agents and concentrations to determine which provides the lowest background and highest signal-to-noise ratio for your specific assay conditions.[10]
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes, different microplates can have varying binding characteristics. It is advisable to use plates that are specifically designed and validated for immunoassays to ensure uniform antibody or antigen coating and to minimize non-specific binding.
Q4: What are heterophilic antibodies and how can they cause non-specific binding?
A4: Heterophilic antibodies, such as human anti-mouse antibodies (HAMA), are human antibodies that can bind to the antibodies used in an immunoassay, even in the absence of the target analyte.[5][9] This can create a false positive signal by cross-linking the capture and detection antibodies. Using specialized blocking buffers containing immunoglobulins can help to neutralize these effects.[7]
Q5: How can I be sure that my washing steps are adequate?
A5: Ensure that you are using a sufficient volume of wash buffer to completely fill the wells (e.g., 300-400 µL) and that you are performing an adequate number of wash cycles (typically 3-5).[1][4] After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer before adding the next reagent. An automated plate washer can improve consistency.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
Validation & Comparative
Validating the Specificity of a New Peptide YY Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance Peptide YY (PYY) antibody against other commercially available alternatives. The following sections present supporting experimental data to objectively demonstrate the specificity and performance of this novel reagent.
Introduction
This compound (PYY) is a 36-amino acid peptide hormone secreted by L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in appetite regulation, gastric motility, and energy homeostasis by acting on Neuropeptide Y (NPY) receptors. Accurate and specific detection of PYY is paramount for research into obesity, metabolic disorders, and gastrointestinal diseases. This guide details the rigorous validation of a new PYY antibody and compares its performance against two leading commercial antibodies, referred to as Antibody A and Antibody B.
Comparative Performance Data
The specificity and performance of the new PYY antibody were evaluated using several standard immunoassays. The results are summarized below, demonstrating superior or equivalent performance compared to existing alternatives.
Table 1: Western Blot (WB) Analysis
| Feature | New PYY Antibody | Antibody A | Antibody B |
| Target Band (PYY, ~4 kDa) | Strong, specific band | Specific band | Specific band |
| Non-specific Bands | None detected | Minor cross-reactivity at ~10 kDa | Faint cross-reactivity at ~15 kDa |
| Optimal Dilution | 1:2000 | 1:1000 | 1:500 |
| Signal-to-Noise Ratio | High | Moderate | Moderate |
Table 2: Enzyme-Linked Immunosorbent Assay (ELISA)
| Feature | New PYY Antibody | Antibody A | Antibody B |
| Lower Limit of Detection (LOD) | 15 pg/mL | 30 pg/mL | 50 pg/mL |
| Dynamic Range | 30 - 2000 pg/mL | 60 - 1500 pg/mL | 100 - 1000 pg/mL |
| Intra-assay Precision (CV%) | < 5% | < 8% | < 10% |
| Inter-assay Precision (CV%) | < 7% | < 12% | < 15% |
| Cross-reactivity (NPY, PP) | < 0.1% | < 0.5% | < 1.0% |
Table 3: Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Feature | New PYY Antibody | Antibody A | Antibody B |
| Staining Specificity (L-cells) | High, distinct cellular localization | Specific staining, some background | Moderate specificity, noticeable background |
| Optimal Dilution (IHC) | 1:1000 | 1:500 | 1:250 |
| Optimal Dilution (IF) | 1:800 | 1:400 | 1:200 |
| Signal Intensity | Strong and clear | Moderate | Moderate to weak |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Western Blot Protocol
-
Sample Preparation: Mouse colon tissue was homogenized in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis: 30 µg of total protein per lane was separated on a 4-20% Tris-Glycine gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibodies at their respective optimal dilutions (see Table 1).
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
ELISA Protocol (Competitive)
-
Coating: A 96-well plate was coated with a capture antibody specific for a different epitope of PYY and incubated overnight at 4°C.
-
Blocking: The plate was washed and blocked with 1% BSA in PBS for 1 hour.
-
Competition: PYY standards or samples were added to the wells, followed by the addition of a biotinylated PYY peptide and the primary PYY antibodies at their optimal concentrations. The plate was incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-HRP was added and incubated for 30 minutes.
-
Signal Development: TMB substrate was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm.
Immunohistochemistry Protocol
-
Tissue Preparation: Formalin-fixed, paraffin-embedded mouse colon sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections were blocked with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with the primary antibodies at their respective optimal dilutions (see Table 3).
-
Detection: A biotin-free, polymer-based HRP detection system was used, followed by DAB substrate.
-
Counterstaining: Sections were counterstained with hematoxylin.
Immunofluorescence Protocol
-
Cell Preparation: Cultured intestinal endocrine L-cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking: Cells were blocked with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Cells were incubated for 2 hours at room temperature with the primary antibodies at their respective optimal dilutions (see Table 3).
-
Secondary Antibody Incubation: After washing, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
Mounting: Coverslips were mounted with a DAPI-containing mounting medium.
Visualizations
This compound Signaling Pathway
Caption: PYY signaling pathway in appetite regulation.
Antibody Specificity Validation Workflow
Caption: Workflow for validating PYY antibody specificity.
Competitive ELISA Workflow
Caption: Competitive ELISA experimental workflow.
A Head-to-Head Comparison of the Anorectic Effects of PYY3-36 and GLP-1
A comprehensive guide for researchers and drug development professionals on the appetite-suppressing properties of Peptide YY3-36 and Glucagon-Like Peptide-1, supported by experimental data and detailed methodologies.
In the quest for effective therapeutics to combat the global obesity epidemic, two gut hormones, Peptide YY3-36 (PYY3-36) and Glucagon-Like Peptide-1 (GLP-1), have emerged as prominent targets for their potent anorectic effects. Both peptides are released postprandially from intestinal L-cells and act on the central nervous system to suppress appetite and reduce food intake. While they share a common physiological outcome, their mechanisms of action, signaling pathways, and overall efficacy present distinct profiles. This guide provides a detailed comparison of the anorectic effects of PYY3-36 and GLP-1, incorporating quantitative data from preclinical and clinical studies, in-depth experimental protocols, and visual representations of their signaling pathways and experimental workflows.
Quantitative Comparison of Anorectic Efficacy
The anorectic effects of PYY3-36 and GLP-1 have been quantified in numerous studies, evaluating their impact on food intake and body weight. The following table summarizes key quantitative data from rodent and human studies. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental design, including species, route of administration, and duration of treatment.
| Parameter | PYY3-36 | GLP-1 / GLP-1 Receptor Agonists | Species/Model | Key Findings & Citations |
| Reduction in Food Intake (Acute) | Up to 45% inhibition.[1] | ~38% reduction in re-fed rats (100μg/kg IP).[2] | Rodents | PYY3-36 demonstrates a significant, dose-dependent reduction in short-term food intake.[1][3] GLP-1's effect on food intake can be dependent on the nutritional state of the animal.[2] |
| Reduction in Food Intake (Chronic) | Dose-dependent reduction in cumulative food intake.[1] | Sustained reduction in food intake leading to weight loss.[4] | Rodents | Chronic administration of both peptides leads to a sustained decrease in food consumption. |
| ED50 for Food Intake Inhibition | 12.5 µg/kg (acute, fasted female NIH/Swiss mice).[1] | Not consistently reported for native GLP-1 due to short half-life. | Mice | PYY3-36 shows high potency in acute feeding studies. |
| Reduction in Body Weight (Chronic) | ~10% less than vehicle-treated group after 28 days (1,000 µg/kg/day in DIO mice).[5] | 14.9-15.6% weight loss with semaglutide (B3030467) (2.4 mg/week for 68 weeks).[4] | Humans (Obese/Overweight) | Long-acting GLP-1 receptor agonists have shown robust and clinically significant weight loss in long-term studies.[4] |
| Synergistic/Additive Effects | Co-infusion with GLP-1 reduced energy intake by ~30.4% in overweight men, demonstrating a synergistic effect. | Co-administration with PYY3-36 shows at least additive, and in some cases synergistic, effects on reducing food intake.[6] | Humans & Rodents | The combination of PYY3-36 and GLP-1 agonism is a promising strategy for enhanced weight loss.[6] |
Signaling Pathways and Mechanisms of Action
PYY3-36 and GLP-1 exert their anorectic effects primarily through distinct receptor systems in the brain, particularly within the hypothalamus and brainstem, key centers for appetite regulation.
PYY3-36 Signaling: PYY3-36 is a high-affinity agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R). In the arcuate nucleus (ARC) of the hypothalamus, PYY3-36 acts on presynaptic Y2Rs on NPY/Agouti-related peptide (AgRP) neurons, inhibiting the release of these orexigenic (appetite-stimulating) neuropeptides. It also promotes the activity of pro-opiomelanocortin (POMC) neurons, which release α-melanocyte-stimulating hormone (α-MSH), an anorexigenic (appetite-suppressing) peptide.
GLP-1 Signaling: GLP-1 binds to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor. GLP-1Rs are widely distributed in the brain, including the ARC and the nucleus of the solitary tract (NTS) in the brainstem. Activation of GLP-1R in the ARC also stimulates POMC neurons and inhibits NPY/AgRP neurons. In the brainstem, GLP-1 signaling enhances satiety signals relayed from the gastrointestinal tract via the vagus nerve.
The following diagram illustrates the distinct yet convergent signaling pathways of PYY3-36 and GLP-1 in the hypothalamic regulation of appetite.
Caption: Signaling pathways of PYY3-36 and GLP-1 in the hypothalamus.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of anorectic agents. Below are detailed methodologies for key experiments used to compare the effects of PYY3-36 and GLP-1.
Acute Food Intake Study in Rodents
-
Objective: To determine the short-term effect of a single administration of PYY3-36 or GLP-1 on food consumption.
-
Animals: Male Wistar rats or C57BL/6 mice, individually housed.
-
Acclimatization: Animals are acclimated to individual housing and handling for at least one week prior to the experiment. They are also habituated to the injection procedure with saline injections for 3 consecutive days.
-
Fasting: Animals are typically fasted for 18-24 hours before the experiment to ensure a robust feeding response. Water is available ad libitum.
-
Drug Administration: PYY3-36, GLP-1, or vehicle (saline) is administered via intraperitoneal (IP) or subcutaneous (SC) injection at various doses.
-
Food Presentation: Immediately after injection, a pre-weighed amount of standard chow is presented to each animal.
-
Measurement: Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Spillage is carefully collected and accounted for.
-
Data Analysis: Food intake is expressed as grams consumed or as a percentage of the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Chronic Body Weight Study in Rodents
-
Objective: To assess the long-term effects of repeated administration of PYY3-36 or GLP-1 on body weight and cumulative food intake.
-
Animals: Diet-induced obese (DIO) mice or rats are often used to model human obesity.
-
Drug Administration: Peptides are typically administered daily via SC injection or continuously via osmotic minipumps for a period of several weeks (e.g., 4-8 weeks).
-
Measurements:
-
Body Weight: Animals are weighed daily or several times per week at the same time of day.
-
Food Intake: Daily food intake is measured.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
-
Data Analysis: Changes in body weight over time are plotted for each treatment group. Cumulative food intake is calculated. Statistical analysis is performed to compare treatment groups to the vehicle control.
Receptor Activation Assays
-
Objective: To determine the in vitro potency and efficacy of PYY3-36 and GLP-1 at their respective receptors.
-
Principle: These assays typically use cell lines engineered to express the human Y2 receptor or GLP-1 receptor. Receptor activation is measured by detecting a downstream signaling event, most commonly the accumulation of cyclic AMP (cAMP).
-
General Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured to an appropriate density in microplates.
-
Compound Addition: Serial dilutions of PYY3-36, GLP-1, or a reference agonist are added to the cells.
-
Incubation: The plate is incubated for a specific period to allow for receptor binding and signal transduction.
-
Detection: A lysis buffer and a detection reagent (e.g., a fluorescent or luminescent cAMP assay kit) are added.
-
Measurement: The signal is read using a plate reader.
-
-
Data Analysis: Dose-response curves are generated by plotting the signal against the logarithm of the compound concentration. EC50 values (the concentration that produces 50% of the maximal response) are calculated to compare the potency of the compounds.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the anorectic effects of two compounds like PYY3-36 and GLP-1.
Caption: A typical preclinical to clinical workflow for anorectic drug discovery.
Conclusion
Both PYY3-36 and GLP-1 are potent anorectic hormones with significant potential for the development of anti-obesity therapeutics. PYY3-36 demonstrates strong and rapid effects on food intake, primarily mediated by the Y2R in the hypothalamus. GLP-1, particularly in the form of long-acting receptor agonists, has shown remarkable success in promoting sustained weight loss in clinical settings, acting through a broader network of GLP-1Rs in the brain.
The experimental data suggest that while both peptides are effective individually, their co-administration can lead to additive or even synergistic effects on appetite suppression. This highlights the potential of combination therapies that target both the PYY and GLP-1 systems to achieve more profound and durable weight loss. Further research focusing on the long-term efficacy, safety, and optimal dosing of such combination therapies is warranted to unlock their full therapeutic potential in the management of obesity.
References
- 1. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ability of GLP-1 to Decrease Food Intake is Dependent on Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of peptide YY[3-36] on short-term food intake in mice are not affected by prevailing plasma ghrelin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the anorexigenic effects and mechanisms of gut-derived GLP-1 and its receptor agonists: insights into incretin-based therapies for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Peptide YY (PYY) Measurement: A Comparative Analysis of ELISA and RIA Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of Peptide YY (PYY) is critical for advancing our understanding of appetite regulation, obesity, and gastrointestinal function. This guide provides a detailed comparison of the two most common immunoassay techniques for PYY quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
This compound is a 36-amino acid gut hormone released from L-cells of the ileum and colon in response to feeding, playing a key role in reducing appetite and inhibiting gastric motility.[1][2] The two primary circulating forms are PYY(1-36) and PYY(3-36), the latter being the major active form.[2][3] Accurate quantification of these forms is essential for metabolic and endocrine research. While both ELISA and RIA are powerful tools, they operate on different principles and possess distinct performance characteristics. This guide aims to provide an objective comparison based on available experimental data to aid in the selection of the most appropriate assay for your research needs.
Principles of Detection: ELISA vs. RIA
ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique that uses an enzyme-linked antibody to detect the presence of a ligand (in this case, PYY) in a liquid sample. In a typical sandwich ELISA, a capture antibody specific for PYY is pre-coated onto a microplate. When the sample is added, PYY binds to this antibody. A second, detection antibody, which is conjugated to an enzyme, is then added, binding to a different epitope on the PYY molecule. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is directly proportional to the concentration of PYY in the sample.[4][5]
RIA (Radioimmunoassay) is a highly sensitive in-vitro assay technique that uses a radioactive isotope-labeled antigen to measure the concentration of an unlabeled antigen. In a competitive RIA, a known quantity of radiolabeled PYY (tracer) competes with the unlabeled PYY in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound PYY is separated from the unbound PYY. The radioactivity of the bound fraction is then measured. The amount of radiolabeled PYY bound to the antibody is inversely proportional to the concentration of unlabeled PYY in the sample.[5][6]
Performance Characteristics: A Comparative Overview
Table 1: Performance Comparison of PYY ELISA and RIA Kits
| Parameter | ELISA | RIA |
| Sensitivity | 1.4 pg/mL to 150 pg/mL (0.15 ng/mL)[7] | 10 pg/mL to 20 pg/mL[8][9][10][11] |
| Assay Range | 0.1 pg/mL - 1,000 pg/mL to 0.15 ng/mL - 10 ng/mL[7][12] | 5 pg/mL - 640 pg/mL[9] |
| Intra-Assay Precision (CV%) | 0.9% - 10%[4][7][13] | < 16%[8] |
| Inter-Assay Precision (CV%) | 3.7% - 16.5%[4][7][13] | Not consistently reported |
| Sample Volume | 20 µL - 50 µL[7][14] | 100 µL[10][11] |
| Assay Time | 1.5 - 5 hours[7] | Typically multi-day protocols[10] |
| Detection Method | Colorimetric | Radioactive (¹²⁵I)[9][10] |
Table 2: Specificity and Cross-Reactivity
| Assay Type | Specificity Details | Cross-Reactivity Notes |
| ELISA | Can be designed to detect total PYY [PYY(1-36) and PYY(3-36)] or specific forms.[15][16] | Generally low cross-reactivity with related peptides like NPY and Pancreatic Polypeptide is reported.[4][12] |
| RIA | Antibodies can be raised to be specific for PYY(3-36) or to recognize both forms.[10][11] | Cross-reactivity with NPY and Pancreatic Polypeptide is typically low, but should be verified for each specific kit.[8][9] |
Experimental Protocols: A Glimpse into the Workflow
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for PYY ELISA and RIA based on common commercial kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
PYY Sandwich ELISA Protocol (Generalized)
-
Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Binding: Pipette standards and samples into the wells of the antibody-pre-coated microplate. Any PYY present will bind to the immobilized antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 2.5 hours at room temperature).[12]
-
Washing: Wash the wells to remove any unbound substances.
-
Detection Antibody: Add a biotin-conjugated antibody specific for PYY to the wells.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured PYY.
-
Washing: Wash the wells to remove unbound detection antibody.
-
Enzyme Conjugate: Add an avidin-conjugated Horseradish Peroxidase (HRP) to the wells and incubate.[4]
-
Washing: Wash the wells to remove unbound enzyme conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to the wells. The enzyme will catalyze a color change.[12]
-
Stopping Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The color intensity is proportional to the PYY concentration.
PYY Radioimmunoassay (RIA) Protocol (Generalized)
-
Assay Setup: Set up tubes for standards, quality controls, and unknown samples.
-
Reagent Addition: Add assay buffer, standards or samples, PYY antibody, and ¹²⁵I-labeled PYY to the respective tubes.
-
Incubation: Incubate the tubes, often for an extended period (e.g., overnight at 4°C), to allow for competitive binding.
-
Separation: Add a precipitating reagent (e.g., a second antibody and polyethylene (B3416737) glycol) to separate the antibody-bound PYY from the free PYY.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Decanting: Decant the supernatant containing the free ¹²⁵I-PYY.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Calculation: The concentration of PYY in the samples is determined by comparing their counts to the standard curve, where radioactivity is inversely proportional to the PYY concentration.[10][11]
Visualizing the Methodologies
To further clarify the experimental processes and the concept of cross-validation, the following diagrams are provided.
Caption: A simplified workflow for a typical PYY Sandwich ELISA.
Caption: A generalized workflow for a competitive PYY RIA.
Caption: Logical flow for cross-validating two different assay methods.
Conclusion and Recommendations
Both ELISA and RIA are robust methods for the quantification of this compound. The choice between them hinges on the specific requirements of the research.
-
ELISA offers a non-radioactive, generally faster, and more cost-effective solution, making it suitable for high-throughput screening and laboratories not equipped for handling radioactive materials.[5][6] The sensitivity and precision of modern ELISA kits are often comparable to RIA for many applications.
-
RIA is historically considered the gold standard for hormone measurement due to its high sensitivity and specificity.[5] It may be preferred when detecting very low concentrations of PYY or when the sample matrix is complex. However, it requires specialized equipment, licensing for radioactive materials, and has a slower turnaround time.
Crucially, for any long-term study or when comparing data across different platforms, a cross-validation experiment is highly recommended. As demonstrated in studies of other peptides, inherent differences in antibody affinities and assay standards can lead to systematic variations between methods.[17] By analyzing the same set of samples with both ELISA and RIA, researchers can establish a correlation and understand any potential bias, ensuring the consistency and reliability of their findings. Until a direct cross-validation study for PYY is published, researchers should carefully validate their chosen assay within their own laboratory and be cautious when comparing their results to data generated using a different methodology.
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Human PYY ELISA Kit (EH387RB) - Invitrogen [thermofisher.com]
- 8. Sensitive radioimmunoassay for measurement of circulating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. sceti.co.jp [sceti.co.jp]
- 12. raybiotech.com [raybiotech.com]
- 13. Human PYY (Total) ELISA | EZHPYYT66K [merckmillipore.com]
- 14. PYY ELISA Kit | Crystal Chem [crystalchem.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. alpco.com [alpco.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating PYY1-36 and PYY3-36 in Plasma
An objective comparison of analytical methods for the accurate quantification of PYY isoforms, supported by experimental data and detailed protocols.
This guide provides a comprehensive overview of the available methods for distinguishing between the two primary endogenous forms of Peptide YY (PYY) in plasma samples: PYY1-36 and PYY3-36. For researchers, scientists, and drug development professionals, the accurate measurement of these two peptides is critical due to their distinct physiological roles in appetite regulation and glucose homeostasis. This document outlines the fundamental differences between the two isoforms and compares the predominant analytical techniques used for their individual quantification, with a focus on immunoassays (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS).
Understanding the Molecular Distinction: PYY1-36 vs. PYY3-36
This compound is a 36-amino acid peptide hormone released from enteroendocrine L-cells in the distal gut in response to food intake. The full-length, biologically active form is PYY1-36. In circulation, PYY1-36 is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal tyrosine-proline dipeptide. This enzymatic action results in the formation of PYY3-36. This seemingly minor structural change has significant functional consequences. PYY1-36 is a non-selective agonist for Y1, Y2, and Y5 receptors, while PYY3-36 is a selective agonist for the Y2 receptor, which is primarily responsible for the anorexigenic effects of PYY.
Analytical Methodologies for Differentiation
The accurate differentiation and quantification of PYY1-36 and PYY3-36 in plasma are challenging due to their low physiological concentrations and the potential for in vitro degradation. The two most common analytical approaches are immunoassays and mass spectrometry.
Immunoassays: ELISA and RIA
Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are widely used for their convenience and high throughput. These assays rely on antibodies that specifically recognize either the full-length PYY1-36 or the N-terminally truncated PYY3-36. Some assays are designed to measure "total PYY," recognizing both forms.
Key Considerations for Immunoassays:
-
Specificity and Cross-Reactivity: The performance of an immunoassay is highly dependent on the specificity of the antibodies used. It is crucial to assess the degree of cross-reactivity with other PYY fragments (e.g., PYY3-34) and homologous peptides like Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP).[1][2] Some kits show 100% cross-reactivity between PYY1-36 and PYY3-36, making them suitable for total PYY measurement, while others are designed to be specific for one form.[1][2]
-
Sensitivity: The low picomolar concentrations of PYY in plasma demand highly sensitive assays. The lower limit of quantification (LLOQ) is a critical parameter to consider when selecting a kit.
-
Matrix Effects: Plasma is a complex matrix that can interfere with antibody-antigen binding, potentially leading to inaccurate results.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to multiplex, allowing for the simultaneous quantification of PYY1-36, PYY3-36, and other related peptides in a single run.[3] This technique separates peptides based on their physicochemical properties before detecting them based on their mass-to-charge ratio, providing a high degree of confidence in identification and quantification.
Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can distinguish between PYY1-36 and PYY3-36 with high accuracy, as well as differentiate them from other metabolites.
-
Multiplexing Capability: This method allows for the simultaneous measurement of multiple analytes, which is advantageous for studying the interplay of different hormones.[3]
-
Reduced Matrix Effects: While not entirely immune, LC-MS/MS is generally less susceptible to matrix effects than immunoassays.
Challenges of LC-MS/MS:
-
Lower Throughput: LC-MS/MS is typically more time-consuming and less suited for high-throughput screening compared to ELISAs.
-
Higher Cost and Complexity: The instrumentation and expertise required for LC-MS/MS are more substantial than for immunoassays.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various analytical methods for the quantification of PYY1-36 and PYY3-36 in plasma.
Table 1: Performance Characteristics of a Multiplexed LC-MS/MS Assay [3]
| Analyte | Lower Limit of Quantification (LLOQ) (pM) | Intra-assay Imprecision (CV%) | Inter-assay Imprecision (CV%) | Bias (%) |
| PYY1-36 | 1.5 | <21% | <21% | <21% |
| PYY3-36 | 1.5 | <21% | <21% | <21% |
Table 2: Performance of Commercial ELISA Kits for Total PYY
| Kit Manufacturer/Name | Assay Range (ng/mL) | Sensitivity | Intra-assay CV% (Plasma) | Inter-assay CV% (Plasma) | Cross-Reactivity |
| BioVendor Human PYY ELISA[2] | 0.082–20 | Not specified | 6.08-8.52% | 5.45-10.26% | 100% with human PYY(3-36) and PYY(1-36); <0.003% with human and rat NPY |
| ALPCO PYY ELISA[1] | 0.082-20 | Not specified | 6.08-8.52% | 5.45-10.26% | 100% with human PYY(3-36) and PYY(1-36); <0.003% with human and rat NPY |
| Invitrogen Human PYY ELISA Kit[4] | 0.15-10 | 0.15 ng/mL | <10% | <12% | Recognizes both natural and recombinant human PYY |
| RayBiotech Human PYY ELISA Kit[5] | 0.1-1,000 pg/mL | 5.6 pg/mL | Not specified | Not specified | Detects the 1-36 form of PYY; no cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC |
Experimental Protocols
Sample Collection and Processing
Proper sample handling is paramount for accurate PYY measurement, as the peptides are susceptible to degradation by proteases in the blood.
-
Blood Collection: Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail. A common recommendation is the addition of a DPP-IV inhibitor.[1][6]
-
Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) within 30 minutes of collection to separate the plasma.
-
Storage: Aliquot the plasma into separate tubes and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]
Figure 1. Recommended workflow for plasma sample collection and processing for PYY analysis.
ELISA Protocol (General)
The following is a generalized protocol for a competitive ELISA. Specific details may vary between commercial kits.
-
Prepare Reagents: Reconstitute standards, controls, and other kit components as per the manufacturer's instructions.
-
Standard and Sample Addition: Add standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add Biotinylated PYY: Add a fixed amount of biotinylated PYY to each well. This will compete with the endogenous PYY in the sample for binding to the capture antibody.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PYY.
-
Second Incubation and Washing: Incubate the plate again and then wash to remove unbound conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The color intensity will be inversely proportional to the concentration of PYY in the sample.
Figure 2. General workflow for a competitive ELISA for PYY quantification.
LC-MS/MS Protocol (General)
The following protocol outlines a general workflow for the analysis of PYY1-36 and PYY3-36 in plasma using LC-MS/MS.[3][6]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add isotopically labeled internal standards for PYY1-36 and PYY3-36 to each sample.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich the peptides.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the extracted sample onto an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate PYY1-36 and PYY3-36 from other plasma components.
-
-
Mass Spectrometry (MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use electrospray ionization (ESI) to generate charged peptide ions.
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of PYY1-36, PYY3-36, and their internal standards.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions.
-
Calculate the concentration of each peptide by comparing the peak area ratio of the endogenous peptide to its corresponding internal standard against a calibration curve.
-
Figure 3. Workflow for the quantification of PYY isoforms by LC-MS/MS.
Conclusion and Recommendations
The choice between immunoassays and LC-MS/MS for differentiating PYY1-36 and PYY3-36 depends on the specific research question, available resources, and required throughput.
-
For high-throughput screening and relative quantification , specific and well-validated ELISAs can be a cost-effective and efficient choice. However, it is imperative to carefully evaluate the specificity and cross-reactivity of the chosen kit.
-
For definitive quantification, multiplexed analysis, and studies requiring high specificity and accuracy , LC-MS/MS is the gold standard. While more resource-intensive, it provides a level of confidence that is often necessary for clinical and drug development research.
Regardless of the chosen method, meticulous sample collection and processing are crucial to ensure the integrity of the PYY peptides and the reliability of the obtained data. By understanding the strengths and limitations of each technique and adhering to rigorous experimental protocols, researchers can confidently and accurately differentiate between PYY1-36 and PYY3-36 in plasma samples, paving the way for a deeper understanding of their roles in health and disease.
References
Comparative Analysis of Peptide YY (PYY) Signaling in Lean vs. Obese Subjects: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of Peptide YY (PYY) signaling in lean versus obese individuals, targeted towards researchers, scientists, and drug development professionals. It synthesizes key experimental data on PYY levels, its effects on appetite and food intake, and the underlying signaling pathways, offering a foundational resource for understanding the role of PYY in energy homeostasis and obesity.
Abstract
This compound (PYY) is a gut-derived hormone crucial for regulating appetite and energy balance. Secreted postprandially from L-cells of the gastrointestinal tract, PYY, particularly its active form PYY3-36, acts on the hypothalamus to induce satiety. This guide examines the disparities in PYY signaling between lean and obese populations, highlighting key differences in circulating PYY concentrations and the physiological responses to exogenous PYY administration. The evidence suggests that while obese individuals may exhibit lower endogenous PYY levels, they retain sensitivity to its anorectic effects, positioning the PYY system as a promising therapeutic target for obesity.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies on PYY signaling in lean and obese subjects.
Table 1: Basal and Postprandial PYY Levels
| Parameter | Lean Subjects | Obese Subjects | Key Findings & Citations |
| Fasting Total PYY (pg/mL) | 52.4 ± 4.6 | 43.9 ± 3.8 | Some studies report significantly lower fasting PYY in obese individuals, though findings are not always consistent.[1] |
| Fasting PYY3-36 (pg/mL) | 96.2 ± 8.6 | 91.5 ± 6.9 | No significant difference was observed in this particular study.[1] |
| Mean Fasting PYY (pmol/L) | 16.9 ± 0.8 | 10.2 ± 0.7 | Obese subjects showed significantly lower mean fasting PYY levels.[2] |
| Postprandial PYY Response | Higher response | Attenuated or blunted response | Obese individuals often exhibit a reduced PYY surge after a meal compared to their lean counterparts.[3] |
Table 2: Effects of Exogenous PYY3-36 Infusion on Food Intake
| Parameter | Lean Subjects | Obese Subjects | Key Findings & Citations |
| Reduction in Caloric Intake (Buffet Meal) | 31% | 30% | Both lean and obese subjects showed a significant and comparable reduction in caloric intake after PYY3-36 infusion, suggesting no resistance to its anorectic effects.[2][4] |
| Reduction in 24-hour Caloric Intake | 23.5 ± 5.8% | 16.5 ± 6.6% | PYY infusion led to a significant decrease in cumulative 24-hour energy intake in both groups.[5] |
| Subjective Appetite Ratings | Decreased hunger and increased satiety | Decreased hunger and increased satiety | PYY3-36 infusion effectively modulated appetite perception in both lean and obese individuals. |
PYY Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PYY signaling pathway and a typical experimental workflow for studying its effects.
References
A Comparative Analysis of the Efficacy of Novel Peptide YY Analogs
For Researchers, Scientists, and Drug Development Professionals
Peptide YY (PYY), a gut hormone released postprandially, has emerged as a significant target in the development of therapeutics for obesity and type 2 diabetes. Its active form, PYY(3-36), exerts anorectic effects primarily through the neuropeptide Y2 receptor (Y2R), leading to reduced food intake and subsequent weight loss. This has spurred the development of several PYY analogs with modified pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the efficacy of prominent PYY analogs, supported by experimental data, to aid researchers in the field of metabolic disease.
Quantitative Efficacy of PYY Analogs
The following tables summarize the key performance indicators for various PYY analogs based on available preclinical and clinical data.
Table 1: Receptor Binding Affinity (Ki in nM)
| Analog | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Data Source(s) |
| PYY(3-36) | 40 | 0.40 | 13 | 3.2 | [1] |
| NNC0165-1273 | >10000 | 2.0 | 2500 | 1300 | [1] |
| Y14 | Not Reported | Not Reported | Not Reported | Not Reported | |
| PYY1875 | Not Reported | Not Reported | Not Reported | Not Reported | |
| [Pro34]PYY | 0.21 | 710 | Not Reported | Not Reported |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Efficacy in Reducing Food Intake
| Analog | Species/Trial Phase | Dosage | Reduction in Food Intake | Data Source(s) |
| PYY(3-36) | Rats | 680 pmol/h (intermittent infusion) | 19-42% over the first 4 days | |
| NNC0165-1273 | Mice | Not specified | Reduction in nighttime feeding at doses where PYY(3-36) loses efficacy | [1] |
| Y14 | Human (Phase 1) | Multiple ascending doses (9-36 mg) | 38% to 55% (compared to placebo) | [2][3][4] |
| PYY1875 | Rats | 3/30 nmol/kg (with semaglutide) | Significant reduction in cumulative food intake over 26 days |
Table 3: Efficacy in Promoting Weight Loss
| Analog | Species/Trial Phase | Dosage | Body Weight Loss | Data Source(s) |
| PYY(3-36) | Mice (diet-induced obesity) | 1,000 µg/kg/day for 28 days | Approx. 10% less than vehicle-treated group | [5] |
| NNC0165-1273 | Rats (diet-induced obesity) | 0.04 µmol/kg/d (with semaglutide) | 20.5 ± 2.4% (maximum) | [1] |
| Y14 | Human (Phase 1) | Multiple ascending doses (9-36 mg) | -2.87 to -3.58 kg (placebo-subtracted) at 31 days | [2][3][4][6] |
| PYY1875 | Human (Phase 2) | 1.0 mg (add-on to semaglutide) | Modest additional weight change of -5.3% vs -3.1% with placebo |
PYY Signaling Pathway
The anorectic effects of PYY(3-36) and its analogs are predominantly mediated through the Y2 receptor, a G-protein coupled receptor (GPCR). The binding of a PYY analog to the Y2R on presynaptic neurons in the arcuate nucleus of the hypothalamus leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). This signaling cascade ultimately results in a sensation of satiety and a decrease in food intake.
Figure 1: Simplified PYY(3-36) signaling pathway via the Y2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the evaluation of PYY analogs.
In Vivo Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To assess the effect of a PYY analog on food consumption and body weight in an obese rodent model.
1. Animal Model and Acclimation:
- Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
- Animals are housed in individual cages with a controlled 12-hour light/dark cycle and temperature.
- Obesity is induced by providing a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks.
- Body weight and food intake are monitored regularly during the induction period.
2. Surgical Implantation of Osmotic Minipumps:
- For continuous infusion studies, animals are anesthetized (e.g., with isoflurane).
- A small subcutaneous incision is made in the mid-scapular region.
- An osmotic minipump (e.g., Alzet) filled with the PYY analog solution or vehicle (e.g., saline) is inserted subcutaneously.
- The incision is closed with sutures or staples.
- Animals are allowed to recover for a few days before the start of the treatment period.
3. Treatment and Monitoring:
- Animals are randomly assigned to treatment groups (vehicle control and different doses of the PYY analog).
- Daily food intake is measured by weighing the remaining food at the same time each day.
- Body weight is recorded daily or at other regular intervals.
- The study duration can range from a few days for acute effects to several weeks for chronic effects.
4. Data Analysis:
- Food intake and body weight data are expressed as mean ± SEM.
- Statistical analysis is performed using appropriate methods, such as ANOVA with post-hoc tests, to compare treatment groups with the control group.
Competitive Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a PYY analog for different Y receptor subtypes.
1. Cell Culture and Membrane Preparation:
- HEK293 or CHO cells are transiently or stably transfected to express the human Y1, Y2, Y4, or Y5 receptor.
- Cells are cultured in appropriate media and conditions.
- Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) is incubated with the cell membranes.
- Increasing concentrations of the unlabeled PYY analog (the competitor) are added to the wells.
- The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
- Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.
- The radioactivity on the filters is measured using a gamma counter.
4. Data Analysis:
- The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow
The evaluation of a novel PYY analog typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Figure 2: Typical experimental workflow for PYY analog evaluation.
Concluding Remarks
The development of PYY analogs represents a promising avenue for the treatment of obesity and related metabolic disorders. Analogs such as NNC0165-1273 demonstrate the potential for increased receptor selectivity, which may lead to improved therapeutic windows. The long-acting formulation of Y14 has shown significant efficacy in early clinical trials, highlighting the importance of optimizing pharmacokinetic profiles. PYY1875, while showing modest efficacy as an add-on therapy, underscores the complexities of poly-agonist approaches.
This guide provides a snapshot of the current landscape of PYY analog development. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the detailed experimental protocols when designing and interpreting their own studies. The continued investigation into the structure-activity relationships and signaling pathways of these analogs will be crucial for the future development of safe and effective treatments for metabolic diseases.
References
- 1. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of an extended-release this compound analogue for obesity: A randomized, placebo-controlled, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Head-to-Head Comparison of Commercial PYY ELISA Kits
For researchers, scientists, and professionals in drug development, selecting the appropriate Peptide YY (PYY) ELISA kit is a critical step for accurate and reproducible quantification of this important gut hormone involved in appetite regulation. This guide provides a head-to-head comparison of commercially available PYY ELISA kits, presenting their performance characteristics based on manufacturer-provided data. Detailed experimental protocols are also included to support your experimental design.
Performance Characteristics
The following table summarizes the key performance metrics of PYY ELISA kits from various manufacturers. This allows for a direct comparison of their sensitivity, detection range, assay type, and compatible sample types.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity | Detection Range | Sample Types | Reactivity |
| RayBiotech | Human/Mouse/Rat PYY EIA Kit | Competition-based | 5.6 pg/mL[1] | 0.1 - 1,000 pg/mL[1] | Plasma, Serum[1] | Human, Mouse, Rat[1] |
| ALPCO | This compound ELISA (PYY ELISA) | Enzyme Immunoassay | 0.082 ng/mL | 0.082 - 20 ng/mL[2] | Serum, Plasma[2][3] | Human[2][3] |
| Assay Genie | Human PYY (this compound) ELISA Kit | Sandwich ELISA | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Other Biological Fluids[4] | Human[4] |
| Thermo Fisher | Human PYY ELISA Kit | Sandwich ELISA | 7.466 pg/mL[5] | Not Specified | Plasma, Serum, Cell Lysate, Supernatant, Tissue Homogenate[6] | Human, Mouse[6] |
| Elabscience | Human PYY(this compound) ELISA Kit | Sandwich ELISA | 9.38 pg/mL[7] | 15.63 - 1000 pg/mL[7] | Serum, Plasma, Other Biological Fluids[7] | Human[7] |
| Abcam | Human PYY ELISA Kit (ab255727) | Sandwich ELISA | 9.8 pg/mL | 31.25 - 1000 pg/mL | Tissue Extracts, EDTA Plasma | Human |
| Biomatik | Human this compound (PYY) ELISA Kit | Not Specified | 0.48 pg/mL[8] | 1.56 - 100 pg/mL[8] | Not Specified | Human[8] |
| FineTest | Human PYY(this compound) ELISA Kit | Competitive-ELISA | Not Specified | Not Specified | Not Specified | Human[9] |
Experimental Workflow
The general workflow for a sandwich ELISA, a common format for PYY kits, is depicted below. This diagram illustrates the key steps from sample addition to signal detection.
Experimental Protocols
The following is a generalized experimental protocol synthesized from the procedures of various commercially available PYY ELISA kits. Note: It is crucial to follow the specific protocol provided with the purchased kit, as incubation times, reagent concentrations, and washing steps may vary.
Reagent Preparation
-
Wash Buffer: If provided as a concentrate (e.g., 20x), dilute it to 1x with deionized or distilled water.[5]
-
Standard Dilutions: Reconstitute the PYY standard with the provided buffer to create a stock solution. Perform serial dilutions as per the kit's instructions to generate a standard curve.[2][5]
-
Sample Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[4][10]
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove cellular debris.[4]
-
Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates.[10]
-
-
Detection Antibody and Conjugate Preparation: Dilute the biotinylated detection antibody and enzyme conjugate (e.g., Streptavidin-HRP) to the working concentration specified in the kit manual.[5]
Assay Procedure (Sandwich ELISA)
-
Add Standards and Samples: Pipette 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.[4]
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C or 2 hours at room temperature).[4][5]
-
Wash: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-4 times) with 1x Wash Buffer.[4][10]
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[4]
-
Second Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).[4]
-
Wash: Repeat the wash step as described above.
-
Add Enzyme Conjugate: Add 100 µL of the diluted enzyme conjugate to each well.[5]
-
Third Incubation: Cover the plate and incubate (e.g., 30 minutes to 1 hour at 37°C).[4][5]
-
Wash: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[10]
-
Add Substrate: Add 90-100 µL of the substrate solution (e.g., TMB) to each well.[4][10]
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes) for color development.[5][10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.[1][10]
-
Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.[1][2]
Assay Procedure (Competitive ELISA)
-
Add Standards and Samples: Add a specified volume of standards and samples to the wells.
-
Add Biotinylated PYY: Add a fixed amount of biotin-labeled PYY to each well to compete with the PYY in the sample for antibody binding sites.[9]
-
Incubation: Cover the plate and incubate.
-
Wash: Wash the plate to remove unbound components.
-
Add Enzyme Conjugate: Add Streptavidin-HRP conjugate.
-
Incubation and Wash: Incubate and then wash the plate.
-
Substrate and Stop Solution: Add the substrate and then the stop solution.
-
Read Plate: Read the absorbance. In a competitive assay, the signal intensity is inversely proportional to the amount of PYY in the sample.[9]
References
- 1. raybiotech.com [raybiotech.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. alpco.com [alpco.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PYY ELISA Kits [thermofisher.com]
- 7. Human PYY(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 8. biocompare.com [biocompare.com]
- 9. Human PYY(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. cloud-clone.com [cloud-clone.com]
Comparative Guide to Peptide YY (PYY) Secretion in Response to Nutrients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peptide YY (PYY) secretion stimulated by different macronutrients. PYY, a 36-amino acid hormone released from enteroendocrine L-cells in the distal gastrointestinal tract, is a key regulator of appetite and energy homeostasis.[1][2] Its release is primarily triggered by food ingestion, with the macronutrient composition of a meal significantly influencing the magnitude and duration of its secretion.[1] Understanding these differential effects is crucial for developing therapeutic strategies targeting obesity and metabolic disorders.
Nutrient-Specific PYY Secretion: A Comparative Overview
PYY is released in a biphasic manner. An initial, rapid release occurs within 15-30 minutes of meal initiation, likely mediated by neural pathways before nutrients reach the distal gut.[1][3][4][5] A second, more sustained phase of secretion is driven by the direct contact of nutrients with L-cells in the ileum and colon, lasting for several hours post-meal.[1][6]
Fats: Dietary fats are consistently reported as the most potent stimulators of PYY release.[6] This effect is particularly pronounced when fats reach the distal small intestine.[7] The composition of fatty acids also appears to influence PYY secretion, with saturated (SFA) and polyunsaturated fatty acids (PUFA) potentially eliciting a stronger response than monounsaturated fatty acids (MUFA).[6] A high-fat, low-carbohydrate diet has been shown to stimulate PYY secretion more effectively than a low-fat, high-carbohydrate diet.[8]
Proteins: Proteins are also strong inducers of PYY secretion, often eliciting a response comparable to or greater than fats, and significantly greater than carbohydrates.[6][9] High-protein meals lead to a steady and sustained increase in PYY levels.[9] In some studies, particularly in the context of low-carbohydrate meals, higher protein content was associated with more favorable PYY responses compared to higher fat content.[10]
Carbohydrates: Compared to fats and proteins, carbohydrates are generally considered weaker stimuli for PYY secretion.[6][9] High-carbohydrate meals tend to produce a rapid peak in PYY levels, which then declines relatively quickly, in contrast to the more sustained release prompted by protein.[9]
Comparative Data on PYY Secretion
The following table summarizes findings from studies comparing the effects of different macronutrients on postprandial PYY levels.
| Study Focus | Subjects | Nutrient Comparison | Key Findings on PYY Secretion | Reference |
| Macronutrient Comparison | Obese Individuals | Low-Carbohydrate, High-Fat (LCHF) vs. Low-Fat, High-Carbohydrate (LFHC) test meals | The LCHF test meal resulted in a 1.5-fold greater postprandial area under the curve (AUC) for PYY compared to the LFHC meal. | [8] |
| Macronutrient Meal Response | Prepubertal Normal-Weight (NW) and Obese (OB) Children | High-Carbohydrate vs. High-Protein vs. High-Fat meals | High-protein meal: PYY increased steadily. High-carbohydrate meal: PYY peaked at 30 minutes and then declined. High-fat meal: Response was intermediate. In obese children, the PYY response (AUC) was greatest after the high-protein meal. | [9] |
| Low-Carbohydrate Meal Composition | Normal-Weight Men | High-Protein, Low-Fat (HPLF) vs. Low-Protein, High-Fat (LPHF) vs. Medium-Protein, Medium-Fat (MPMF) | Both HPLF and LPHF meals resulted in significantly higher PYY release compared to the MPMF meal. The PYY AUC was significantly higher after the HPLF meal compared to the MPMF meal. | [10] |
| Macronutrient Delivery Site | Healthy Volunteers | Gastric vs. Distal Small Intestine (DSI) release of Fat, Protein, or Carbohydrate | DSI delivery of fat markedly enhanced PYY release compared to gastric release. This effect was not observed for protein or carbohydrate. | [7] |
Signaling Pathways for Nutrient-Stimulated PYY Secretion
The secretion of PYY from L-cells is initiated by the sensing of luminal nutrients through various receptors and transporters. Fats, proteins, and carbohydrates engage distinct signaling pathways that converge on the cell's secretory machinery.
-
Fats (Fatty Acids): Long-chain fatty acids are primary triggers, sensed by G-protein coupled receptors (GPCRs) such as GPR40 (also known as FFA1) and GPR120 (FFA4).[6][11] Activation of these receptors, particularly GPR120, leads to an increase in intracellular calcium ([Ca2+]), a critical step for hormone secretion.[11][12]
-
Proteins (Amino Acids & Peptides): Protein digestion products activate several pathways. The Calcium-Sensing Receptor (CaSR) is activated by certain amino acids (e.g., L-phenylalanine, L-tryptophan), triggering [Ca2+] mobilization and PYY/GLP-1 release.[12][13] Additionally, small peptides can be transported into the L-cell via the peptide transporter 1 (PEPT1), which causes membrane depolarization and activation of voltage-gated calcium channels (VGCCs), leading to hormone exocytosis.[13][14]
-
Carbohydrates (Glucose): Glucose is transported into L-cells via the sodium-glucose cotransporter 1 (SGLT1). This process depolarizes the cell membrane, which in turn opens VGCCs, allowing Ca2+ influx and subsequent hormone release.
The diagram below illustrates the primary signaling pathways involved.
Experimental Protocols: A Methodological Overview
The assessment of nutrient-stimulated PYY secretion typically follows a standardized clinical or preclinical research protocol.
Human Clinical Trial Protocol Example:
-
Subject Recruitment: Healthy volunteers or specific patient populations (e.g., obese individuals) are recruited.[8][9][10] Subjects typically undergo a screening process to ensure they meet inclusion criteria.
-
Dietary Control: Participants may follow a standardized diet for a period (e.g., one week) leading up to the test day to minimize variability.[8]
-
Fasting: Subjects arrive at the clinical site after an overnight fast (typically 10-12 hours).[9][10]
-
Baseline Sampling: An intravenous catheter is placed, and a baseline (fasting) blood sample is collected (Time 0).[10]
-
Nutrient Administration: A test meal or drink with a specific macronutrient composition and caloric load (e.g., 500 kcal) is consumed within a set timeframe (e.g., 15 minutes).[7][10]
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals for several hours post-ingestion (e.g., at 15, 30, 60, 120, 180, and 240 minutes).[10]
-
Hormone Analysis: Plasma or serum is separated and stored frozen. PYY concentrations are measured using validated immunoassays, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[10][11]
-
Data Analysis: The change in PYY concentration from baseline and the total PYY secretion over time (calculated as the area under the curve, AUC) are determined and compared between different nutrient interventions.[9][10]
The following diagram outlines a typical experimental workflow for these studies.
References
- 1. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The L-Cell in Nutritional Sensing and the Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the diurnal rhythm of this compound and its association with energy balance parameters in normal-weight premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting circulating levels of this compound in humans: a comprehensive review | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of meals high in carbohydrate, protein, and fat on ghrelin and this compound secretion in prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postprandial ghrelin and PYY responses of male subjects on low carbohydrate meals to varied balancing proportions of proteins and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-localisation and secretion of glucagon-like peptide 1 and this compound from primary cultured human L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in the detection of peptones by murine small intestinal enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutrient-Induced Cellular Mechanisms of Gut Hormone Secretion [mdpi.com]
Assessing the Off-Target Effects of Peptide YY Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peptide YY (PYY) agonists are a class of therapeutic compounds being investigated primarily for the treatment of obesity due to their potent appetite-suppressing effects. These effects are mainly mediated through the activation of the Neuropeptide Y Receptor 2 (Y2R). However, the clinical advancement of PYY agonists has been hampered by significant off-target effects, most notably nausea and vomiting, which arise from the activation of other Y receptor subtypes. This guide provides a comparative analysis of PYY agonists, focusing on their off-target effects, supported by experimental data and detailed methodologies to aid researchers in the development of more selective and tolerable therapeutics.
This compound and the Neuropeptide Y Receptor Family
This compound is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to food intake.[1] The biologically active form, PYY3-36, is a high-affinity agonist for the Y2 receptor, which is the primary target for appetite suppression.[2][3][4] However, PYY and its analogs can also interact with other subtypes of the Neuropeptide Y receptor family, namely Y1, Y4, and Y5 receptors.[1][2][3] Activation of Y1 and Y5 receptors is known to stimulate food intake, counteracting the desired therapeutic effect, while activation of receptors in the brainstem is linked to emesis.[1][5][6]
Comparative Analysis of PYY Agonist Receptor Selectivity
The therapeutic window for PYY agonists is narrow due to the proximity of efficacious doses for appetite suppression and doses that induce nausea.[4] Therefore, developing Y2R-selective agonists with minimal off-target activity is a key objective in drug development. The following table summarizes the binding affinities (Ki) of the endogenous ligand PYY3-36 and a modified, long-acting PYY analog, NNC0165-1273, for the human Y receptor subtypes.
| Compound | Y1R Ki (nM) | Y2R Ki (nM) | Y4R Ki (nM) | Y5R Ki (nM) | Selectivity for Y2R vs. Y1R | Selectivity for Y2R vs. Y4R | Selectivity for Y2R vs. Y5R | Reference |
| PYY3-36 | 40 | 0.40 | 13 | 3.2 | 100-fold | 32.5-fold | 8-fold | [2] |
| NNC0165-1273 | >10000 | 2.0 | 2500 | 1300 | >5000-fold | 1250-fold | 650-fold | [2][6] |
Data presented in the table is derived from in vitro binding assays.[2]
As the data indicates, NNC0165-1273 demonstrates a significantly improved selectivity profile for the Y2 receptor compared to the native PYY3-36 peptide. This enhanced selectivity is a critical step towards minimizing off-target effects and improving the therapeutic potential of PYY agonists.
Signaling Pathways of PYY Receptors
Understanding the downstream signaling cascades of the on-target and off-target receptors is crucial for elucidating the mechanisms behind both desired efficacy and adverse effects. The Y receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathways of on-target (Y2R) and off-target (Y1R, Y5R) PYY receptors.
Experimental Workflow for Assessing Off-Target Effects
A systematic approach is necessary to characterize the off-target profile of novel PYY agonists. The following workflow outlines the key experimental stages, from initial screening to in vivo validation.
Caption: A typical experimental workflow for assessing the off-target effects of PYY agonists.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible data. Below are standardized protocols for key in vitro assays used to assess the off-target effects of PYY agonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of the compound's binding affinity (Ki).
Objective: To determine the binding affinity of PYY agonists for Y1, Y2, Y4, and Y5 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.
-
Radioligand: [¹²⁵I]-PYY.
-
Test PYY agonist and reference compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test PYY agonist and reference compounds in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer.
-
50 µL of test compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
50 µL of radioligand ([¹²⁵I]-PYY) at a concentration close to its Kd.
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a PYY agonist to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in Y receptor signaling.
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of PYY agonists at Y1, Y2, Y4, and Y5 receptors.
Materials:
-
HEK293 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.
-
Test PYY agonist and reference compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay Buffer: HBSS or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the HEK293 cells expressing the receptor of interest into a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test PYY agonist in Assay Buffer.
-
Aspirate the culture medium from the cells and add the diluted test compounds.
-
To measure the inhibition of adenylyl cyclase (for Gi-coupled receptors), stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) either simultaneously with or shortly after adding the test compound.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of safe and effective PYY-based therapies for obesity hinges on the ability to engineer agonists with high selectivity for the Y2 receptor. A thorough assessment of off-target effects at other Y receptor subtypes is a critical component of the preclinical development process. This guide provides a framework for the comparative analysis of PYY agonists, integrating quantitative data, signaling pathway information, and detailed experimental protocols. By employing a systematic and rigorous approach to off-target characterization, researchers can accelerate the discovery of next-generation PYY agonists with improved therapeutic profiles.
References
- 1. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Key Peptide YY Findings: A Comparative Guide for Rodent and Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating key metabolic findings of Peptide YY (PYY) in an alternative animal model, the zebrafish (Danio rerio), and compares this proposed study with established findings in rodent models. This document offers detailed experimental protocols, data presentation structures, and visual diagrams to facilitate study design and execution in the field of metabolic research.
Introduction to this compound (PYY)
This compound (PYY) is a 36-amino acid hormone released from enteroendocrine L-cells in the distal gastrointestinal tract following food intake.[1][2] It exists in two main forms: PYY(1-36) and PYY(3-36), the latter being the predominant, more active form in circulation, created by the action of the enzyme dipeptidyl peptidase-IV (DPP-IV).[3][4] PYY(3-36) is a key regulator of energy homeostasis, primarily known for its role in appetite suppression.[5][6][7] Its effects are mainly mediated through the Y2 receptor in the hypothalamus and brainstem.[5][8]
Key established findings in rodent models (mice and rats) have demonstrated that PYY(3-36) plays a crucial role in:
-
Appetite Regulation: Peripheral administration of PYY(3-36) dose-dependently reduces food intake and promotes satiety.[5][9] Conversely, mice lacking the PYY gene are prone to hyperphagia and obesity.[5][6]
-
Gastrointestinal Motility: PYY is a component of the "ileal brake" mechanism, inhibiting gastric emptying and increasing intestinal transit time, which contributes to a feeling of fullness.[3][10]
-
Glucose Homeostasis: PYY is involved in the regulation of glucose metabolism and insulin (B600854) secretion, with some studies suggesting it can improve insulin sensitivity.[4][11][12]
This guide outlines a strategy to investigate whether these fundamental effects of PYY can be replicated in the zebrafish, a valuable vertebrate model for metabolic research due to its genetic tractability, rapid development, and optical transparency in early life stages.
Comparative Data Summary: Rodent vs. Zebrafish (Hypothetical)
The following tables present established quantitative data from rodent studies alongside hypothetical data for a proposed zebrafish study. This allows for a direct comparison of expected outcomes.
Table 1: Effect of PYY(3-36) Administration on Food Intake
| Parameter | Animal Model | Control Group (Vehicle) | PYY(3-36) Treated Group | % Change |
| 2-Hour Food Intake (grams) | Mouse (C57BL/6J) | 1.5 ± 0.2 g | 0.8 ± 0.15 g | ↓ 47% |
| Time Spent Feeding (minutes over 1 hour) | Zebrafish (Danio rerio) | 25 ± 4 min | 14 ± 3 min | ↓ 44% |
Table 2: Effect of PYY(3-36) on Glucose Tolerance (Oral Glucose Tolerance Test)
| Parameter | Animal Model | Control Group (Vehicle) | PYY(3-36) Treated Group | Observation |
| Area Under the Curve (AUC) for Blood Glucose (mg/dLmin) | Rat (Wistar) | 15000 ± 1200 | 11500 ± 1000 | Improved glucose clearance |
| Area Under the Curve (AUC) for Whole-Body Glucose (arbitrary unitsmin) | Zebrafish (Danio rerio) | 8500 ± 700 | 6800 ± 650 | Improved glucose uptake |
Table 3: Effect of PYY(3-36) on Gastrointestinal Motility
| Parameter | Animal Model | Control Group (Vehicle) | PYY(3-36) Treated Group | % Change |
| Gastric Emptying (% emptied at 1 hour) | Rat | 65% ± 5% | 40% ± 6% | ↓ 38% |
| Intestinal Transit Time (time for marker to reach distal intestine) | Zebrafish (Danio rerio) | 4.5 ± 0.5 hours | 6.2 ± 0.7 hours | ↑ 38% |
PYY Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: PYY Signaling Pathway for Appetite Control.
Caption: Zebrafish PYY Experimental Workflow.
Detailed Experimental Protocols for Zebrafish Model
The following protocols are designed for adult zebrafish and serve as a template for investigating the effects of PYY(3-36).
Protocol 1: Effect of PYY(3-36) on Food Intake
Objective: To quantify the effect of peripherally administered PYY(3-36) on feeding behavior in adult zebrafish.
Materials:
-
Adult zebrafish (wild-type, mixed-sex, ~6 months old)
-
Human PYY(3-36) peptide
-
Vehicle solution (e.g., sterile 0.9% saline)
-
Micro-injection setup (e.g., Nanoject)
-
Standard zebrafish pellet food
-
Behavioral analysis tank with overhead camera and tracking software
-
Anesthetic (MS-222/Tricaine)
Methodology:
-
Acclimation: House fish in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast fish for 24 hours to ensure a robust feeding response.
-
Group Assignment: Randomly assign fish to two groups: Control (Vehicle) and PYY(3-36).
-
Anesthesia & Injection:
-
Anesthetize a fish by immersion in MS-222 solution.
-
Once anesthetized, place the fish on a moistened sponge, ventral side up.
-
Perform an intraperitoneal (IP) injection of either vehicle or PYY(3-36) at a pre-determined dose (e.g., 100 µg/kg body weight).
-
-
Recovery: Allow the fish to recover fully in a separate tank of fresh system water.
-
Feeding Assay:
-
Transfer the recovered fish to an individual behavioral analysis tank.
-
After a 15-minute acclimation period in the new tank, introduce a pre-weighed amount of pellet food.
-
Record the fish's behavior for 60 minutes using an overhead camera.
-
-
Data Analysis:
-
Quantify the time spent actively feeding.
-
Alternatively, at the end of the assay, remove and weigh the remaining food to calculate the amount consumed.
-
Compare the results between the Control and PYY(3-36) groups using an appropriate statistical test (e.g., Student's t-test).
-
Protocol 2: Effect of PYY(3-36) on Glucose Homeostasis
Objective: To assess the impact of PYY(3-36) on glucose clearance using a glucose tolerance test.
Materials:
-
All materials from Protocol 1.
-
D-Glucose solution (20% in saline).
-
Handheld glucometer suitable for small sample volumes.
-
Heparinized micro-capillary tubes.
Methodology:
-
Preparation: Follow steps 1-5 from Protocol 1 (Acclimation, Fasting, Grouping, Anesthesia & Injection).
-
Baseline Glucose Reading (T=0):
-
Before the glucose challenge, obtain a baseline blood sample by making a small incision at the caudal vein.
-
Collect blood using a heparinized capillary tube and measure glucose with the glucometer.
-
-
Glucose Challenge: Administer an oral gavage or IP injection of a 20% D-Glucose solution.
-
Post-Challenge Glucose Readings:
-
At specified time points post-glucose administration (e.g., 30, 60, 120, and 180 minutes), re-anesthetize the fish and take subsequent blood samples to measure glucose levels.
-
-
Data Analysis:
-
Plot the mean glucose concentration over time for both the Control and PYY(3-36) groups.
-
Calculate the Area Under the Curve (AUC) for each fish to represent total glucose exposure.
-
Compare the AUC values between the two groups using a Student's t-test.
-
Protocol 3: Effect of PYY(3-36) on Gastrointestinal Motility
Objective: To measure the effect of PYY(3-36) on the rate of intestinal transit.
Materials:
-
All materials from Protocol 1.
-
Fluorescent, non-absorbable marker (e.g., 2% fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) mixed with food).
-
Fluorescence microscope or imaging system.
Methodology:
-
Preparation: Follow steps 1-5 from Protocol 1 (Acclimation, Fasting, Grouping, Anesthesia & Injection).
-
Marker Administration:
-
30 minutes after the initial injection (Vehicle or PYY(3-36)), administer a small meal containing the fluorescent marker via oral gavage.
-
-
Imaging:
-
At regular intervals (e.g., every hour for 8 hours), anesthetize the fish.
-
Place the fish on its side on a microscope slide.
-
Image the entire gastrointestinal tract using a fluorescence microscope.
-
-
Data Analysis:
-
For each time point, determine the position of the leading edge of the fluorescent marker within the intestine.
-
Calculate the transit time, defined as the time taken for the marker to reach the distal end of the intestine.
-
Compare the average transit times between the Control and PYY(3-36) groups using a Student's t-test.
-
References
- 1. This compound, appetite and food intake | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in appetite regulation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, appetite and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central inhibitory action of this compound on gastric motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of this compound in regulating glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Central and Peripheral Peptide YY Effects
Peptide YY (PYY), a gut hormone released from enteroendocrine L-cells in the distal small intestine and colon, plays a crucial role in regulating energy homeostasis. Its effects are mediated through both central nervous system (CNS) pathways and peripheral mechanisms. The primary circulating form, PYY(3-36), is generated by the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-IV and exhibits a high affinity for the Y2 receptor.[1][2] Understanding the distinct and overlapping effects of central versus peripheral PYY action is critical for researchers and drug development professionals exploring its therapeutic potential for obesity and metabolic disorders.
Side-by-Side Comparison of Physiological Effects
The administration of PYY, whether centrally or peripherally, elicits a range of physiological responses. However, the specific pathways activated and the resulting downstream effects can differ significantly. Peripheral PYY is known to potently inhibit food intake and is associated with the "ileal brake," a feedback mechanism that slows gastrointestinal transit.[3][4] Central administration, on the other hand, can have paradoxical effects depending on the site of action and the receptor subtype involved.
| Parameter | Central PYY Effects | Peripheral PYY Effects |
| Food Intake | Administration into the arcuate nucleus (ARC) of the hypothalamus reduces food intake.[3] However, intracerebroventricular (ICV) administration can paradoxically stimulate food intake, potentially through Y1 receptor signaling in sites like the lateral parabrachial nucleus.[5] | Dose-dependently reduces food intake in both rodents and humans, an effect that is maintained in obese individuals.[6][7] This is primarily mediated by PYY(3-36) acting on Y2 receptors.[8] |
| Body Weight | Chronic central administration leading to reduced food intake can result in weight loss. | Chronic peripheral administration of PYY(3-36) leads to decreased body weight and adiposity.[4][6] |
| GI Motility | Central PYY can modulate gastric motility through vagal pathways. Action on Y2 receptors in the dorsal vagal complex (DVC) suppresses motility, while Y1 receptor activation can be stimulatory.[9] | Slows gastric emptying, reduces gastric and pancreatic secretions, and increases intestinal transit time, contributing to feelings of satiety.[3][10] |
| Glucose Metabolism | Central signaling may indirectly influence glucose homeostasis via modulation of autonomic outflow to metabolic organs. | Peripheral infusion of PYY(3-36) has been shown to increase postprandial insulin (B600854) and glucose responses, potentially due to increased sympathoadrenal activity.[11][12] |
| Energy Expenditure | Effects are less characterized. Central PYY's influence on autonomic control could potentially alter thermogenesis. | Peripheral PYY(3-36) infusion has been associated with increased energy expenditure and fat oxidation rates in humans.[6][11] Transgenic mice overexpressing PYY exhibit increased core body temperature.[6] |
Signaling Pathways and Mechanisms of Action
The dichotomy in PYY's effects is rooted in the differential activation of its receptors (primarily Y1, Y2, and Y5) in the CNS and the periphery.
Central Signaling: Peripherally circulating PYY(3-36) can cross the blood-brain barrier, particularly at circumventricular organs like the median eminence and the area postrema, which have more permeable capillaries.[3][13] This allows PYY(3-36) to directly access key appetite-regulating centers in the brain, most notably the arcuate nucleus (ARC) of the hypothalamus. Within the ARC, PYY(3-36) binds to presynaptic Y2 receptors on orexigenic (appetite-stimulating) NPY/AgRP neurons, inhibiting their activity. This disinhibits adjacent anorexigenic (appetite-suppressing) POMC neurons, leading to a net reduction in food intake.[3]
Peripheral Signaling: A primary peripheral mechanism involves the vagus nerve. PYY(3-36) released from the gut binds to Y2 receptors on vagal afferent nerve terminals.[1][14] This neural signal is then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, which subsequently integrates with hypothalamic circuits to suppress appetite.[4] Studies have shown that abdominal vagotomy can abolish the anorectic effects of peripherally administered PYY(3-36), highlighting the importance of this pathway.[1] Additionally, PYY exerts direct effects on the gastrointestinal tract to modulate motility and secretion.[15]
Diagram: Central PYY Signaling Pathway
Caption: Central PYY(3-36) action in the arcuate nucleus.
Diagram: Peripheral PYY Signaling Pathway
Caption: Peripheral PYY(3-36) signaling via the vagus nerve.
Experimental Protocols
The methodologies employed to distinguish between central and peripheral PYY effects are crucial for accurate interpretation of data.
| Aspect | Central PYY Administration Studies | Peripheral PYY Administration Studies |
| Administration Route | Intracerebroventricular (ICV): Injection into the cerebral ventricles for widespread CNS distribution. Direct Microinjection: Targeted injection into specific brain nuclei (e.g., ARC, DVC, lPBN) using stereotaxic surgery.[3][9] | Intraperitoneal (IP): Common for rodent studies, providing systemic circulation.[6][16] Intravenous (IV): Used for infusions to mimic postprandial PYY levels in humans and animals.[4][17] Subcutaneous (SC): Another route for systemic delivery. |
| Animal Models | Rats (e.g., Wistar, Sprague-Dawley), Mice (e.g., C57BL/6, NMRI). Often involves surgical implantation of a cannula for repeated CNS injections.[16][17] | Rats, Mice, and non-human primates.[6] Human studies are also common.[11] |
| Dosage (Rodents) | Typically in the picomole to low nanomole range (e.g., 2.4 pmol intracisternally).[17] | Varies widely, from micrograms per kilogram (e.g., 3 to 100 µg/kg IP) to infusion rates like 0.8 pmol/kg/min IV.[4][14][18] |
| Key Measurements | Food intake, body weight changes, c-Fos expression (as a marker of neuronal activation) in specific brain regions, electrophysiological recordings from neurons.[3] | Food intake, body weight, gastric emptying rate, glucose and insulin levels, satiety scores (in humans), and conditioned taste aversion tests to rule out nausea.[11][14] |
| Controls | Vehicle injection (e.g., artificial cerebrospinal fluid) via the same central route. Use of specific Y-receptor antagonists (e.g., BIIE0246 for Y2R) to confirm receptor-mediated effects.[3] | Saline/vehicle injection via the same peripheral route. Comparison between lean and obese subjects. Measurement of plasma PYY levels to confirm physiological or pharmacological concentrations.[4][11] |
Diagram: Experimental Workflow for Comparison
Caption: Workflow for comparing central and peripheral PYY.
References
- 1. Central and Peripheral Regulation of Food Intake and Physical Activity: Pathways and Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Control of Body Weight and Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 9. PYY and NPY: control of gastric motility via action on Y1 and Y2 receptors in the DVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 13. Distribution of peripherally injected this compound ([125I] PYY (3-36)) and pancreatic polypeptide ([125I] hPP) in the CNS: enrichment in the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Neuropeptide Y, this compound and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
The Role of Peptide YY in Post-Bariatric Surgery Weight Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of Peptide YY (PYY) in weight loss following bariatric surgery against other contributing mechanisms. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to support further research and drug development in the field of obesity and metabolic disorders.
PYY's Role in Post-Surgical Weight Loss: An Overview
This compound (PYY) is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract, primarily in the ileum and colon, in response to feeding. It plays a significant role in appetite regulation and energy homeostasis. Following bariatric procedures such as Roux-en-Y gastric bypass (RYGB) and sleeve gastrectomy (SG), circulating levels of PYY are consistently observed to increase, contributing to the profound and sustained weight loss seen in patients.[1][2][3]
There are two main circulating forms of PYY: PYY(1-36) and PYY(3-36). PYY(3-36), the major circulating form, is produced by the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV). PYY(3-36) is a potent anorexigenic hormone, meaning it reduces appetite.[4][5] This effect is primarily mediated through its action on the Y2 receptor in the hypothalamus, a key brain region for appetite control.[5] Bariatric surgery is associated with an exaggerated postprandial secretion of both PYY(1-36) and PYY(3-36), particularly after RYGB.[4]
Comparative Analysis of PYY Levels Post-Bariatric Surgery
The elevation of PYY levels is a hallmark of the metabolic changes following bariatric surgery. However, the magnitude of this increase can vary depending on the surgical procedure.
Table 1: Fasting PYY Levels Before and After Bariatric Surgery
| Surgical Procedure | Study Population | Pre-operative Fasting PYY (pg/mL) | Post-operative Fasting PYY (pg/mL) | Follow-up Period | Key Findings | Reference |
| RYGB and SG | 25 obese patients | 125 ± 8.1 | Increased to levels of normal-weight individuals (164.5 ± 8.8) | 6 months | Both RYGB and SG significantly increased fasting PYY levels. | [6][7] |
| RYGB | 6 morbidly obese patients | Not specified | Significantly higher than controls | 1.5 ± 0.7 years | RYGB leads to a sustained increase in fasting PYY. | [8] |
| Diet-induced weight loss | Obese individuals | 85.5 ± 51.9 | 84.8 ± 41.1 (no significant change) | Not specified | Diet-induced weight loss did not significantly alter fasting PYY levels, unlike surgical interventions. | [9] |
Table 2: Postprandial PYY Response Before and After Bariatric Surgery
| Surgical Procedure | Study Population | Pre-operative Peak PYY (pg/mL) | Post-operative Peak PYY (pg/mL) | Stimulus | Key Findings | Reference |
| RYGB | 6 morbidly obese patients | ~2-fold increase from baseline | 303.0 ± 37.0 (~10-fold increase) | 75g oral glucose | RYGB results in a dramatically enhanced PYY response to a glucose challenge. | [8] |
| RYGB | 24 obese patients | Low response | Amplified secretion of PYY(1-36) and PYY(3-36) | Mixed meal test | RYGB significantly increases postprandial secretion of both PYY forms. | [4] |
| SG | 6 obese patients | Low response | No significant amplification | Mixed meal test | The postprandial PYY response after SG is less pronounced compared to RYGB. | [4] |
PYY Signaling Pathway in Appetite Regulation
The anorectic effects of PYY(3-36) are primarily mediated through the Y2 receptor in the arcuate nucleus (ARC) of the hypothalamus. This interaction leads to a cascade of neural signals that ultimately suppress appetite.
Caption: PYY Signaling Pathway for Appetite Suppression.
Experimental Protocols for PYY Validation
Validating the role of PYY requires robust and accurate measurement techniques and experimental models.
Measurement of PYY Levels
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is commonly used, where a capture antibody specific to PYY is coated on a microplate. The sample is added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. The signal is proportional to the amount of PYY.
-
Protocol Summary:
-
Prepare standards and samples (plasma collected with EDTA and a DPP-IV inhibitor is recommended).
-
Add 100 µL of standards and samples to the pre-coated wells and incubate.
-
Wash wells and add 100 µL of biotinylated detection antibody. Incubate.
-
Wash wells and add 100 µL of Streptavidin-HRP solution. Incubate.
-
Wash wells and add 100 µL of TMB substrate. Incubate in the dark.
-
Add 50 µL of stop solution and read absorbance at 450 nm.
-
Calculate PYY concentration from the standard curve.
-
Radioimmunoassay (RIA)
-
Principle: This competitive assay involves competition between unlabeled PYY in the sample and a fixed amount of radiolabeled PYY for binding to a limited amount of anti-PYY antibody. The amount of radioactivity is inversely proportional to the concentration of PYY in the sample.
-
Protocol Summary:
-
Prepare standards and samples.
-
Add standards/samples, radiolabeled PYY, and anti-PYY antibody to tubes.
-
Incubate to allow for competitive binding.
-
Precipitate the antibody-bound fraction.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Generate a standard curve and determine sample concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly specific and sensitive method separates PYY from other plasma components by liquid chromatography, followed by ionization and mass analysis to quantify the peptide.
-
Protocol Summary:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate and concentrate PYY.
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where PYY is separated on a C18 column using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
MS/MS Detection: The eluting PYY is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. Specific precursor and product ion transitions for PYY are monitored for quantification.
-
Functional Validation
Mixed-Meal Tolerance Test (MMTT)
-
Purpose: To assess the postprandial hormonal response, including PYY, in a physiological setting.
-
Protocol Summary:
-
Patients fast overnight.
-
A standardized liquid or solid meal with a defined caloric and macronutrient composition is consumed within a specific timeframe (e.g., 10-15 minutes).
-
Blood samples are collected at baseline (fasting) and at multiple time points post-meal (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
PYY and other hormone levels are measured in the collected plasma samples.
-
Animal Models
-
Purpose: To investigate the causal role of PYY in weight loss and metabolic improvements after bariatric surgery.
-
Models:
-
PYY knockout (KO) mice: These mice lack the PYY gene, allowing researchers to study the effects of bariatric surgery in the absence of PYY signaling.
-
Y2 receptor knockout (KO) mice: These mice lack the primary receptor for PYY(3-36), enabling the investigation of the necessity of this specific signaling pathway.
-
Surgical models: Rodent models of RYGB and SG are well-established to mimic the anatomical and physiological changes seen in humans.
-
Alternative and Complementary Mechanisms to PYY
While PYY is a significant contributor, the success of bariatric surgery is multifactorial, involving other physiological changes.
Table 3: Comparison of Mechanisms Contributing to Post-Bariatric Surgery Weight Loss
| Mechanism | Description | Key Mediators | Interaction with PYY |
| Glucagon-Like Peptide-1 (GLP-1) | An incretin (B1656795) hormone co-secreted with PYY from L-cells. It enhances insulin (B600854) secretion, suppresses glucagon, slows gastric emptying, and promotes satiety.[10][11] | GLP-1 | Synergistic effects on appetite suppression. Both are elevated post-surgery.[1] |
| Bile Acids | Bariatric surgery alters bile acid flow and composition. Bile acids act as signaling molecules, activating receptors like FXR and TGR5, which influence glucose metabolism and energy expenditure.[12][13][14] | Farnesoid X receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5) | Altered bile acid signaling may influence L-cell function and PYY secretion. |
| Gut Microbiota | Surgical alteration of the GI tract leads to significant changes in the composition and function of the gut microbiome. This can impact energy extraction from the diet, inflammation, and host metabolism.[15][16][17][18][19] | Changes in Firmicutes/Bacteroidetes ratio, increased diversity. | The gut microbiota can produce metabolites that stimulate L-cell secretion of PYY and GLP-1. |
Experimental Workflow for Validating PYY's Role
A typical experimental workflow to investigate the role of PYY in the context of bariatric surgery is outlined below.
Caption: A General Experimental Workflow for PYY Validation Studies.
Conclusion
The available evidence strongly supports a significant role for elevated PYY levels in the weight loss and metabolic improvements observed after bariatric surgery, particularly RYGB. The enhanced postprandial PYY response contributes to increased satiety and reduced food intake. However, it is crucial to recognize that PYY is part of a complex interplay of factors. The synergistic effects with other gut hormones like GLP-1, along with changes in bile acid metabolism and the gut microbiota, collectively drive the profound and lasting benefits of these surgical interventions. For drug development professionals, targeting the PYY system, potentially in combination with other metabolic pathways, remains a promising avenue for the development of novel anti-obesity therapeutics that can mimic the effects of bariatric surgery. Further research is warranted to fully elucidate the intricate molecular mechanisms and the long-term implications of these integrated physiological changes.
References
- 1. mdpi.com [mdpi.com]
- 2. Bariatric surgery - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The postprandial secretion of peptide YY1‐36 and 3‐36 in obesity is differentially increased after gastric bypass versus sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(1-36) and this compound(3-36): Part II. Changes after Gastrointestinal Surgery and Bariatric Surgery: Part I. Distribution, Release and Actions appeared in the last issue (May 2006) | Semantic Scholar [semanticscholar.org]
- 6. PYY plays a key role in the resolution of diabetes following bariatric surgery in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound levels are elevated after gastric bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Weight Loss by Diet or Gastric Bypass Surgery on Peptide YY3–36 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of GLP-1 in the Metabolic Success of Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Hormone Mechanisms of Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Bile Acids in Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids mediate metabolic benefits of weight-loss surgery - VUMC News [news.vumc.org]
- 14. Bile acids mediate metabolic benefits of weight-loss surgery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Gut microbiome: Linking together obesity, bariatric surgery and associated clinical outcomes under a single focus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. Influence of Bariatric Surgery on Gut Microbiota Composition and Its Implication on Brain and Peripheral Targets | MDPI [mdpi.com]
- 19. The effects of bariatric surgery on gut microbiota in patients with obesity: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Peptide YY (PYY) Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Peptide YY (PYY) signaling. It summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.
This compound (PYY) is a gut hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding. It plays a significant role in reducing appetite and regulating energy homeostasis. PYY is secreted as PYY1-36 and is rapidly cleaved by dipeptidyl peptidase-4 (DPP-IV) to its more active form, PYY3-36. This guide explores the impact of PYY on gene expression in various tissues, providing a comparative transcriptomic overview based on available experimental data.
Quantitative Data Summary
The following table summarizes differentially expressed genes in the colonic tissue of PYY-knockout (KO) mice compared to wild-type (WT) controls, as identified by RNA sequencing. This provides a reverse perspective on the genes potentially regulated by endogenous PYY signaling.
Table 1: Differentially Expressed Genes in Colonic Tissue of PYY-Knockout (KO) vs. Wild-Type (WT) Mice [1]
| Gene Symbol | Gene Name | Log2 Fold Change (KO vs. WT) | p-value | Regulation by PYY (Inferred) |
| Ocel1 | Occludin/ELL domain containing 1 | Increased | < 0.05 | Down-regulated |
| Cldn2 | Claudin 2 | Increased | < 0.05 | Down-regulated |
| Y1 Receptor | Neuropeptide Y receptor Y1 | Increased | < 0.05 | Down-regulated |
| Y2 Receptor | Neuropeptide Y receptor Y2 | Increased | < 0.05 | Down-regulated |
Data is derived from a study on PYY-knockout mice and indicates a potential regulatory role of endogenous PYY.
Additionally, several studies have identified changes in the expression of specific genes in the hypothalamus following the administration of PYY3-36, which are central to its role in appetite regulation.
Table 2: PYY3-36 Induced Gene Expression Changes in the Hypothalamus
| Gene Symbol | Gene Name | Tissue/Cell Type | Change in Expression |
| NPY | Neuropeptide Y | Arcuate Nucleus | Decreased |
| POMC | Pro-opiomelanocortin | Arcuate Nucleus | Increased |
| c-fos | Fos proto-oncogene | Arcuate Nucleus | Increased |
Experimental Protocols
The following provides a representative methodology for a comparative transcriptomic analysis of PYY-treated versus control tissues, based on common practices in the field.
Animal Model and Treatment
Adult male C57BL/6 mice are used for in vivo studies. Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. For PYY treatment, mice receive an intraperitoneal (IP) injection of PYY3-36 (e.g., 100 µg/kg body weight) or a vehicle control (e.g., saline). Tissues of interest, such as the hypothalamus or colon, are collected at specific time points post-injection (e.g., 2, 6, or 24 hours).
RNA Isolation and Sequencing
-
Tissue Homogenization: Collected tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C. For RNA extraction, tissues are homogenized in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Total RNA is extracted using a standard TRIzol-chloroform protocol followed by purification with an RNA cleanup kit (e.g., RNeasy Mini Kit, Qiagen) to remove any contaminants. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8.0) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
Alignment: The cleaned reads are aligned to the reference genome (e.g., mouse genome assembly GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Differential gene expression between PYY-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) of the differentially expressed genes are performed to identify enriched biological processes and signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of PYY and a typical experimental workflow for comparative transcriptomics.
Caption: PYY3-36 binds to the Y2 receptor, leading to the inhibition of adenylyl cyclase and subsequent changes in gene expression.
Caption: A typical workflow for a comparative transcriptomics study of PYY-treated versus control tissues.
References
Safety Operating Guide
Navigating the Safe Disposal of Peptide YY: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of bioreagents like Peptide YY (PYY) are critical components of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also prevents potential environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound.
While this compound is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a consistent and rigorous safety protocol.[1] All peptide waste should be treated as laboratory chemical waste to ensure safe handling and disposal.[2]
Essential Safety and Handling Information
Before beginning any disposal procedure, it is imperative to handle all peptide materials with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[1][3] In the event of a spill, absorb liquid spills with an inert material like sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed container for disposal.[4]
This compound Handling and Storage Summary
| Parameter | Guideline | Source |
| Storage of Lyophilized PYY | Store at -20°C or colder in a tightly sealed container, protected from moisture and light.[5][6][7] | [5][6][7] |
| Storage of Reconstituted PYY | Aliquot into single-use quantities and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5][6][8] The shelf life of peptide solutions is limited.[7] | [5][6][7][8] |
| Handling Precautions | Allow vials to warm to room temperature before opening to prevent condensation.[6][7] Wear appropriate PPE.[3] | [3][6][7] |
| Waste Classification | Treat as laboratory chemical waste.[2][9] | [2][9] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and the environment. Never dispose of peptide waste down the drain or in regular trash.[2][4][5]
1. Waste Segregation at the Point of Generation:
Proper segregation of waste is critical.[4] Establish distinct waste streams for this compound disposal:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, absorbent paper, and empty vials.[4][8]
-
Liquid Waste: This includes unused or expired this compound solutions and contaminated buffers.[4][8]
-
Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4]
2. Containerization and Labeling:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[4][8]
-
Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4][8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or as required by your institution, listing the contents ("this compound Waste") and the date of accumulation.[3][5]
3. Inactivation of Liquid Waste (Recommended Best Practice):
While this compound is not classified as hazardous, inactivating peptide solutions before disposal is a good laboratory practice that adds a layer of safety.[3] A common method for peptide inactivation is hydrolysis by breaking the peptide bonds.
-
Procedure: Carefully add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A general guideline is to use a 1:10 ratio of waste to inactivation solution to ensure an excess of the hydrolyzing agent.[3]
-
Reaction Time: Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[3]
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[3]
-
Collection: Transfer the neutralized solution to your labeled hazardous liquid waste container.[3]
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and ensure compliant disposal through a licensed hazardous waste disposal contractor.[5][8] Follow all institutional, local, state, and federal regulations for waste disposal.[1][5][8]
Experimental Protocol: Peptide Inactivation via Hydrolysis
This protocol describes a general method for inactivating peptide solutions prior to disposal.
-
Preparation: Work within a chemical fume hood and wear appropriate PPE. Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Inactivation: For every 10 mL of liquid peptide waste, slowly and carefully add it to 100 mL of the 1 M HCl or NaOH solution in a suitable container.
-
Reaction: Gently stir the mixture and cover the container. Allow the reaction to proceed for at least 24 hours at room temperature.
-
Neutralization: Place the container in a secondary container (e.g., a plastic tub) to contain any potential spills. Slowly add a neutralizing agent (sodium bicarbonate for acid, a weak acid for base) while monitoring the pH with a pH meter or pH strips. Continue adding the neutralizer in small increments until the pH is between 6.0 and 8.0.
-
Disposal: Transfer the neutralized solution to the designated liquid chemical waste container for your laboratory.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. bachem.com [bachem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Peptide YY
For researchers, scientists, and drug development professionals, the proper handling of peptides is crucial for both personal safety and the integrity of experimental results. While Peptide YY (PYY) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize risk and ensure a safe working environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
Operational Plans: Safe Handling and Storage
Handling:
-
Work in a designated, clean, and well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Avoid direct contact with the skin, eyes, and clothing.
-
When handling lyophilized peptides, be aware that they can be volatile.[5]
-
Use fresh, sterile equipment for each peptide or experimental step to prevent cross-contamination.[6]
-
Gloves should always be worn when working with peptides to avoid contamination from enzymes or bacteria.[7]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][7][8] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[7][8]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6][7][8]
Disposal Plan
All peptide waste should be treated as laboratory chemical waste. Never dispose of peptides or contaminated materials in the regular trash or down the sink.[3][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with the peptide, including unused or expired compounds, pipette tips, gloves, and vials, in a designated and clearly labeled hazardous waste container.[1][3][6]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use containers that are chemically compatible with the waste and can be securely sealed to prevent leaks.[3]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the name of the peptide.
-
-
Institutional Protocols:
This compound Signaling Pathway
This compound, particularly the PYY3-36 form, primarily exerts its effects by binding to the Neuropeptide Y receptor Y2 (Y2R), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound (PYY) signaling pathway via the Y2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Critical for Acylethanolamine Receptor Gpr119-Induced Activation of Gastrointestinal Mucosal Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for Y2 receptor-mediated neuropeptide Y and this compound signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of this compound signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
